Product packaging for 2-Fluoro-6-hydroxybenzamide(Cat. No.:CAS No. 160748-95-8)

2-Fluoro-6-hydroxybenzamide

Katalognummer: B065572
CAS-Nummer: 160748-95-8
Molekulargewicht: 155.13 g/mol
InChI-Schlüssel: DHNYGSKZXMZJIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Fluoro-6-hydroxybenzamide (CAS 160748-95-8) is a fluorinated aromatic compound with the molecular formula C 7 H 6 FNO 2 and a molecular weight of 155.13 g/mol . This compound belongs to a class of organic molecules characterized by a benzamide core structure substituted with both a fluoro and a hydroxy functional group at adjacent positions on the benzene ring. Its structure, closely related to salicylamide, makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for synthesizing and studying more complex molecules such as N-benzylbenzamide derivatives . Researchers utilize this compound in the development of potential pharmacologically active substances. It serves as a key building block in organic synthesis, where its amide and hydroxy groups offer sites for further chemical modification. The presence of the fluorine atom can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing the bioactivity and drug-like properties of lead compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2 B065572 2-Fluoro-6-hydroxybenzamide CAS No. 160748-95-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-fluoro-6-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNYGSKZXMZJIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570197
Record name 2-Fluoro-6-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160748-95-8
Record name 2-Fluoro-6-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-6-hydroxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Fluoro-6-hydroxybenzamide (CAS No. 160748-95-8). While this compound is commercially available, this guide highlights the current scarcity of in-depth experimental data in publicly accessible literature. The document summarizes available identifying information, predicted physicochemical properties, and safety data. Furthermore, it presents a generalized experimental protocol for the characterization of similar benzamide compounds and a hypothetical synthesis workflow, intended to serve as a practical reference in the absence of specific published methodologies for this particular molecule. This guide underscores the need for further research to fully characterize the properties and potential applications of this compound.

Chemical Identity and Physical Properties

This compound is a fluorinated aromatic amide. The presence of a fluorine atom, a hydroxyl group, and an amide group suggests its potential for diverse chemical interactions and makes it a compound of interest in medicinal chemistry and materials science.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 160748-95-8Sigma-Aldrich
Molecular Formula C₇H₆FNO₂PubChemLite[1]
Molecular Weight 155.13 g/mol PubChemLite[1]
InChI InChI=1S/C7H6FNO2/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H,(H2,9,11)Sigma-Aldrich
InChIKey DHNYGSKZXMZJIA-UHFFFAOYSA-NSigma-Aldrich
SMILES C1=CC(=C(C(=C1)F)C(=O)N)OPubChemLite[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
Predicted XlogP 0.3PubChemLite[1]

Spectral and Analytical Data

Detailed experimental spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are not available in the public domain. For reference, predicted mass spectrometry data is presented below.

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 156.04553127.1
[M+Na]⁺ 178.02747136.0
[M-H]⁻ 154.03097128.4
[M+NH₄]⁺ 173.07207147.1
[M+K]⁺ 194.00141133.7
[M+H-H₂O]⁺ 138.03551121.1
[M]⁺ 155.03770123.8
[M]⁻ 155.03880123.8
Data sourced from PubChemLite and is based on computational predictions.[1]

Safety and Handling

Based on available safety data, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary statements for handling include: P260, P271, P501, P101, P280, P301+P310, P304+P340, P305+P351+P338, P303+P361+P353, P405, P301+P330+P331, P403+P233, P321. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols (Generalized)

Due to the absence of specific published experimental protocols for this compound, a generalized procedure for the synthesis and characterization of a similar benzamide derivative is provided as a template.

Hypothetical Synthesis of this compound

A plausible synthetic route could involve the amidation of a corresponding carboxylic acid or its activated derivative.

G cluster_0 Hypothetical Synthesis Workflow Start 2-Fluoro-6-hydroxybenzoic acid Step1 Activation (e.g., SOCl₂, Oxalyl chloride) Start->Step1 Reagent Step2 Amidation (NH₃ or NH₄OH) Step1->Step2 Intermediate Product This compound Step2->Product Crude Product Purification Purification (Recrystallization or Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS, MP) Purification->Characterization

Caption: Hypothetical synthesis workflow for this compound.

Methodology:

  • Activation of the Carboxylic Acid: 2-Fluoro-6-hydroxybenzoic acid would be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) to form the acyl chloride intermediate. The reaction would likely be performed under anhydrous conditions and may require gentle heating.

  • Amidation: The resulting acyl chloride would then be carefully added to a solution of ammonia or ammonium hydroxide in an appropriate solvent at a controlled temperature (e.g., 0 °C) to form the crude this compound.

  • Work-up and Purification: The reaction mixture would be worked up by extraction and washing to remove unreacted starting materials and byproducts. The crude product would then be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Characterization

The purified product's identity and purity would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., O-H, N-H, C=O, C-F).

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To determine the melting point range as an indicator of purity.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Screening assays would be required to determine its pharmacological profile.

G cluster_1 General Biological Screening Workflow Compound This compound Assay Primary Screening (e.g., Target-based or Phenotypic) Compound->Assay Hit Hit Identification Assay->Hit Dose Dose-Response Studies Hit->Dose Active Mechanism Mechanism of Action Studies Dose->Mechanism Pathway Signaling Pathway Analysis Mechanism->Pathway

Caption: A general workflow for investigating the biological activity of a novel compound.

Conclusion

This compound is a chemical compound with established basic identifiers but lacks a comprehensive public profile of its experimental chemical, physical, and biological properties. This guide consolidates the available information and provides generalized protocols to aid researchers in its further investigation. The potential for this molecule in various scientific domains warrants future studies to fully elucidate its characteristics and potential applications.

References

Elucidating the Structure of 2-Fluoro-6-hydroxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Fluoro-6-hydroxybenzamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this paper combines theoretical predictions, data from analogous compounds, and established spectroscopic principles to present a robust framework for its synthesis and characterization.

Molecular Structure and Properties

This compound (CAS No. 160748-95-8) is a substituted aromatic compound with the molecular formula C₇H₆FNO₂.[1] Its structure features a benzene ring substituted with a fluorine atom, a hydroxyl group, and a carboxamide group, all in proximity, which suggests the potential for intramolecular hydrogen bonding and specific conformational preferences that can influence its biological activity.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound (Predicted/Known)2-Fluoro-6-methoxybenzamide2-Hydroxybenzamide (Salicylamide)
CAS Number 160748-95-8[1]529512-81-0[2]65-45-2
Molecular Formula C₇H₆FNO₂[1]C₈H₈FNO₂[2]C₇H₇NO₂
Molecular Weight 155.13 g/mol [1]169.15 g/mol [2]137.14 g/mol
Monoisotopic Mass 155.03825 Da[3]169.05390666 Da[2]137.04768 Da
XlogP (Predicted) 0.3[3]0.1[2]1.2
Melting Point Data not availableData not available140-144 °C
Boiling Point Data not availableData not available270 °C (decomposes)

Proposed Synthesis

A plausible synthetic route to this compound involves the amidation of 2-Fluoro-6-hydroxybenzoic acid. This starting material is commercially available. The conversion of the carboxylic acid to the primary amide can be achieved through several standard methods. A common and effective method involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Synthesis_Workflow cluster_start Starting Material cluster_activation Carboxylic Acid Activation cluster_amidation Amidation A 2-Fluoro-6-hydroxybenzoic Acid B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) A->B Reaction C Acyl Chloride Intermediate B->C Formation D Ammonium Hydroxide (NH₄OH) or Ammonia (gas) C->D Reaction E This compound D->E Formation

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-Fluoro-6-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Fluoro-6-hydroxybenzoic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation: Cool the resulting crude acyl chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide solution. Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Work-up: Acidify the reaction mixture with 1M HCl to pH ~2. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization for Structure Elucidation

The definitive structure of the synthesized this compound would be confirmed through a combination of spectroscopic techniques. Below are the predicted key spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide and hydroxyl protons. The aromatic region should display a characteristic splitting pattern due to the fluorine and hydroxyl substituents. The amide protons may appear as a broad singlet, and the hydroxyl proton signal's chemical shift will be dependent on concentration and solvent.

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbonyl carbon will appear downfield.

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~170
C-F-~160 (d, ¹JCF ≈ 250 Hz)
C-OH-~155
C-CONH₂-~115 (d)
Aromatic CH6.5 - 7.5 (m)110 - 130
-OH9.0 - 11.0 (br s)-
-NH₂7.0 - 8.5 (br s)-

(d = doublet, m = multiplet, br s = broad singlet). Predictions are based on standard NMR principles and data from similar structures.

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Description
O-H stretch3200 - 3600 (broad)Hydroxyl group
N-H stretch3100 - 3500 (two bands)Primary amide
C=O stretch1640 - 1680Amide carbonyl
C=C stretch1450 - 1600Aromatic ring
C-F stretch1000 - 1400Carbon-fluorine bond
C-N stretch1350 - 1450Carbon-nitrogen bond
C-O stretch1200 - 1300Phenolic C-O
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M]+155.0383
[M+H]+156.0461
[M+Na]+178.0280

The fragmentation pattern in the mass spectrum will also offer structural information. Expected fragmentation would involve the loss of the amide group and potentially the hydroxyl group.

Logical Workflow for Structure Elucidation

The process of confirming the structure of a newly synthesized batch of this compound follows a logical progression of analytical techniques.

Elucidation_Workflow Start Synthesized Compound TLC Thin Layer Chromatography (Purity Check) Start->TLC MP Melting Point Analysis (Purity & Identity) TLC->MP IR IR Spectroscopy (Functional Groups) MP->IR MS Mass Spectrometry (Molecular Weight) IR->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity & Structure) MS->NMR Confirmation Structure Confirmed NMR->Confirmation

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

References

An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzamide (CAS 160748-95-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-Fluoro-6-hydroxybenzamide is limited. This guide provides a comprehensive overview based on available information for the title compound and closely related analogues to infer its chemical and biological characteristics.

Core Compound Identification

This compound is a fluorinated aromatic amide. The presence of the fluorine atom and the ortho-hydroxy and amide groups suggests its potential as a scaffold in medicinal chemistry, likely influencing its physicochemical properties and biological activity through specific molecular interactions.

IdentifierValue
CAS Number 160748-95-8
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Canonical SMILES C1=CC(=C(C(=C1)F)C(=O)N)O
InChI Key DHNYGSKZXMZJIA-UHFFFAOYSA-N

Physicochemical Properties (Predicted and Inferred)

PropertyThis compound (Predicted)Salicylamide (Experimental)
Melting Point Data not available140-144 °C[1]
Boiling Point Data not available270 °C (decomposes)[1]
Solubility Data not availablePoorly soluble in water; soluble in ethanol, acetone, chloroform[2]
pKa Data not available8.2 (phenolic hydroxyl)[2]
LogP 0.31.27

Spectroscopic Data Analysis (Inferred)

While specific spectra for this compound are not published, an analysis of its structure allows for the prediction of key spectroscopic features based on known data for similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display seven unique signals corresponding to the carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

IR Spectroscopy (Predicted)

The infrared spectrum will be characterized by absorption bands typical for the functional groups present:

  • O-H stretch (hydroxyl): A broad band around 3200-3600 cm⁻¹

  • N-H stretch (amide): Two bands around 3150 and 3350 cm⁻¹ for the primary amide

  • C=O stretch (amide I): A strong absorption around 1650 cm⁻¹

  • N-H bend (amide II): Around 1620 cm⁻¹

  • C-F stretch: In the fingerprint region, typically 1000-1400 cm⁻¹

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 155. Fragmentation patterns would likely involve the loss of the amide group and potentially the hydroxyl group.

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations and analogous preparations.

Proposed Synthetic Pathway

A potential synthesis could start from 2-fluoro-6-hydroxybenzoic acid. The carboxylic acid could be converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with ammonia would yield the desired this compound.

Synthetic Pathway for this compound start 2-Fluoro-6-hydroxybenzoic acid intermediate 2-Fluoro-6-hydroxybenzoyl chloride start->intermediate SOCl₂ or (COCl)₂ product This compound intermediate->product NH₃

Caption: Proposed synthesis of this compound.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, the benzamide scaffold is a well-established pharmacophore in drug discovery. The introduction of fluorine and a hydroxyl group can significantly modulate the biological activity of the parent benzamide molecule.

Inferred Mechanisms of Action

Benzamide derivatives are known to act on a variety of biological targets. The presence of the ortho-hydroxy and fluoro substituents may confer novel or enhanced activity.

  • Enzyme Inhibition: Fluorinated compounds are known to be potent enzyme inhibitors.[3][4] The this compound scaffold could potentially target enzymes such as histone deacetylases (HDACs) or poly (ADP-ribose) polymerase (PARP), which are common targets for benzamide-containing drugs.

  • Receptor Binding: The molecule's ability to act as a hydrogen bond donor and acceptor suggests potential interactions with various receptors. For instance, some benzamide derivatives are known to interact with dopamine and serotonin receptors.

  • Antimicrobial Activity: The 2,6-difluorobenzamide motif has been explored for its FtsZ allosteric inhibition, suggesting that related fluorinated benzamides could possess antibacterial properties.[5]

Potential Therapeutic Areas

Based on the activities of related compounds, this compound could be investigated for its potential in:

  • Oncology: Due to the prevalence of benzamides as anticancer agents.

  • Neuroscience: Targeting CNS receptors.

  • Infectious Diseases: As a novel antimicrobial agent.

Experimental Workflow for Biological Screening

A typical workflow to investigate the biological activity of this compound would involve a series of in vitro and cell-based assays.

Biological Screening Workflow start Compound Synthesis and Purification (this compound) screen High-Throughput Screening (HTS) (Biochemical and Cellular Assays) start->screen hit_validation Hit Validation and Dose-Response Studies screen->hit_validation mechanism Mechanism of Action Studies (e.g., Target Engagement, Pathway Analysis) hit_validation->mechanism lead_opt Lead Optimization (Structure-Activity Relationship Studies) mechanism->lead_opt

Caption: A general workflow for assessing biological activity.

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in drug discovery and materials science. While there is a notable lack of specific experimental data in the current literature, its structural features suggest that it may possess interesting biological activities.

Future research should focus on:

  • Definitive Synthesis and Characterization: Developing and publishing a robust synthetic method and complete spectroscopic characterization.

  • In Vitro Biological Screening: Testing the compound against a broad range of biological targets to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of the fluoro and hydroxyl groups to its activity.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound, highlighting both the opportunities and the current knowledge gaps surrounding this compound.

References

Spectroscopic Data of 2-Fluoro-6-hydroxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Fluoro-6-hydroxybenzamide, a valuable building block in medicinal chemistry. Due to the limited availability of experimental spectra in the public domain, this guide leverages predictive algorithms to offer insights into the compound's characteristic spectral features. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established computational models and provide a foundational dataset for compound identification and characterization.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.25t1HH-4
~6.80d1HH-3
~6.70d1HH-5
~8.50s (broad)1H-OH
~6.00s (broad)2H-NH₂
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (ppm)Assignment
~168C=O
~158 (d, ¹JCF ≈ 245 Hz)C-2
~155C-6
~132C-4
~115 (d, ²JCF ≈ 20 Hz)C-1
~112 (d, ²JCF ≈ 15 Hz)C-5
~108 (d, ³JCF ≈ 5 Hz)C-3
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadO-H Stretch (Phenolic)
3350 - 3150Medium, BroadN-H Stretch (Amide)
~1650StrongC=O Stretch (Amide I)
~1600MediumN-H Bend (Amide II)
1600, 1480MediumC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Phenolic)
~1200StrongC-F Stretch
Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityProposed Fragment
155High[M]⁺˙ (Molecular Ion)
139Medium[M - NH₂]⁺
138Medium[M - OH]⁺
111High[M - C(O)NH₂]⁺
83Medium[C₅H₄F]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data outlined above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation : Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 4-8 cm⁻¹ resolution, 16-32 scans, data range of 4000-400 cm⁻¹.

  • Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Instrumentation : Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition :

    • Acquire data in full scan mode over a mass range of m/z 50-300.

    • Typical EI parameters: electron energy of 70 eV.

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Elucidate Connectivity Purification->NMR Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Confirmation of This compound Structure Data_Integration->Structure_Confirmation

Caption: A workflow diagram for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide to the Physical Characteristics of 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Fluoro-6-hydroxybenzamide. Due to the limited availability of experimentally determined data for this specific compound, this document also presents data for structurally related analogs, including Benzamide, 2-Hydroxybenzamide (Salicylamide), and 5-Fluoro-2-hydroxybenzamide, to offer a valuable comparative context. Furthermore, detailed experimental protocols for determining key physical and spectral properties are provided to guide researchers in the empirical characterization of this and similar novel compounds.

Introduction

This compound is a substituted aromatic amide of significant interest in medicinal chemistry and drug discovery due to its structural motifs. The presence of a fluorine atom, a hydroxyl group, and an amide group on a benzene ring suggests potential for diverse biological activities. A thorough understanding of its physical characteristics is fundamental for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide aims to consolidate the available information and provide a practical framework for its experimental investigation.

Molecular Structure and Identifiers

The chemical structure and key identifiers for this compound are presented below.

IdentifierValue
IUPAC Name This compound
CAS Number 160748-95-8
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Canonical SMILES C1=CC(=C(C(=C1)F)C(=O)N)O
InChI Key DHNYGSKZXMZJIA-UHFFFAOYSA-N

Predicted Physicochemical Properties

Currently, most of the available data for this compound are computationally predicted. These values provide useful estimates for guiding experimental work.

PropertyPredicted Value
XLogP3 0.1
Topological Polar Surface Area (TPSA) 63.3 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Comparative Physicochemical Data of Related Compounds

To provide a practical reference, the following table summarizes the experimentally determined physical properties of Benzamide, 2-Hydroxybenzamide, and 5-Fluoro-2-hydroxybenzamide.

PropertyBenzamide2-Hydroxybenzamide (Salicylamide)5-Fluoro-2-hydroxybenzamide
Molecular Formula C₇H₇NOC₇H₇NO₂C₇H₆FNO₂
Molecular Weight 121.14 g/mol 137.14 g/mol 155.13 g/mol
Appearance White solid[1]Odorless white or slightly pink crystals[2]Not specified
Melting Point 127-130 °C[1]140 °C[3]Not specified
Boiling Point 288 °C[1]DecomposesNot specified
Water Solubility Slightly solubleLow solubilityNot specified
pKa ~13 (in H₂O)[1]8.37 (at 20 °C)[4]Not specified

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical characteristics of a solid organic compound like this compound.

The melting point is a crucial indicator of purity.[5]

  • Sample Preparation: A small amount of the crystalline solid is finely powdered.

  • Capillary Tube Packing: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[6]

  • Measurement: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Solubility data is vital for purification, formulation, and designing biological assays.[7]

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be chosen.

  • Equilibrium Method (Shake-Flask): An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.[7]

  • Agitation and Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.

NMR spectroscopy provides detailed information about the molecular structure.[8]

  • Sample Preparation: 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9] The solution must be free of particulate matter.[10]

  • Instrument Setup: The NMR spectrometer is prepared by inserting the sample, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve homogeneity.[11]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For quantitative analysis, appropriate relaxation delays must be set.[11] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[8]

IR spectroscopy is used to identify the functional groups present in a molecule.[12]

  • Sample Preparation (for solids):

    • Nujol Mull: A small amount of the solid is ground with a drop of Nujol (mineral oil) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[13]

    • KBr Pellet: The sample is mixed with dry potassium bromide (KBr) powder and pressed under high pressure to form a transparent pellet.

  • Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[14] The spectrum is a plot of percent transmittance versus wavenumber.[12]

Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns.[15]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via a gas chromatograph (GC-MS) or direct injection. For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used.[16]

  • Ionization: The sample molecules are ionized, for example, by electron impact (EI), which creates a molecular ion (M⁺•).[15]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).[17]

  • Detection: The abundance of ions at each m/z value is recorded, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.

Visualized Workflow

The following diagram illustrates a general workflow for the physical and chemical characterization of a novel compound such as this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_physical Physical Properties cluster_spectral Structural Elucidation cluster_assessment Further Assessment synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification melting_point Melting Point Determination purification->melting_point nmr NMR Spectroscopy (¹H, ¹³C, etc.) purification->nmr solubility Solubility Profiling melting_point->solubility purity Purity Assessment (e.g., HPLC, Elemental Analysis) solubility->purity ms Mass Spectrometry (Molecular Weight & Fragmentation) nmr->ms ir IR Spectroscopy (Functional Groups) ms->ir ir->purity activity Biological Activity Screening purity->activity

Caption: General workflow for the characterization of a novel compound.

Conclusion

While experimental data on the physical characteristics of this compound are not yet widely published, this technical guide provides a solid foundation for researchers. By leveraging the provided predicted data, comparative information from related compounds, and detailed experimental protocols, scientists and drug development professionals can effectively proceed with the empirical investigation and application of this promising molecule. The outlined workflow offers a systematic approach to the characterization of this and other novel chemical entities.

References

An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Core Compound Details

ParameterValueReference
IUPAC Name 2-Fluoro-6-hydroxybenzamideN/A
CAS Number 160748-95-8N/A
Molecular Formula C₇H₆FNO₂N/A
Molecular Weight 155.13 g/mol N/A
Canonical SMILES C1=CC=C(C(=C1)C(=O)N)ON/A
Appearance White to off-white solid (predicted)N/A

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is more likely a result of broader synthetic explorations within the class of substituted benzamides, a prominent scaffold in medicinal chemistry. The history of this compound is therefore best understood in the context of the development of related molecules.

Substituted benzamides have been a subject of intense research for decades, with many derivatives finding clinical use. For instance, drugs like sulpiride and amisulpride are substituted benzamides with antipsychotic properties.[1] The introduction of a fluorine atom into organic molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

The ortho-hydroxybenzamide core, also known as salicylamide, has a long history as an analgesic and antipyretic agent.[2] The mechanism of action for salicylamides is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate pain, inflammation, and fever.[2]

Therefore, the synthesis and study of this compound can be seen as a logical step in the exploration of fluorinated analogs of biologically active salicylamides, with the goal of potentially modulating their therapeutic properties.

Synthetic Protocols

Proposed Synthesis of this compound from 2-Fluoro-6-hydroxybenzoic Acid

This protocol is based on the widely used carbodiimide coupling method, which facilitates the formation of an amide bond between a carboxylic acid and an amine (in this case, ammonia or an ammonia equivalent).[3]

dot

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product 2-Fluoro-6-hydroxybenzoic_Acid 2-Fluoro-6-hydroxybenzoic Acid Reaction_Vessel Reaction in Anhydrous Solvent (e.g., DMF) 2-Fluoro-6-hydroxybenzoic_Acid->Reaction_Vessel Ammonia_Source Ammonia Source (e.g., NH4Cl) Ammonia_Source->Reaction_Vessel Coupling_Agent Coupling Agent (e.g., EDC) Coupling_Agent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Quenching Aqueous Work-up Reaction_Vessel->Quenching Reaction Completion Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Proposed synthesis workflow for this compound.

Experimental Protocol:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-6-hydroxybenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: To the solution, add a suitable amide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an auxiliary coupling agent like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.[4]

  • Amination: Add an ammonia source, such as ammonium chloride (NH₄Cl) (1.5 equivalents), followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Table of Reagents and Conditions for Analogous Amide Synthesis

Carboxylic AcidAmineCoupling AgentSolventBaseYield (%)Reference
Benzoic AcidAmmoniaThionyl ChlorideN/AN/AHigh[5]
Boc-ValineAniline DerivativeEDC/HOBt/DMAPAcetonitrileDIPEAGood to Excellent[6]
VariousVariousHATUDMFDIPEA85-99[4]
VariousVariousDCC/HOBtDMF/DCMN/A75-98[4]

Biological Activity and Potential Applications

There is a lack of specific biological data for this compound in the public domain. However, based on its structural similarity to other well-characterized compounds, its potential biological activities can be inferred.

Inferred Mechanism of Action: COX Inhibition

As a derivative of salicylamide (o-hydroxybenzamide), this compound is predicted to act as an inhibitor of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, the compound could potentially exhibit analgesic, antipyretic, and anti-inflammatory properties. The presence of the fluorine atom may influence the compound's binding affinity to the COX enzymes and its overall pharmacokinetic profile.

dot

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Catalyzes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Mediates Target_Compound This compound Target_Compound->COX_Enzymes Inhibits

Inferred signaling pathway of this compound.
Potential Therapeutic Applications

Given its potential as a COX inhibitor, this compound could be investigated for the following therapeutic applications:

  • Anti-inflammatory Agent: For the treatment of inflammatory conditions such as arthritis.

  • Analgesic: For the relief of mild to moderate pain.

  • Antipyretic: For reducing fever.

Furthermore, the substituted benzamide scaffold is known to interact with a wide range of biological targets. Therefore, this compound could be a valuable building block in the synthesis of more complex molecules for various drug discovery programs, including those targeting cancer and infectious diseases.[7]

Characterization Data (Predicted)

While experimental data is not available, the following are predicted characterization data for this compound:

AnalysisPredicted Data
¹H NMR Aromatic protons (multiplets), amide protons (broad singlet), and hydroxyl proton (singlet).
¹³C NMR Aromatic carbons, including signals for the carbon bearing the fluorine (doublet due to C-F coupling) and the carbonyl carbon.
Mass Spec (ESI) [M-H]⁻ or [M+H]⁺ corresponding to a molecular weight of 155.13 g/mol .
IR Spectroscopy Characteristic peaks for O-H, N-H, C=O (amide), and C-F bonds.

Conclusion

This compound is a fluorinated derivative of salicylamide that, while not extensively studied, holds potential as a pharmacologically active compound, likely acting as a COX inhibitor. Its synthesis can be achieved through standard amidation protocols from 2-fluoro-6-hydroxybenzoic acid. This technical guide provides a foundational understanding of its history, a plausible synthetic route, and inferred biological activities, serving as a valuable resource for researchers in medicinal chemistry and drug development who may be interested in exploring the therapeutic potential of this and related compounds. Further experimental validation is necessary to confirm the predicted properties and biological activities of this compound.

References

The Potential Biological Activity of 2-Fluoro-6-hydroxybenzamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Exploration of Therapeutic Possibilities Based on Structural Analogs

Introduction

2-Fluoro-6-hydroxybenzamide, a small molecule with the CAS Number 160748-95-8, presents an intriguing scaffold for potential therapeutic development. While direct and extensive research on the biological activity of this specific compound is not yet widely published, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its potential pharmacological roles. This technical guide synthesizes the available data on closely related fluorinated benzamide derivatives to illuminate the potential biological activities, mechanisms of action, and experimental considerations for this compound. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this and similar chemical entities.

The core structure, featuring a benzamide ring with fluoro and hydroxyl substitutions at the 2 and 6 positions respectively, suggests the potential for diverse biological interactions. The following sections will delve into the known activities of similar compounds, offering insights into potential applications in oncology and infectious diseases.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally related compounds, this compound could plausibly exhibit activity in the following areas:

  • Anticancer Activity: The benzamide moiety is a well-established pharmacophore in oncology. Notably, several poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with deficiencies in DNA damage repair, are based on a benzamide scaffold.[1][2] These inhibitors function by competing with NAD+ at the catalytic site of PARP enzymes, leading to the accumulation of single-strand DNA breaks which are lethal to cancer cells with compromised homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1][3][4] Furthermore, derivatives of N-benzyl-2-fluorobenzamide have been identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), showing promise in the treatment of triple-negative breast cancer.[5] Another related compound, 2-Fluoro-6-chlorobenzamide, has been shown to induce apoptosis through interaction with death receptors.[6]

  • Antibacterial Activity: Derivatives of 2,6-difluorobenzamide have demonstrated potent antibacterial effects by inhibiting the bacterial cell division protein FtsZ.[7][8][9] FtsZ is a crucial and highly conserved protein in bacterial cytokinesis, making it an attractive target for novel antibiotics.[9] The inhibition of FtsZ polymerization disrupts bacterial cell division, ultimately leading to cell death.[8]

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the biological data for its structural analogs.

Table 1: Anticancer Activity of Benzamide Derivatives

Compound ClassTarget(s)Cancer TypeIC50 / ActivityReference
N-benzyl-2-fluorobenzamide derivativesEGFR, HDAC3Triple-Negative Breast CancerEGFR: 20.34 nM, HDAC3: 1.09 µM[5]
N-benzyl-2-fluorobenzamide derivativesMDA-MB-231 cellsTriple-Negative Breast Cancer1.98 µM (anti-proliferative)[5]
2-Fluoro-6-chlorobenzamideDeath Receptor-Induces apoptosis[6]

Table 2: Antibacterial Activity of 2,6-Difluorobenzamide Derivatives

Compound ClassBacterial StrainTargetMIC (Minimum Inhibitory Concentration)Reference
3-substituted 2,6-difluorobenzamidesBacillus subtilisFtsZ0.25-1 µg/mL[7][8]
3-substituted 2,6-difluorobenzamidesStaphylococcus aureus (susceptible and resistant)FtsZ<10 µg/mL[7][8]

Experimental Protocols for Key Assays

The following are generalized methodologies for key experiments cited in the literature for analogous compounds. These can serve as a starting point for the evaluation of this compound.

1. In Vitro Anticancer Activity (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

    • Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2. In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • A two-fold serial dilution of the test compound is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus).

    • Positive (no compound) and negative (no bacteria) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows relevant to the biological activities of this compound, based on its analogs.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 Stalled_fork Stalled Replication Fork DNA_Damage->Stalled_fork PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Repair_proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_proteins SSB_Repair Single-Strand Break Repair Repair_proteins->SSB_Repair Benzamide This compound (Potential PARP Inhibitor) Benzamide->PARP1 Inhibition DSB Double-Strand Break Stalled_fork->DSB HR_deficient Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) DSB->HR_deficient Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis

Caption: Potential mechanism of action of this compound as a PARP inhibitor in cancer cells.

FtsZ_Inhibition_Workflow cluster_invitro In Vitro Assays cluster_incellulo In Cellulo Assays Compound This compound Polymerization_assay FtsZ Polymerization Assay (e.g., light scattering) Compound->Polymerization_assay MIC_assay MIC Assay Compound->MIC_assay Cell_morphology Cell Morphology Analysis (Microscopy) Compound->Cell_morphology FtsZ_protein Purified FtsZ Protein FtsZ_protein->Polymerization_assay GTP GTP GTP->Polymerization_assay Inhibition_determination Determination of Inhibition Polymerization_assay->Inhibition_determination MIC_determination MIC Determination Bacterial_culture Bacterial Culture (e.g., S. aureus) Bacterial_culture->MIC_assay Bacterial_culture->Cell_morphology MIC_assay->MIC_determination Filamentation Observation of Bacterial Filamentation Cell_morphology->Filamentation

References

2-Fluoro-6-hydroxybenzamide: A Technical Review of a Potential Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-hydroxybenzamide is a fluorinated aromatic compound with potential applications in drug discovery and development. While literature specifically detailing the synthesis and biological activity of this exact molecule is limited, a comprehensive review of its structural analogs provides significant insight into its probable chemical properties, synthetic routes, and potential biological targets. This technical guide synthesizes the available information on this compound and its close relatives to serve as a resource for researchers exploring its utility as a pharmaceutical intermediate. The structural similarity to known inhibitors of bacterial cell division and inducers of apoptosis suggests that this compound could be a valuable scaffold for the development of novel therapeutics.

Physicochemical Properties

Quantitative data for this compound and its relevant precursors and analogs are summarized below. These properties are crucial for assessing its drug-likeness and for planning synthetic and formulation studies.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
This compound160748-95-8C7H6FNO2155.13[1][2]
2-Fluoro-6-hydroxybenzaldehyde38226-10-7C7H5FO2140.11[3]
2-Fluoro-6-chlorobenzamide66073-54-9C7H5ClFNO173.57[4]
5-Fluoro-2-hydroxybenzamide56874-97-6C7H6FNO2155.13[5]

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from a protected 2-fluoro-6-hydroxybenzaldehyde, followed by amidation.

Synthesis_Workflow cluster_step1 Step 1: Deprotection of Benzaldehyde cluster_step2 Step 2: Oxidation and Amidation (Hypothetical) A 2-Fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde B 2-Fluoro-6-hydroxybenzaldehyde A->B p-TsOH, DCM, rt, 5h C 2-Fluoro-6-hydroxybenzoic acid B->C Oxidizing Agent (e.g., KMnO4 or Jones Reagent) D This compound C->D Amidation (e.g., SOCl2 then NH4OH)

Proposed synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 2-Fluoro-6-hydroxybenzaldehyde (documented) [3]

  • Reactants: A solution of 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (6.5 g, 29.0 mmol) and p-toluenesulfonic acid (TsOH, 2 g, 11.6 mmol) in dichloromethane (DCM, 30 mL) is prepared.

  • Reaction Conditions: The mixture is stirred for 5 hours at room temperature.

  • Work-up: Upon completion, the reaction mixture is diluted with dichloromethane (100 mL). The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1 to 20:1 gradient elution) to yield 2-fluoro-6-hydroxybenzaldehyde as a light yellow solid.

Step 2: Synthesis of this compound (proposed)

This step is hypothetical and based on standard organic chemistry transformations.

  • Oxidation: The 2-fluoro-6-hydroxybenzaldehyde would first be oxidized to 2-fluoro-6-hydroxybenzoic acid. This could be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid and acetone).

  • Amidation: The resulting carboxylic acid would then be converted to the amide. A common method involves activating the carboxylic acid with thionyl chloride (SOCl2) to form the acyl chloride, which is then reacted with aqueous ammonia (NH4OH) to yield this compound.

Potential Biological Activity and Mechanisms of Action

Direct studies on the biological effects of this compound are lacking. However, the literature on structurally related compounds, particularly those with a 2,6-difluorobenzamide or a 2-hydroxybenzamide core, provides strong indications of its potential therapeutic applications.

Antibacterial Activity via FtsZ Inhibition

A significant body of research points to 2,6-difluorobenzamide derivatives as potent inhibitors of the bacterial cell division protein FtsZ.[6][7][8] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, which is critical for bacterial cytokinesis. Inhibition of FtsZ polymerization leads to filamentation and ultimately cell death.

The 2,6-difluoro substitution pattern is often crucial for potent activity. While this compound has only one fluorine atom at the 2-position, it shares the core benzamide structure, suggesting it may exhibit similar, albeit potentially less potent, activity.

FtsZ_Inhibition_Pathway FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers FtsZ_monomers->FtsZ_polymers Polymerization Z_ring Z-Ring Formation FtsZ_polymers->Z_ring Assembly Cell_division Bacterial Cell Division Z_ring->Cell_division Constriction Inhibitor This compound (or 2,6-difluoro analogs) Inhibitor->FtsZ_polymers Inhibits Polymerization/Assembly

Proposed mechanism of antibacterial action via FtsZ inhibition.

Quantitative Data for Related FtsZ Inhibitors:

CompoundTarget OrganismMIC (µg/mL)Reference
2,6-difluoro-3-methoxybenzamide (DFMBA)S. aureus- (noted as more active than non-fluorinated analog)[6]
Various 2,6-difluorobenzamide derivativesS. aureus, E. faecalis, M. tuberculosisGood antibacterial activities[7]
Anticancer Activity via Apoptosis Induction

Substituted 2-hydroxybenzamides and related structures have been shown to induce apoptosis in various cancer cell lines.[4][9] For instance, 2-Fluoro-6-chlorobenzamide is described as an apoptosis inducer that acts by binding to death receptors and triggering downstream caspase activation.[4] Other substituted 2-hydroxy-N-(arylalkyl)benzamides have also demonstrated potent antiproliferative and cytotoxic activity, leading to an increase in apoptotic markers like caspase activation and PARP cleavage.[9]

Given its 2-hydroxybenzamide core, it is plausible that this compound could exhibit similar pro-apoptotic effects in cancer cells.

Apoptosis_Induction_Pathway Inhibitor This compound (or related analogs) Death_Receptor Death Receptor Inhibitor->Death_Receptor Binds to Caspase_Cascade Caspase Cascade Activation Death_Receptor->Caspase_Cascade Initiates PARP_Cleavage PARP Cleavage Caspase_Cascade->PARP_Cleavage Leads to Apoptosis Apoptosis Caspase_Cascade->Apoptosis PARP_Cleavage->Apoptosis

Potential mechanism of anticancer action via apoptosis induction.

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant potential as a scaffold in medicinal chemistry. Based on the robust literature available for its close structural analogs, two primary avenues for future research emerge:

  • Antibacterial Drug Development: The structural similarity to known FtsZ inhibitors suggests that this compound and its derivatives should be synthesized and screened for antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus.

  • Anticancer Drug Discovery: The pro-apoptotic activity of related hydroxybenzamides warrants the investigation of this compound for its cytotoxic effects against various cancer cell lines and elucidation of its specific mechanism of action within the apoptotic pathway.

The detailed synthetic protocols for precursors and the clear biological hypotheses derived from analogous compounds provide a solid foundation for initiating research into this promising molecule. Further investigation is required to confirm these inferred properties and to fully explore the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Safety and Handling of 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct safety and toxicological data is publicly available for 2-Fluoro-6-hydroxybenzamide. This guide has been compiled using information on structurally similar compounds. All recommendations should be treated as precautionary and supplemented by a thorough risk assessment by qualified personnel before handling.

Introduction

This compound is a fluorinated aromatic amide. While specific applications and biological activities are not extensively documented in publicly available literature, its structural motifs are present in compounds of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known properties, presumed safety considerations, and recommended handling procedures for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

PropertyValue / InformationSource / Analog
CAS Number 160748-95-8This compound[1]
Molecular Formula C₇H₆FNO₂This compound
Molecular Weight 155.13 g/mol 5-Fluoro-2-hydroxybenzamide[2]
Appearance Likely a solid at room temperatureInferred from analogs
Boiling Point Not available-
Melting Point Not available-
Solubility Likely insoluble in water2-Hydroxybenzamide[3]

Hazard Identification and Classification (Presumptive)

No official GHS classification for this compound was found. The hazard classification presented here is inferred from the documented hazards of structurally similar compounds, such as 2-Fluoro-6-methoxybenzamide and 5-Fluoro-2-hydroxybenzamide.[2][4]

GHS Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2][4]

GHS Pictograms (Inferred):

alt text

Signal Word (Inferred): Warning[4]

The following DOT script visualizes the logical relationship of these potential hazards.

GHS_Hazards cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Ingestion Ingestion Harmful Harmful if Swallowed (H302) Ingestion->Harmful Inhalation Inhalation Respiratory_Irritation Respiratory Irritation (H335) Inhalation->Respiratory_Irritation Skin_Contact Skin Contact Skin_Irritation Skin Irritation (H315) Skin_Contact->Skin_Irritation Eye_Contact Eye Contact Eye_Irritation Serious Eye Irritation (H319) Eye_Contact->Eye_Irritation

Inferred Hazard-Exposure Relationship

Handling and Storage

Given the presumed hazards, the following handling and storage procedures are recommended.

4.1 Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure safety showers and eyewash stations are readily accessible.

4.2 Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.[5]

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[6]

  • Respiratory Protection: If working with fine powders or generating dust, a NIOSH-approved respirator is recommended.[5][6]

4.3 General Hygiene:

  • Avoid all personal contact, including inhalation.[6]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.[6]

  • Contaminated work clothing should be laundered separately.

4.4 Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

  • Keep away from strong oxidizing agents and strong bases, which are potential incompatible materials.[7]

Accidental Release and First Aid Measures

5.1 Accidental Release:

  • Minor Spills: For small spills of solid material, avoid generating dust. Dampen the material with a suitable solvent (e.g., 60-70% ethanol) and carefully sweep it into a sealed container for disposal.[3] Clean the spill area with absorbent paper dampened with the same solvent, followed by a soap and water wash.

  • Major Spills: Evacuate the area and alert emergency services. Prevent the material from entering drains or waterways.[6]

5.2 First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]

  • Ingestion: Clean the mouth with water and seek immediate medical attention. Do not induce vomiting.[7]

The following diagram illustrates a general workflow for handling this chemical in a laboratory setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE Fume_Hood Prepare Fume Hood PPE->Fume_Hood Weigh Weigh Compound Fume_Hood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Perform Experiment Transfer->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Waste Dispose of Waste in Sealed, Labeled Container Decontaminate->Waste Remove_PPE Remove PPE Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

General Laboratory Handling Workflow

Experimental Protocols

Specific experimental protocols for the synthesis or biological application of this compound are not detailed in the reviewed literature. Researchers should develop their own protocols based on established chemical principles and conduct a thorough risk assessment before proceeding.

Biological Activity and Signaling Pathways

There is no specific information available regarding the mechanism of action or signaling pathways associated with this compound. A related compound, 2-Fluoro-6-chlorobenzamide, has been reported to induce apoptosis by binding to a death receptor and activating caspases, leading to necroptosis. However, it is crucial to note that this activity cannot be directly attributed to this compound without experimental verification.

Toxicity

No specific toxicological data (e.g., LD50, LC50) for this compound was found. Based on analogs, the compound is presumed to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[2][4] The toxicological properties have not been fully investigated.[5]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. The compound should be handled as hazardous waste and disposed of by a licensed professional waste disposal service.[5] Do not allow the material to enter the environment.[7]

Conclusion

While this compound is a compound with potential research applications, there is a significant lack of direct safety and handling data. The information provided in this guide, largely inferred from structurally related chemicals, should be used to inform a cautious and conservative approach to its handling. All laboratory activities involving this compound must be preceded by a comprehensive, site-specific risk assessment and performed by trained personnel using appropriate safety controls.

References

Methodological & Application

Application Notes and Protocols: 2-Fluoro-6-hydroxybenzamide as a Scaffold for Immunoproteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The 2-fluoro-6-hydroxybenzamide scaffold is a novel potential starting point for the development of immunoproteasome inhibitors. Currently, there is a lack of publicly available data on the specific inhibitory activity of derivatives based on this exact scaffold against immunoproteasome subunits. The quantitative data presented herein is based on structurally related benzamide and salicylamide derivatives and should be considered for illustrative and comparative purposes only. The provided protocols are established methods for the synthesis, screening, and characterization of potential immunoproteasome inhibitors.

Introduction

The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in hematopoietic cells and can be induced in other cells by pro-inflammatory cytokines such as IFN-γ and TNF-α. It plays a crucial role in the processing of intracellular antigens for presentation by MHC class I molecules and is involved in the regulation of cytokine production and immune cell differentiation. Dysregulation of immunoproteasome activity has been implicated in various autoimmune diseases and hematological malignancies, making it an attractive therapeutic target. Selective inhibition of the immunoproteasome over the constitutively expressed constitutive proteasome is a promising strategy to mitigate the toxic side effects associated with pan-proteasome inhibitors.

The this compound scaffold, a derivative of salicylamide, presents an interesting chemical starting point for the design of novel immunoproteasome inhibitors. The ortho-hydroxy and fluoro substituents can influence the acidity, hydrogen bonding capacity, and overall conformation of the molecule, potentially enabling specific interactions with the active sites of the immunoproteasome's catalytic subunits (β1i, β2i, and β5i). This document provides detailed protocols for the synthesis of the parent scaffold and for the biological evaluation of its derivatives as potential immunoproteasome inhibitors.

Data Presentation: Inhibitory Activity of Related Compounds

The following table summarizes the inhibitory activities of some published non-covalent amide and benzamide derivatives against proteasome subunits to provide a reference for hit-finding and optimization campaigns.

Compound ClassTarget SubunitKᵢ (µM)Reference
Amide Derivative 1β1i2.23[1]
Amide Derivative 2β1i2.92[2]
Amide Derivative 3β1i3.09[2]
Amide Derivative 4β1i0.021[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the target scaffold starting from 2-fluoro-6-hydroxybenzaldehyde.

Step 1: Synthesis of 2-fluoro-6-hydroxybenzaldehyde This procedure is adapted from known chemical synthesis routes.[3]

  • Materials: 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, p-toluenesulfonic acid (TsOH), dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (6.5 g, 29.0 mmol) and p-toluenesulfonic acid (2 g, 11.6 mmol) in dichloromethane (30 mL).

    • Stir the solution for 5 hours at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, dilute the mixture with dichloromethane (100 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1 to 20:1 gradient elution) to afford 2-fluoro-6-hydroxybenzaldehyde as a light yellow solid.[3]

Step 2: Amidation of 2-fluoro-6-hydroxybenzaldehyde to this compound This step involves the oxidation of the aldehyde to a carboxylic acid followed by amidation.

  • Materials: 2-fluoro-6-hydroxybenzaldehyde, sodium chlorite, sodium dihydrogen phosphate, resorcinol, tert-butanol, water, thionyl chloride or a coupling agent (e.g., HATU), ammonia solution or ammonium chloride and a base (e.g., triethylamine).

  • Procedure (Oxidation to Carboxylic Acid):

    • Dissolve 2-fluoro-6-hydroxybenzaldehyde in a mixture of tert-butanol and water.

    • Add sodium dihydrogen phosphate and resorcinol to the solution.

    • Slowly add a solution of sodium chlorite in water, maintaining the temperature below 25°C.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-fluoro-6-hydroxybenzoic acid.

  • Procedure (Amidation):

    • Activate the carboxylic acid by converting it to an acid chloride with thionyl chloride or by using a peptide coupling agent like HATU in the presence of a base.

    • React the activated acid with an ammonia source (e.g., aqueous ammonia or ammonium chloride with a non-nucleophilic base) to form the primary amide.

    • Purify the resulting this compound by recrystallization or column chromatography.

Protocol 2: In Vitro Immunoproteasome Activity Assay

This protocol is for determining the IC50 values of test compounds against the catalytic subunits of the immunoproteasome using fluorogenic substrates.[4][5][6]

  • Materials:

    • Purified human immunoproteasome and constitutive proteasome (commercially available).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT (freshly added).[4]

    • Fluorogenic Substrates:

      • For β5i (chymotrypsin-like): Ac-ANW-AMC

      • For β1i (caspase-like): Ac-PAL-AMC

      • For β2i (trypsin-like): Ac-KQL-AMC

    • Test compound (dissolved in DMSO).

    • Positive control inhibitor (e.g., ONX-0914).

    • Black 96-well plates.

    • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).[4]

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a black 96-well plate, add the test compound dilutions to the wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

    • Add the purified immunoproteasome to the wells containing the test compound and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to each well. A final substrate concentration of 12.5 µM is often cost-effective and provides a good signal.[4]

    • Immediately place the plate in a fluorescence plate reader pre-set to 30°C.

    • Monitor the fluorescence kinetically for 30-60 minutes, taking readings every 1-3 minutes.[4]

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

    • Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Repeat the assay with the constitutive proteasome to assess selectivity.

Protocol 3: Cell-Based Cytokine Release Assay

This protocol assesses the anti-inflammatory potential of test compounds by measuring the inhibition of cytokine release from human peripheral blood mononuclear cells (PBMCs).

  • Materials:

    • Human PBMCs isolated from healthy donor blood.

    • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

    • Stimulant: Lipopolysaccharide (LPS) or Phytohaemagglutinin (PHA).

    • Test compound (dissolved in DMSO).

    • Positive control (e.g., a known immunosuppressant).

    • Sterile 96-well flat-bottom tissue culture plates.

    • ELISA or multiplex immunoassay kits for quantifying cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Procedure:

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability.

    • Seed the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well.

    • Prepare serial dilutions of the test compound in culture medium.

    • Pre-incubate the cells with the test compound dilutions for 1-2 hours in a humidified incubator at 37°C and 5% CO2.

    • Add the stimulant (e.g., LPS at a final concentration of 100 ng/mL) to the wells to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.

    • Incubate the plate for 18-24 hours.

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

    • Calculate the percentage of cytokine inhibition for each concentration of the test compound relative to the vehicle-treated stimulated control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value for cytokine release inhibition.

Mandatory Visualizations

Immunoproteasome_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., TNFR) IKK_complex IKK Complex Cytokine_Receptor->IKK_complex Activates Cytokine Pro-inflammatory Cytokine (e.g., TNF-α) Cytokine->Cytokine_Receptor IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_P IκB-P IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Immunoproteasome Immunoproteasome (β1i, β2i, β5i) IkB_P->Immunoproteasome Degradation Ub Ubiquitin Ub->IkB_P Ubiquitination Inhibitor This compound Derivative Inhibitor->Immunoproteasome Inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, IL-1β) NFkB_nucleus->Gene_Expression Induces

Caption: Role of the Immunoproteasome in NF-κB Signaling.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_cell_based Cell-Based Assays cluster_evaluation Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Primary_Screen Immunoproteasome Activity Assay (IC50 Determination) Purification->Primary_Screen Selectivity_Screen Constitutive Proteasome Activity Assay (Selectivity Profiling) Primary_Screen->Selectivity_Screen Cytokine_Assay Cytokine Release Assay (PBMCs) Selectivity_Screen->Cytokine_Assay Viability_Assay Cell Viability Assay (e.g., in immune cell lines) Cytokine_Assay->Viability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Viability_Assay->SAR_Analysis ADME_Tox In Vitro ADME/Tox Profiling SAR_Analysis->ADME_Tox ADME_Tox->Synthesis Iterative Design

Caption: Workflow for Immunoproteasome Inhibitor Discovery.

References

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-hydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-Fluoro-6-hydroxybenzamide and its derivatives. This class of compounds holds potential for investigation in medicinal chemistry, particularly as modulators of critical biological signaling pathways. The provided methodologies are based on established organic synthesis principles and aim to guide researchers in the preparation of these molecules for further study.

Introduction

This compound derivatives are fluorinated aromatic compounds that are of interest in drug discovery. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability[1]. The benzamide moiety is a common scaffold in many pharmacologically active compounds[2]. This document outlines a potential synthetic route to this compound and discusses its relevance in the context of inhibiting the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular proliferation, which is often dysregulated in cancer[3][4][5][6].

Synthetic Protocol

The synthesis of this compound can be envisioned through a two-step process starting from a suitable precursor. A plausible route involves the initial synthesis of 2-fluoro-6-hydroxybenzoic acid, followed by its amidation. Given the presence of a reactive phenolic hydroxyl group, a protection-deprotection strategy may be necessary to achieve a clean conversion to the desired amide.

Part 1: Synthesis of 2-Fluoro-6-hydroxybenzoic Acid (Precursor)

A potential method for the synthesis of 2-fluoro-6-hydroxybenzoic acid involves the ortho-lithiation of a protected 3-fluorophenol followed by carboxylation.

Materials:

  • 3-Fluorophenol

  • Suitable protecting group (e.g., methoxymethyl ether (MOM), benzyl ether (Bn))

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Deprotection reagents (e.g., HCl for MOM group, H2/Pd-C for Bn group)

Experimental Protocol:

  • Protection of 3-Fluorophenol: The phenolic hydroxyl group of 3-fluorophenol is first protected to prevent it from reacting with the organolithium reagent in the subsequent step. For example, a methoxymethyl (MOM) ether can be formed by reacting 3-fluorophenol with methoxymethyl chloride in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a suitable solvent like dichloromethane (DCM).

  • Ortho-Lithiation and Carboxylation:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected 3-fluorophenol in dry THF and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture. The lithiation is directed to the position ortho to the protected hydroxyl group due to the directing effect of the oxygen atom.

    • After stirring at -78 °C for a specified time (e.g., 1-2 hours), quench the reaction by adding crushed dry ice in excess. The dry ice serves as the source of the carboxyl group.

    • Allow the reaction mixture to warm to room temperature.

    • Acidify the mixture with aqueous HCl to protonate the carboxylate.

    • Extract the product with diethyl ether.

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected 2-fluoro-6-hydroxybenzoic acid.

  • Deprotection:

    • The protecting group is removed to yield 2-fluoro-6-hydroxybenzoic acid. For a MOM group, this can be achieved by stirring the protected acid in a mixture of methanol and aqueous HCl.

    • After the reaction is complete (monitored by TLC), the product is isolated by extraction and purified, for instance, by recrystallization.

Part 2: Synthesis of this compound

The conversion of the carboxylic acid to the primary amide can be achieved through several methods. A common approach involves the activation of the carboxylic acid followed by reaction with an ammonia source. The phenolic hydroxyl group may need to be protected during this step to avoid side reactions.

Materials:

  • 2-Fluoro-6-hydroxybenzoic acid (with or without a protected hydroxyl group)

  • Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

  • Dry dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia (gas or aqueous solution) or Ammonium chloride/triethylamine

  • Protecting group if necessary (e.g., Tert-butyldimethylsilyl (TBDMS) ether)

  • Deprotection reagents if necessary (e.g., Tetrabutylammonium fluoride (TBAF) for TBDMS group)

Experimental Protocol (with protecting group):

  • Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 2-fluoro-6-hydroxybenzoic acid is protected, for example, as a TBDMS ether by reacting it with TBDMS-Cl and imidazole in DMF.

  • Activation of the Carboxylic Acid:

    • The protected carboxylic acid is dissolved in a dry, inert solvent like DCM.

    • A reagent such as thionyl chloride or oxalyl chloride is added dropwise at 0 °C to convert the carboxylic acid to the more reactive acyl chloride. A catalytic amount of DMF is often used with oxalyl chloride.

    • The reaction mixture is stirred at room temperature until the conversion is complete. The solvent and excess reagent are then removed under reduced pressure.

  • Amidation:

    • The crude acyl chloride is dissolved in a dry aprotic solvent.

    • The solution is then treated with a source of ammonia. This can be done by bubbling ammonia gas through the solution or by adding a solution of aqueous ammonia. Alternatively, a mixture of ammonium chloride and a base like triethylamine can be used.

    • The reaction is typically stirred at room temperature.

  • Deprotection:

    • The protecting group on the hydroxyl function is removed. For a TBDMS group, this is commonly achieved using a fluoride source like TBAF in THF.

  • Purification: The final product, this compound, is purified by techniques such as column chromatography or recrystallization.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a this compound derivative. Actual data should be recorded and tabulated based on experimental results.

StepStarting MaterialProductReagentsYield (%)Purity (%)Melting Point (°C)Analytical Data (NMR, MS)
Protection3-FluorophenolProtected 3-FluorophenolProtecting group reagent, Base, Solvent90-95>98-Consistent with protected structure
CarboxylationProtected 3-FluorophenolProtected 2-Fluoro-6-hydroxybenzoic acidn-BuLi, Dry Ice, THF60-70>95-Consistent with protected acid structure
Amidation (including deprotection)2-Fluoro-6-hydroxybenzoic acidThis compoundActivating agent, Ammonia source, (Deprotection)70-85>99-Consistent with final product structure (Hypothetical)

Application in Targeting the Hedgehog Signaling Pathway

Benzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway[3][7]. This pathway is crucial in embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers, including basal cell carcinoma and medulloblastoma[3][4][5].

The Hh signaling cascade is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of the ligand, PTCH inhibits another transmembrane protein, Smoothened (SMO). Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the GLI family of transcription factors, which then regulate the expression of target genes involved in cell proliferation and survival[3][4][6].

2-Methoxybenzamide derivatives have been shown to inhibit the Hh pathway by targeting the Smoothened (SMO) receptor[3]. These inhibitors prevent the ciliary localization of SMO, a key step in signal transduction[3]. It is plausible that this compound derivatives could exhibit similar inhibitory activity, making them interesting candidates for anticancer drug development.

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis Start 3-Fluorophenol Protection Protection of -OH group Start->Protection Protecting Agent Carboxylation ortho-Lithiation & Carboxylation Protection->Carboxylation 1. n-BuLi 2. CO2 Deprotection1 Deprotection Carboxylation->Deprotection1 Deprotection Agent Precursor 2-Fluoro-6-hydroxybenzoic Acid Deprotection1->Precursor Protection2 Protection of -OH group Precursor->Protection2 Protecting Agent (optional) Amidation Amidation Protection2->Amidation 1. Activating Agent 2. NH3 source Deprotection2 Deprotection Amidation->Deprotection2 Deprotection Agent (if protected) FinalProduct This compound Deprotection2->FinalProduct Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH PTCH SMO SMO PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active activation TargetGenes Target Gene Expression GLI_active->TargetGenes promotes Cell_Proliferation Cell Proliferation & Survival TargetGenes->Cell_Proliferation leads to Shh Shh Ligand Shh->PTCH binds Inhibitor 2-Fluoro-6-hydroxy- benzamide Derivative Inhibitor->SMO inhibits

References

Application Notes and Protocols for 2-Fluoro-6-hydroxybenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Fluoro-6-hydroxybenzamide in medicinal chemistry, focusing on its role as a key synthetic intermediate and a scaffold for the development of novel therapeutics, particularly in the area of enzyme inhibition. Detailed protocols for synthetic derivatization and a representative enzyme inhibition assay are provided to guide researchers in their drug discovery efforts.

Introduction to this compound

This compound is a substituted aromatic amide that holds significant promise in medicinal chemistry. Its structure, featuring a fluorine atom and a hydroxyl group ortho to the amide, provides a unique combination of hydrogen bonding capabilities and metabolic stability, making it an attractive starting point for the design of new drug candidates. The strategic placement of the fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties. While direct biological data for this compound is limited in publicly available literature, its core structure is present in molecules with significant biological activity, particularly as enzyme inhibitors.

Key Applications in Medicinal Chemistry

Scaffold for Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The benzamide moiety is a well-established pharmacophore for inhibitors of Poly(ADP-ribose) Polymerase (PARP), a family of enzymes critical for DNA repair.[1][2] PARP inhibitors have emerged as a successful class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[1][3] The 2-hydroxybenzamide scaffold, in particular, can mimic the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP enzymes.[3] The introduction of a fluorine atom at the 6-position can further enhance these interactions and improve drug-like properties.

Intermediate for the Synthesis of Biologically Active Molecules

This compound serves as a valuable building block for the synthesis of more complex molecules. Its precursor, 2-Fluoro-6-hydroxybenzoic acid, is recognized as a key intermediate in the pharmaceutical and agrochemical industries.[4] The amide group of this compound can be further functionalized, and the phenolic hydroxyl group allows for the introduction of various substituents through etherification or other reactions, enabling the generation of diverse chemical libraries for screening.

Quantitative Data of Related Benzamide Derivatives

Compound IDTargetActivity (IC₅₀)Reference CompoundTherapeutic Area
Compound 28d (a hydroxybenzamide derivative) PARP-13.2 μMOlaparibOncology
A Fluorinated Benzamide Derivative Cereblon (CRBN)63 ± 16 μMThalidomideProtein Degradation (PROTACs)
Related Benzamide Derivatives Various KinasesPotent (nM range)StaurosporineOncology

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-6-(substituted-phenoxy)benzamide Derivatives

This protocol describes a general method for the derivatization of the hydroxyl group of this compound via a Williamson ether synthesis.

Materials:

  • This compound

  • Substituted benzyl bromide or other suitable alkylating agent

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted benzyl bromide (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-Fluoro-6-(substituted-phenoxy)benzamide derivative.

Protocol 2: In Vitro PARP-1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against PARP-1 using a commercially available colorimetric assay kit.

Materials:

  • Recombinant human PARP-1 enzyme

  • PARP-1 assay buffer

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Olaparib)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup:

    • Add 50 µL of assay buffer to all wells of the histone-coated 96-well plate.

    • Add 10 µL of the diluted test compounds, positive control, or vehicle control (DMSO in assay buffer) to the respective wells.

    • Add 10 µL of the PARP-1 enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the biotinylated NAD+ solution to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

PARP_Signaling_Pathway cluster_0 Cell Nucleus DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound Derivative (Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling pathway in response to DNA damage and its inhibition by a this compound derivative.

Synthetic_Workflow Start This compound Step1 Williamson Ether Synthesis (e.g., R-Br, K₂CO₃, DMF) Start->Step1 Intermediate 2-Fluoro-6-(alkoxy/aryloxy)benzamide Derivatives Step1->Intermediate Step2 Further Functionalization (e.g., Amide N-alkylation, Ring modifications) Intermediate->Step2 Final_Products Diverse Library of Biologically Active Compounds Step2->Final_Products Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Final_Products->Screening

Caption: General synthetic workflow for the derivatization of this compound to generate a chemical library for biological screening.

References

Application Notes and Protocols for the Analytical Characterization of 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Fluoro-6-hydroxybenzamide is a chemical intermediate that can be used in the synthesis of various pharmaceutical compounds. Its purity and characterization are crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a robust technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound. The following protocol is adapted from established methods for similar halogenated aromatic compounds.[1][2]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

Instrumentation and Materials:

  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1][2]

  • Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

  • Mobile Phase: Acetonitrile and 15 mM phosphate buffer (pH 5.5).[3]

  • Sample Diluent: 50:50 (v/v) mixture of acetonitrile and water.[1]

  • Reference Standard: A certified reference standard of this compound.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the sample diluent.[1]

Chromatographic Conditions:

Parameter Value
Mobile Phase Acetonitrile : 15 mM Phosphate Buffer (pH 5.5) (e.g., 40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C[3]
Injection Volume 10 µL
Detection Wavelength 280 nm[3]

| Run Time | Approximately 15-20 minutes |

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using the reference standard at multiple concentration levels.

Quantitative Data for Analogous Compounds

The following table summarizes typical validation parameters for HPLC methods used to analyze similar compounds. This data serves as a reference for what can be expected for a validated method for this compound.

ParameterTypical ValueReference
Linearity (r²) > 0.996[3]
Intra-day Precision (%RSD) < 2%[3]
Inter-day Precision (%RSD) < 2%[3]
Accuracy (Recovery) 98% to 102%[3]

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Accurately weigh and dissolve sample in diluent hplc_system Set up HPLC system (Mobile Phase, Flow Rate, Temp.) prep_sample->hplc_system prep_std Prepare calibration standards from reference material prep_std->hplc_system injection Inject sample and standards into HPLC hplc_system->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity or Concentration integration->calculation

Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4]

Experimental Protocol: GC-MS Analysis

Instrumentation and Materials:

  • GC-MS System: A gas chromatograph equipped with a mass spectrometer (e.g., Agilent GC-MS).

  • Column: A low-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Sample Preparation: Accurately weigh about 100 mg of this compound and dissolve it in 10 mL of a suitable solvent like acetonitrile or dichloromethane.[1]

GC-MS Conditions:

Parameter Value
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-450 |

Data Analysis: Peaks are identified by comparing their mass spectra with a reference library (e.g., NIST). Purity can be estimated by the area percentage of the main peak. For quantification of specific impurities, certified reference standards are required.

Quantitative Data for Related Compounds

The following table presents typical validation parameters for GC methods used for the analysis of related halogenated benzaldehydes.[5]

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.4 ppm
Limit of Quantitation (LOQ) ~1.2 ppm
Accuracy (Recovery) 93.7% to 107.7%

GC-MS Analysis Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Dissolve sample in a suitable solvent injection Injection into GC prep_sample->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization separation->ionization detection Mass Spectrometry Detection ionization->detection chromatogram Total Ion Chromatogram detection->chromatogram spectra Mass Spectra of Peaks chromatogram->spectra library_search Library Search and Identification spectra->library_search quantification Purity Calculation library_search->quantification

Workflow for GC-MS analysis of this compound.

Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).

Expected ¹H NMR Spectral Features (based on similar structures):

  • Aromatic protons in the range of δ 6.5-8.0 ppm.[6][7]

  • A broad singlet for the amide (-CONH₂) protons.[7]

  • A singlet for the hydroxyl (-OH) proton.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Analysis: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands:

Functional Group Wavenumber (cm⁻¹)
O-H stretch (hydroxyl) 3200-3600 (broad)
N-H stretch (amide) 3100-3500
C=O stretch (amide) 1630-1680
C=C stretch (aromatic) 1450-1600

| C-F stretch | 1000-1400 |

Spectroscopic Analysis Workflow Diagram

Spectro_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep_nmr Dissolve sample in deuterated solvent nmr_acq Acquire 1H and 13C NMR Spectra prep_nmr->nmr_acq prep_ftir Prepare KBr pellet or use ATR ftir_acq Acquire FTIR Spectrum prep_ftir->ftir_acq nmr_interp Assign chemical shifts and coupling constants nmr_acq->nmr_interp ftir_interp Identify characteristic functional group bands ftir_acq->ftir_interp structure_confirm Structural Confirmation nmr_interp->structure_confirm ftir_interp->structure_confirm

Workflow for spectroscopic analysis.

References

Application Note: HPLC Analysis of 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of 2-Fluoro-6-hydroxybenzamide using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of this compound. This application note outlines a robust reversed-phase HPLC (RP-HPLC) method for its analysis.

Experimental Protocols

Instrumentation, Materials, and Reagents
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (4-decimal place).

    • Sonicator.

    • pH meter.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Materials:

    • HPLC grade acetonitrile (ACN).

    • HPLC grade water (e.g., Milli-Q or equivalent).

    • Formic acid (≥98% purity).

    • This compound reference standard (≥99% purity).

Chromatographic Conditions

A hypothetical set of chromatographic conditions is presented below, based on common practices for analyzing similar aromatic compounds.

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.

    • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of acetonitrile. Dilute to the mark with acetonitrile and mix well.

    • Degas both mobile phases for at least 15 minutes using sonication or an online degasser before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

    • Sonicate for 5 minutes or until the standard is completely dissolved.

    • Allow the solution to return to room temperature and then dilute to the mark with the diluent.

  • Working Standard Solutions (for Calibration Curve):

    • Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample to be analyzed.

    • Dissolve and dilute the sample in the diluent to obtain a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized in the following tables.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20005800
%RSD of Peak Area ≤ 2.0%0.8%

Table 2: Calibration Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation (r²) ≥ 0.999

Table 3: Analysis of a Sample Batch

Sample IDRetention Time (min)Peak Area (mAU*s)Calculated Conc. (µg/mL)Purity (%)
Batch-0014.52758,90049.899.6
Batch-0024.51763,20050.199.8
Batch-0034.53755,40049.699.2

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation hplc_setup HPLC System Setup & Equilibration prep_mobile_phase->hplc_setup prep_standards Standard Solution Preparation sst_run System Suitability Test (SST) prep_standards->sst_run calib_run Calibration Curve Analysis prep_standards->calib_run prep_sample Sample Solution Preparation sample_run Sample Analysis prep_sample->sample_run hplc_setup->sst_run System Ready sst_run->hplc_setup SST Failed sst_run->calib_run SST Passed calib_run->sample_run Calibration Valid peak_integration Peak Integration & Identification sample_run->peak_integration quantification Quantification peak_integration->quantification reporting Final Report Generation quantification->reporting

Caption: HPLC analysis workflow for this compound.

Application Note: NMR Spectroscopic Analysis of 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2-Fluoro-6-hydroxybenzamide. It includes predicted spectral data, comprehensive experimental protocols for sample preparation and spectral acquisition, and visual aids to facilitate understanding of the experimental workflow and spectral interpretation.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-36.85 - 6.95t~8.51H
H-47.30 - 7.40q~8.01H
H-56.75 - 6.85t~8.51H
-NH₂ (amide)7.5 (broad s), 8.0 (broad s)s (broad)-2H
-OH (hydroxyl)10.0 - 11.0s (broad)-1H

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1115.0 - 120.0 (d, JCF ≈ 15-20 Hz)
C-2158.0 - 162.0 (d, JCF ≈ 240-250 Hz)
C-3110.0 - 115.0 (d, JCF ≈ 20-25 Hz)
C-4130.0 - 135.0
C-5112.0 - 117.0
C-6155.0 - 160.0
C=O (amide)168.0 - 172.0

Experimental Protocols

Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]

  • Deuterated solvent (e.g., DMSO-d₆)

  • High-quality 5 mm NMR tubes[3][4]

  • Glass Pasteur pipette

  • Small vial

  • Filter (e.g., cotton wool plug in the pipette)

Procedure:

  • Weigh the desired amount of this compound and place it in a clean, dry vial.

  • Add approximately 0.5-0.6 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.[3][4] DMSO-d₆ is often a good choice for compounds with labile protons like -OH and -NH₂ as it can slow down the exchange rate, leading to sharper peaks.

  • Gently agitate the vial to dissolve the compound completely. Sonication may be used if necessary.

  • If any solid particles remain, filter the solution through a Pasteur pipette with a small cotton wool plug directly into the NMR tube to prevent shimming issues.

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.

NMR Spectrometer Parameters

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized for the specific instrument being used.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more (as ¹³C has low natural abundance)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule. For complex spectra, 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignments.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the NMR spectral interpretation for this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Set Up Experiment (1H, 13C, etc.) insert->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate assign Assign Signals calibrate->assign interpret Interpret Structure assign->interpret report Report Results interpret->report

Caption: Workflow for NMR analysis of this compound.

Spectral_Interpretation cluster_1H Predicted 1H NMR Signals cluster_13C Predicted 13C NMR Signals mol {C1(-C(=O)N)|C2(-F)|C3(-H)|C4(-H)|C5(-H)|C6(-OH)} H3 H-3 ~6.9 ppm (t) mol:C3->H3 H4 H-4 ~7.35 ppm (q) mol:C4->H4 H5 H-5 ~6.8 ppm (t) mol:C5->H5 NH2 -NH2 ~7.5, 8.0 ppm (br s) mol:C1->NH2 OH -OH ~10.5 ppm (br s) mol:C6->OH C1 C-1 ~117 ppm mol:C1->C1 C2 C-2 ~160 ppm mol:C2->C2 C3 C-3 ~112 ppm mol:C3->C3 C4 C-4 ~132 ppm mol:C4->C4 C5 C-5 ~114 ppm mol:C5->C5 C6 C-6 ~157 ppm mol:C6->C6 CO C=O ~170 ppm mol:C1->CO

Caption: Predicted NMR signal assignments for this compound.

References

Application Note: Mass Spectrometric Analysis of 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the mass spectrometric analysis of 2-Fluoro-6-hydroxybenzamide, a key intermediate in pharmaceutical synthesis. The methodology outlined here is designed to facilitate the structural elucidation and quantification of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS). This application note includes a proposed fragmentation pathway, a comprehensive experimental protocol, and a summary of expected quantitative data.

Introduction

This compound is a crucial building block in the development of various therapeutic agents. Accurate and reliable analytical methods are essential for its characterization, purity assessment, and for monitoring its presence in complex matrices during drug development processes. Mass spectrometry offers high sensitivity and specificity, making it an ideal technique for the analysis of such compounds. This note describes a generalized approach for the analysis of this compound by ESI-MS/MS, providing researchers with a foundational method for their investigations.

Proposed Fragmentation Pathway

The fragmentation of protonated this compound ([M+H]⁺) is anticipated to proceed through several key pathways, primarily involving the loss of small neutral molecules such as ammonia (NH₃), water (H₂O), and carbon monoxide (CO). The initial protonation is likely to occur on the amide carbonyl oxygen or the nitrogen atom. The subsequent fragmentation is driven by the relative stability of the resulting fragment ions.

A proposed fragmentation pathway is illustrated below. The initial protonated molecule ([C₇H₇FNO₂]⁺, m/z 156.04) is expected to undergo the following primary fragmentations:

  • Loss of Ammonia (NH₃): This is a common fragmentation for primary amides, leading to the formation of a stable acylium ion.

  • Loss of Water (H₂O): The presence of the ortho-hydroxyl group can facilitate the loss of water.

  • Sequential Loss of CO and other neutral fragments: Subsequent fragmentation of the primary ions can involve the loss of carbon monoxide.

Experimental Protocols

This section details the proposed methodology for the mass spectrometric analysis of this compound.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Solution Preparation: Serially dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration suitable for mass spectrometric analysis (e.g., 1-10 µg/mL).

  • Sample Matrix Preparation: For samples in complex matrices, appropriate extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be reconstituted in the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate at the initial conditions. The specific gradient should be optimized for the best separation.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

Mass Spectrometry Parameters
  • Mass Spectrometer: A tandem quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).

  • Desolvation Temperature: 350 - 450 °C.

  • Collision Gas: Argon.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation and obtain a comprehensive MS/MS spectrum.

Data Presentation

The expected quantitative data for the mass spectrometric analysis of this compound is summarized in the table below. The m/z values are calculated based on the proposed fragmentation pathway. Relative abundances are hypothetical and will need to be determined experimentally.

Proposed Fragment Ion Molecular Formula Calculated m/z Proposed Neutral Loss
[M+H]⁺[C₇H₇FNO₂]⁺156.04-
[M+H - NH₃]⁺[C₇H₄FO]⁺139.02NH₃
[M+H - H₂O]⁺[C₇H₅FN]⁺122.04H₂O
[M+H - NH₃ - CO]⁺[C₆H₄F]⁺111.03NH₃, CO

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of this compound.

G Experimental Workflow for MS Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing StandardPrep Standard Solution Preparation WorkingPrep Working Solution Preparation StandardPrep->WorkingPrep LC LC Separation WorkingPrep->LC MatrixPrep Sample Matrix Extraction (if needed) MatrixPrep->LC MS MS Detection (Full Scan) LC->MS ESI MSMS MS/MS Fragmentation MS->MSMS Precursor Ion Selection PeakIntegration Peak Integration & Quantification MS->PeakIntegration SpectralAnalysis Spectral Interpretation MSMS->SpectralAnalysis Reporting Reporting PeakIntegration->Reporting SpectralAnalysis->Reporting

Caption: Workflow for this compound MS analysis.

Proposed Fragmentation Pathway Diagram

This diagram visualizes the proposed fragmentation of this compound under ESI-MS/MS conditions.

G Proposed Fragmentation of this compound Parent [M+H]⁺ m/z = 156.04 [C₇H₇FNO₂]⁺ Frag1 [M+H - NH₃]⁺ m/z = 139.02 [C₇H₄FO]⁺ Parent->Frag1 - NH₃ Frag2 [M+H - H₂O]⁺ m/z = 122.04 [C₇H₅FN]⁺ Parent->Frag2 - H₂O Frag3 [M+H - NH₃ - CO]⁺ m/z = 111.03 [C₆H₄F]⁺ Frag1->Frag3 - CO

Applications of 2-Fluoro-6-hydroxybenzamide in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity and specific drug discovery applications of 2-Fluoro-6-hydroxybenzamide are limited in publicly available scientific literature. However, based on the well-documented activities of structurally similar compounds, particularly substituted benzamides, we can infer potential applications and provide detailed protocols for investigation. This document, therefore, presents a series of application notes for hypothesized uses of this compound, drawing on data from related molecules.

Inferred Potential Applications

The structural motif of a 2,6-disubstituted benzamide is present in molecules with diverse biological activities. Based on this, this compound could potentially be explored for the following applications:

  • As an antibacterial agent targeting FtsZ: Derivatives of 2,6-difluorobenzamide have shown potent inhibitory activity against the bacterial cell division protein FtsZ.

  • As a modulator of the E3 ubiquitin ligase Cereblon (CRBN): Fluorinated benzamide derivatives have been identified as binders of Cereblon, making them valuable for the development of Proteolysis-Targeting Chimeras (PROTACs).

  • As an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1): Complex benzimidazole derivatives containing a fluoro-substituted phenylamide moiety have demonstrated potent mPGES-1 inhibition.

Application Note 1: Investigation of this compound as an Antibacterial Agent Targeting FtsZ

Introduction

The Filamentous temperature-sensitive Z (FtsZ) protein is a crucial component of the bacterial cell division machinery, making it an attractive target for novel antibiotics.[1] Several 2,6-difluorobenzamide derivatives have been identified as potent inhibitors of FtsZ, leading to the disruption of bacterial cell division.[1][2] The this compound scaffold represents a key starting point for the synthesis of such inhibitors.

Structure-Activity Relationships of Related FtsZ Inhibitors

Studies on 2,6-difluorobenzamide derivatives have revealed key structural features for antibacterial activity. The 2,6-difluoro-substituted benzamide core is often linked via a methylenoxy bridge to various heterocyclic moieties.[1][2]

Table 1: Antibacterial Activity of Selected Benzamide FtsZ Inhibitors

Compound ReferenceModification on Benzamide CoreTarget BacteriaMIC (µg/mL)
PC1907232,6-difluoro, with ether linkageStaphylococcus aureus0.5 - 1
Oxazole-benzamide series2-fluoro, 6-alkoxyStaphylococcus aureus0.25 - 8

Note: This table summarizes data for related compounds to suggest a potential activity range to investigate for this compound derivatives.

Experimental Protocol: FtsZ Polymerization Assay

This protocol outlines a light-scattering assay to determine the effect of this compound on the polymerization of FtsZ.

Materials:

  • Purified FtsZ protein

  • Polymerization Buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl₂, pH 6.5)

  • GTP solution (10 mM)

  • This compound dissolved in DMSO

  • 96-well microplate reader with a light scattering detector (e.g., at 340 nm)

Procedure:

  • Prepare solutions of this compound at various concentrations in DMSO.

  • In a 96-well plate, add a small volume of the compound solution or DMSO (vehicle control) to each well.

  • Add the FtsZ protein to the wells to a final concentration of ~10 µM.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate polymerization by adding GTP to a final concentration of 1 mM.

  • Immediately begin monitoring the change in light scattering over time at 340 nm. An increase in light scattering indicates FtsZ polymerization.

  • Analyze the data to determine the effect of the compound on the rate and extent of FtsZ polymerization.

Workflow for FtsZ Inhibition Assay

FtsZ_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare 2-Fluoro-6- hydroxybenzamide dilutions add_compound Add compound to 96-well plate prep_compound->add_compound prep_ftsz Prepare FtsZ protein and Polymerization Buffer add_ftsz Add FtsZ protein prep_ftsz->add_ftsz add_compound->add_ftsz incubate Incubate at RT add_ftsz->incubate add_gtp Initiate polymerization with GTP incubate->add_gtp read_plate Monitor light scattering add_gtp->read_plate analyze_data Determine effect on FtsZ polymerization read_plate->analyze_data

Caption: Workflow for the FtsZ light scattering polymerization assay.

Application Note 2: Development of this compound-based PROTACs targeting Cereblon

Introduction

Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. Cereblon (CRBN), a substrate receptor of the CRL4 E3 ligase complex, is a common target for PROTACs.[3] Fluorinated benzamide derivatives have been shown to bind to Cereblon, suggesting that this compound could serve as a ligand for developing novel PROTACs.[3]

Experimental Protocol: Cereblon Binding Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the binding affinity of this compound to Cereblon.

Materials:

  • GST- or His-tagged recombinant human Cereblon (CRBN) protein

  • Fluorescently labeled thalidomide tracer

  • Europium-labeled anti-tag antibody (anti-GST or anti-His)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5)

  • 384-well low-volume white plate

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the test compound or vehicle control.

  • Add the tagged CRBN protein solution to each well and incubate for 30 minutes at room temperature.

  • Prepare a mixture of the fluorescent tracer and the Europium-labeled antibody in the assay buffer.

  • Add the tracer/antibody mixture to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) following excitation at 340 nm.

  • Calculate the TR-FRET ratio and determine the IC₅₀ value for the compound.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC (this compound derivative) CRBN Cereblon (CRBN) PROTAC->CRBN binds POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase CRL4 E3 Ligase Complex CRBN->E3_Ligase part of Proteasome 26S Proteasome POI->Proteasome targeted for degradation E3_Ligase->POI recruited to Ub Ubiquitin Ub->POI polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides produces PGE2_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation PAI1_Inhibition cluster_reaction Fibrinolysis Cascade tPA t-PA Plasminogen Plasminogen tPA->Plasminogen activates Plasmin Plasmin Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades Fibrin_Degradation Fibrin Degradation PAI1 PAI-1 PAI1->tPA inhibits Inhibitor Potential Inhibitor (derived from 2-Fluoro-6- hydroxybenzamide) Inhibitor->PAI1 inhibits

References

Application Notes and Protocols for the Synthesis of N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a proposed synthetic route. All procedures should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

Introduction

This document provides a detailed set of protocols for the multi-step synthesis of N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-fluoro-6-hydroxybenzamide, a novel benzamide derivative. The synthesis begins with commercially available starting materials: 2,2-dimethyl-1,3-propanediamine and 2-fluoro-6-hydroxybenzoic acid. The synthetic strategy involves four key transformations:

  • Selective Mono-Boc Protection: One of the primary amine groups of the symmetric diamine is protected with a tert-butyloxycarbonyl (Boc) group to allow for selective functionalization of the other amine.

  • Amide Coupling: The free primary amine of the mono-protected diamine is coupled with 2-fluoro-6-hydroxybenzoic acid using a standard carbodiimide-mediated reaction.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions to reveal the primary amine.

  • Reductive N,N-Dimethylation: The terminal primary amine is converted to a tertiary dimethylamine via the Eschweiler-Clarke reaction to yield the final target compound.

Overall Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis.

G cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: N,N-Dimethylation A 2,2-dimethyl-1,3-propanediamine B Mono-Boc Protected Diamine A->B (Boc)₂O, Me₃SiCl MeOH D Boc-Protected Amide Intermediate B->D C 2-fluoro-6-hydroxybenzoic acid C->D EDC, HOBt DIPEA, DMF E Amine Intermediate D->E TFA, DCM F Final Product E->F HCHO, HCOOH Δ

Caption: Overall 4-step synthesis workflow.

Detailed Synthesis Scheme

The following diagram shows the chemical transformations involved in the synthesis.

G start1 H₂N(CH₂)C(CH₃)₂CH₂NH₂ intermediate1 BocNH(CH₂)C(CH₃)₂CH₂NH₂ start1->intermediate1 Step 1 (Boc)₂O start2 2-Fluoro-6-hydroxybenzoic Acid intermediate2 Boc-Protected Amide start2->intermediate2 intermediate1->intermediate2 Step 2 EDC, HOBt intermediate3 Amine-Amide Intermediate intermediate2->intermediate3 Step 3 TFA final_product Final Product intermediate3->final_product Step 4 HCHO, HCOOH

Caption: Proposed synthetic reaction scheme.

Experimental Protocols

Step 1: Synthesis of tert-butyl (3-amino-2,2-dimethylpropyl)carbamate (Mono-Boc Protection)

This protocol describes the selective protection of one amine group in 2,2-dimethyl-1,3-propanediamine using an in-situ generated monohydrochloride salt.[1][2][3]

Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2,2-dimethyl-1,3-propanediamine (1.0 equiv) and anhydrous methanol (approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorotrimethylsilane (Me₃SiCl) (1.0 equiv) dropwise. A white precipitate of the diamine monohydrochloride is expected to form.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv) in anhydrous methanol.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure to remove methanol.

  • Dilute the residue with water and wash with diethyl ether (2 x 50 mL) to remove any di-Boc byproduct.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH solution.

  • Extract the product with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the title compound.

Data Presentation:

Reagent/ParameterMolar Eq.Amount (Example)Notes
2,2-dimethyl-1,3-propanediamine1.010.2 g (100 mmol)Starting material
Anhydrous Methanol-200 mLSolvent
Chlorotrimethylsilane (Me₃SiCl)1.012.7 mL (100 mmol)For in-situ HCl generation
Di-tert-butyl dicarbonate ((Boc)₂O)1.021.8 g (100 mmol)Protecting agent
Reaction Time-12-18 h-
Temperature-0 °C to RT-
Expected Yield --65-80%
Step 2: Synthesis of tert-butyl (3-(2-fluoro-6-hydroxybenzamido)-2,2-dimethylpropyl)carbamate (Amide Coupling)

This protocol details the amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[4][5][6]

Methodology:

  • Under an inert atmosphere (e.g., Nitrogen), add 2-fluoro-6-hydroxybenzoic acid (1.0 equiv), tert-butyl (3-amino-2,2-dimethylpropyl)carbamate (1.1 equiv), and HOBt (1.2 equiv) to a dry round-bottom flask.

  • Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

  • Add EDC hydrochloride (EDC·HCl) (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Once complete, dilute the reaction mixture with ethyl acetate (200 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation:

Reagent/ParameterMolar Eq.Amount (Example)Notes
2-fluoro-6-hydroxybenzoic acid1.012.5 g (80 mmol)Starting material
tert-butyl (3-amino-2,2-dimethylpropyl)carbamate1.117.8 g (88 mmol)From Step 1
EDC·HCl1.218.4 g (96 mmol)Coupling agent
HOBt1.213.0 g (96 mmol)Additive
DIPEA2.534.9 mL (200 mmol)Base
Anhydrous DMF-400 mLSolvent
Reaction Time-16-24 h-
Temperature-0 °C to RT-
Expected Yield --70-90%
Step 3: Synthesis of N-(3-amino-2,2-dimethylpropyl)-2-fluoro-6-hydroxybenzamide (Boc Deprotection)

This is a standard protocol for the removal of a Boc protecting group using trifluoroacetic acid (TFA).

Methodology:

  • Dissolve the Boc-protected amide intermediate from Step 2 (1.0 equiv) in dichloromethane (DCM) (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10 equiv, or a 25-50% v/v solution in DCM) dropwise.

  • Remove the ice bath and stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Re-dissolve the residue in a minimal amount of DCM and co-evaporate with toluene (2 x 50 mL) to ensure complete removal of TFA.

  • Dissolve the crude residue in ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic (pH ~8-9).

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine, which can be used in the next step without further purification.

Data Presentation:

Reagent/ParameterMolar Eq.Amount (Example)Notes
Boc-Protected Amide Intermediate1.023.3 g (68 mmol)From Step 2
Dichloromethane (DCM)-340 mLSolvent
Trifluoroacetic Acid (TFA)1052.4 mL (680 mmol)Deprotecting agent
Reaction Time-1-3 h-
Temperature-0 °C to RT-
Expected Yield -->95% (crude)
Step 4: Synthesis of N-[3-(dimethylamino)-2,2-dimethylpropyl]-2-fluoro-6-hydroxybenzamide (N,N-Dimethylation)

This final step employs the Eschweiler-Clarke reaction for the exhaustive methylation of the primary amine.[7][8][9]

Methodology:

  • To a round-bottom flask, add the amine intermediate from Step 3 (1.0 equiv).

  • Add formic acid (90%, 5.0 equiv).

  • Add aqueous formaldehyde (37% w/w, 5.0 equiv).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 90-100 °C. Vigorous evolution of CO₂ is expected.

  • Maintain heating for 4-8 hours, until gas evolution ceases and TLC/LC-MS analysis indicates completion of the reaction.

  • Cool the mixture to room temperature and carefully make it basic (pH ~9-10) by the slow addition of 2N NaOH or saturated Na₂CO₃ solution while cooling in an ice bath.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final title compound.

Data Presentation:

Reagent/ParameterMolar Eq.Amount (Example)Notes
Amine Intermediate1.015.5 g (64 mmol)From Step 3
Formic Acid (90%)5.012.1 mL (320 mmol)Reductant & C1 source
Formaldehyde (37% aq.)5.024.0 mL (320 mmol)C1 source
Reaction Time-4-8 h-
Temperature-90-100 °C-
Expected Yield --75-90%

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-6-hydroxybenzamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and solutions.

Issue 1: Low or No Product Yield in Direct Amidation

Q: I am attempting a direct amidation of 2-Fluoro-6-hydroxybenzoic acid with ammonia or an amine source using a coupling reagent, but I am getting a low yield or no desired product. What are the possible causes and how can I troubleshoot this?

A: Low yields in the direct amidation of 2-Fluoro-6-hydroxybenzoic acid can stem from several factors related to the reactivity of the starting material and the reaction conditions.

Possible Causes & Solutions:

  • Inactivation of Coupling Reagent: The phenolic hydroxyl group is acidic and can react with the coupling reagent, rendering it inactive for the activation of the carboxylic acid.

    • Solution: Use a larger excess of the coupling reagent and base. A slow addition of the coupling reagent to a mixture of the carboxylic acid, amine, and base can also be beneficial.

  • Side Reactions of the Activated Carboxylic Acid: The activated carboxylic acid intermediate can be unstable and may decompose or participate in side reactions before reacting with the amine.

    • Solution: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to improve the stability of the activated intermediate. Ensure your reagents and solvents are anhydrous, as water can hydrolyze the activated species.

  • Poor Nucleophilicity of the Amine: If you are using a weakly nucleophilic amine, the reaction rate may be too slow, leading to the decomposition of the activated intermediate.

    • Solution: Consider using a more nucleophilic amine source if your desired product allows. For ammonia, using a solution of ammonia in an organic solvent (e.g., 2-propanol or THF) can be more effective than aqueous ammonia.

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical.

    • Solution: Experiment with different classes of coupling reagents. Uronium-based reagents like HATU or HBTU are often very effective. Carbodiimides such as EDC in combination with an additive like HOBt or Oxyma can also be successful.

Experimental Protocol: Direct Amidation using HATU

  • Dissolve 2-Fluoro-6-hydroxybenzoic acid (1 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent such as DMF or NMP.

  • Add a non-nucleophilic base, such as DIPEA (2.5 equivalents), to the mixture and stir for 10-15 minutes at room temperature.

  • Add the amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Issue 2: Difficulty with Protecting Group Strategy

Q: I am using a protecting group for the phenolic hydroxyl, but I am experiencing low yields during the protection or deprotection step, or the protecting group is not stable during amidation.

A: Protecting group strategies are a reliable method for synthesizing this compound, but each step needs to be optimized.

Troubleshooting Protection and Deprotection:

ProblemPossible CauseSuggested Solution
Low yield in protection step Incomplete reaction due to insufficient reagent or suboptimal conditions.Ensure the use of a sufficient excess of the protecting group reagent and base. Optimize the reaction temperature and time. Ensure all reagents and solvents are anhydrous.
Protecting group instability The chosen protecting group is not robust enough for the amidation conditions.Select a more stable protecting group. For example, a benzyl ether is generally more stable than a silyl ether under a wider range of conditions.
Low yield in deprotection step Incomplete removal of the protecting group. Degradation of the final product under deprotection conditions.Ensure the deprotection conditions are appropriate for the chosen protecting group. For example, hydrogenolysis for a benzyl ether or a fluoride source for a silyl ether. Monitor the reaction carefully to avoid over-exposure to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is 2-Fluoro-6-hydroxybenzoic acid. An alternative precursor could be 2-Fluoro-6-methoxybenzoic acid, which would require a demethylation step after the amide formation.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenge is the presence of two reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. The hydroxyl group can interfere with the amidation of the carboxylic acid by reacting with coupling reagents or leading to side reactions. This often necessitates a protecting group strategy or carefully optimized direct amidation conditions.

Q3: What are the recommended protecting groups for the phenolic hydroxyl group?

A3: The choice of protecting group depends on the planned reaction conditions for the subsequent amidation step.

  • Methyl Ether (Me): This is a very stable protecting group, but its removal requires harsh conditions (e.g., BBr₃), which might not be compatible with the final amide product.

  • Benzyl Ether (Bn): This is a robust protecting group that can be removed under relatively mild conditions via hydrogenolysis (H₂, Pd/C), which is often compatible with amide functionality.

  • Silyl Ethers (e.g., TBDMS, TIPS): These are easily introduced and removed with fluoride sources (e.g., TBAF). However, their stability to some coupling reagents and bases used in amidation needs to be considered.

Q4: Can I synthesize this compound without a protecting group?

A4: Yes, direct amidation is possible but requires careful selection of coupling reagents and optimization of reaction conditions to minimize side reactions involving the phenolic hydroxyl group. Using a highly efficient coupling reagent like HATU or COMU, often in combination with a hindered non-nucleophilic base like DIPEA, can favor the desired amidation.

Q5: What are common side reactions to watch out for?

A5:

  • O-acylation: The phenolic hydroxyl group can be acylated by the activated carboxylic acid, leading to the formation of ester byproducts.

  • Reaction of the hydroxyl group with the coupling reagent: This deactivates the reagent and can lead to the formation of unwanted adducts.

  • Racemization: If there are chiral centers in the amine used for amidation, some coupling conditions can lead to racemization. The use of additives like HOBt or Oxyma can help to suppress this.

Q6: What purification methods are most effective for this compound?

A6:

  • Flash Column Chromatography: This is a very effective method for separating the desired product from unreacted starting materials and byproducts. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an efficient purification method.

Data Presentation

Table 1: Comparison of Potential Synthetic Routes

Synthetic RouteStarting MaterialKey StepsProsCons
Route 1: Direct Amidation 2-Fluoro-6-hydroxybenzoic acid1. Amidation with a coupling reagentFewer steps, faster.Potential for low yield and side reactions due to the unprotected hydroxyl group. Requires careful optimization.
Route 2: Protecting Group 2-Fluoro-6-hydroxybenzoic acid1. Protection of hydroxyl group2. Amidation3. DeprotectionGenerally higher yields and cleaner reactions.More steps, longer overall synthesis time.
Route 3: Via Methyl Ester 2-Fluoro-6-hydroxybenzoic acid1. Esterification2. AmidationAvoids the use of expensive coupling reagents in the amidation step.Amidation of the ester may require elevated temperatures.
Route 4: From Methoxy Precursor 2-Fluoro-6-methoxybenzoic acid1. Amidation2. DemethylationReadily available starting material.Demethylation step requires harsh reagents (e.g., BBr₃).

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditive (if applicable)BaseCommon SolventsNotes
HATU NoneDIPEA, NMMDMF, NMPHighly efficient, often gives high yields with minimal side reactions.
HBTU/TBTU HOBtDIPEA, NMMDMF, NMPSimilar to HATU, very effective.
EDC HOBt, OxymaDIPEA, Et₃NDCM, DMFCost-effective, but may be less efficient for sterically hindered substrates.
COMU NoneDIPEADMF, ACNA newer generation uronium salt, known for high efficiency and suppression of racemization.

Visualizations

experimental_workflow_protection cluster_start Starting Material cluster_protection Protection cluster_amidation Amidation cluster_deprotection Deprotection cluster_product Final Product start 2-Fluoro-6-hydroxybenzoic Acid prot Protection of -OH group start->prot e.g., BnBr, K₂CO₃ amid Amidation of -COOH group prot->amid Amine, Coupling Reagent deprot Deprotection of -OH group amid->deprot e.g., H₂, Pd/C end This compound deprot->end

Caption: Workflow with a protecting group strategy.

troubleshooting_yield cluster_direct Direct Amidation Issues cluster_protect Protecting Group Strategy Issues cluster_solutions Potential Solutions start Low Yield of This compound reagent_inactive Coupling Reagent Inactivated? start->reagent_inactive side_reactions Side Reactions Occurring? start->side_reactions protection_step Low Yield in Protection? start->protection_step deprotection_step Low Yield in Deprotection? start->deprotection_step sol_reagent Increase equivalents of coupling reagent and base. Change coupling reagent. reagent_inactive->sol_reagent sol_conditions Lower reaction temperature. Use anhydrous conditions. side_reactions->sol_conditions sol_protection Optimize protection conditions (reagents, temp, time). protection_step->sol_protection sol_deprotection Verify deprotection conditions. Monitor reaction closely. deprotection_step->sol_deprotection

Caption: Troubleshooting low yield issues.

Technical Support Center: Purification of 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Fluoro-6-hydroxybenzamide. The following information is based on established chemical principles and data from structurally similar compounds, and may require optimization for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, like many organic solids, are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: How do I choose the best recrystallization solvent?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1] For compounds with polar functional groups like the hydroxyl and amide groups in this compound, polar solvents or solvent mixtures are often effective. It is recommended to test a range of solvents on a small scale.

Q3: What are the likely impurities in a crude sample of this compound?

A3: Potential impurities could include unreacted starting materials, byproducts from the synthesis (such as the corresponding carboxylic acid from hydrolysis of the amide), and residual solvents. The exact nature of the impurities will depend on the synthetic route used.

Q4: When should I use column chromatography instead of recrystallization?

A4: Column chromatography is preferred when dealing with complex mixtures containing impurities with similar solubility profiles to the desired product, or for separating non-crystalline, oily products.[2][3] It is a more powerful technique for achieving high purity from a challenging crude mixture.

Troubleshooting Guides

Recrystallization Issues

Q: My compound is not crystallizing out of the solution upon cooling. What should I do?

A: This can happen for several reasons:

  • Solution is too dilute: The concentration of your compound may be below its saturation point even at low temperatures. Try evaporating some of the solvent to increase the concentration.[1][4]

  • Inappropriate solvent: The solvent may be too good at dissolving your compound at all temperatures. In this case, you will need to try a different solvent or a solvent/anti-solvent system.[5]

  • Presence of oily impurities: Oily impurities can inhibit crystallization. A small amount of activated charcoal can be added to the hot solution to adsorb these impurities, followed by hot filtration.[4]

Q: The product has oiled out instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can be due to a high concentration of impurities or if the solution is cooled too quickly.[1] To resolve this, try reheating the solution and allowing it to cool more slowly. Adding a co-solvent to increase the solubility of the oil might also help.

Column Chromatography Issues

Q: I am observing poor separation of my compound on the column. What can I do to improve it?

A: Poor separation can be addressed by:

  • Optimizing the mobile phase: The polarity of the solvent system is crucial. Use Thin Layer Chromatography (TLC) to test different solvent mixtures to find a system that gives good separation between your product and the impurities (aim for an Rf of 0.2-0.4 for your product).[1]

  • Reducing the amount of sample loaded: Overloading the column can lead to broad, overlapping bands. A general guideline is to load an amount of crude material that is 1-5% of the weight of the silica gel.[4]

  • Ensuring proper column packing: An improperly packed column with cracks or channels will result in poor separation. Ensure the silica gel is packed uniformly.

Q: My compound is streaking or "tailing" on the TLC plate and the column. Why is this happening?

A: Tailing is often caused by the interaction of polar functional groups, like the phenolic hydroxyl group, with the acidic silica gel.[4] Adding a small amount (0.5-1%) of a modifier like acetic acid or triethylamine to the mobile phase can help to suppress these interactions and result in sharper bands.[4]

Data Presentation

Table 1: Potential Recrystallization Solvents for this compound (based on analogous compounds)

Solvent/Solvent SystemRationale
Ethanol/WaterEthanol is a good solvent for many organic compounds, and water can be used as an anti-solvent to induce crystallization.[6]
Isopropanol/WaterSimilar to ethanol/water, this system can be effective for polar compounds.[1]
Acetone/HexaneAcetone can dissolve the compound, while hexane acts as an anti-solvent.[5]
Ethyl Acetate/HexaneA common solvent system for compounds of moderate polarity.[5]

Table 2: Typical Column Chromatography Conditions

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) A gradient of Hexane/Ethyl Acetate is a good starting point. The exact ratio should be determined by TLC.
Elution Gradient Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
Detection UV visualization at 254 nm is often effective for aromatic compounds.[4] Staining with potassium permanganate can also be used.[4]

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol). Heat the mixture gently while stirring to dissolve the solid. Add the minimum amount of hot solvent required to fully dissolve the compound.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum.

Protocol 2: Column Chromatography
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom. Then, add a layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column, allowing it to pack evenly without air bubbles.[3][4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.[2]

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

PurificationWorkflow start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity recrystallization Recrystallization assess_purity->recrystallization Minor Impurities column_chrom Column Chromatography assess_purity->column_chrom Complex Mixture / Oily check_purity_recrys Check Purity recrystallization->check_purity_recrys check_purity_column Check Purity column_chrom->check_purity_column check_purity_recrys->column_chrom Purity Not OK pure_product Pure Product check_purity_recrys->pure_product Purity OK check_purity_column->pure_product Purity OK further_purification Further Purification Needed check_purity_column->further_purification Purity Not OK

Caption: Workflow for selecting a purification method.

TroubleshootingRecrystallization start Recrystallization Fails no_crystals No Crystals Form start->no_crystals Issue oiling_out Product Oils Out start->oiling_out Issue concentrate Concentrate Solution no_crystals->concentrate Suspect Dilute Solution change_solvent Change Solvent/Anti-solvent no_crystals->change_solvent Suspect Poor Solvent Choice charcoal Use Activated Charcoal no_crystals->charcoal Suspect Oily Impurities slow_cool Cool More Slowly oiling_out->slow_cool Cooled Too Quickly change_solvent2 Change Solvent System oiling_out->change_solvent2 High Impurity Concentration

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Synthesis of 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Fluoro-6-hydroxybenzamide. The information is structured to provide clear, actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most common synthetic route to this compound involves the amidation of 2-Fluoro-6-hydroxybenzoic acid or its activated derivatives (e.g., acid chloride, ester). 2-Fluoro-6-hydroxybenzonitrile can also serve as a precursor through hydrolysis to the amide.[1][2][3]

Q2: What are the typical reaction conditions for the amidation of 2-Fluoro-6-hydroxybenzoic acid?

The amidation of a carboxylic acid to a primary amide is typically achieved by first activating the carboxylic acid. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, followed by reaction with ammonia or an ammonia equivalent. Alternatively, coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) can be used to directly couple the carboxylic acid with an ammonia source.

Q3: What potential side reactions should I be aware of during the synthesis?

Potential side reactions can involve the phenolic hydroxyl group and the aromatic ring, especially under harsh reaction conditions. These can include:

  • O-acylation: The phenolic hydroxyl group can react with the activated carboxylic acid to form an ester byproduct.

  • Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of polymeric materials.

  • Decarboxylation: At high temperatures, the starting material, 2-Fluoro-6-hydroxybenzoic acid, may undergo decarboxylation.

  • Ring substitution: While the fluorine atom deactivates the ring towards electrophilic substitution, highly reactive electrophiles might lead to unwanted side reactions.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Q: My reaction shows a low yield of this compound or no product formation at all. What are the possible causes and solutions?

A: Low or no product formation can stem from several factors related to reagents, reaction conditions, or the stability of the starting material.

Possible Causes and Suggested Solutions:

Possible CauseSuggested Solution
Ineffective activation of the carboxylic acid Ensure the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and not decomposed. Use a slight excess of the activating agent.
Decomposition of the activated intermediate The acid chloride of 2-Fluoro-6-hydroxybenzoic acid may be unstable. Prepare it at low temperatures and use it immediately in the next step.
Poor quality of the ammonia source Use a fresh, anhydrous source of ammonia (e.g., ammonia gas, ammonium chloride with a base, or a solution of ammonia in an organic solvent).
Sub-optimal reaction temperature The amidation reaction may require specific temperature control. Experiment with running the reaction at a lower or higher temperature.
Presence of moisture The activated carboxylic acid is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Presence of Significant Impurities in the Crude Product

Q: My crude product contains several impurities. How can I identify and minimize them?

A: The presence of impurities is a common issue. Understanding the potential side reactions can help in identifying and mitigating their formation.

Common Impurities and Mitigation Strategies:

ImpurityIdentificationMitigation Strategy
Unreacted 2-Fluoro-6-hydroxybenzoic acid Can be detected by TLC or HPLC.Ensure complete activation of the carboxylic acid and use a slight excess of the aminating agent.
Ester byproduct (from O-acylation) Will have a different Rf value on TLC compared to the product and starting material. Can be characterized by NMR and MS.Protect the phenolic hydroxyl group with a suitable protecting group (e.g., methoxymethyl (MOM) or benzyl) before the amidation step. The protecting group can be removed after the amide is formed.
Polymeric materials Often appear as an insoluble baseline material on TLC.Avoid high reaction temperatures and prolonged reaction times. Use a more dilute reaction mixture.
Problem 3: Difficulty in Purifying the Final Product

Q: I am having trouble purifying this compound. What purification techniques are most effective?

A: Purification can be challenging due to the polarity of the molecule. A combination of techniques may be necessary.

Purification Troubleshooting:

IssueSuggested Solution
Co-elution of impurities during column chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate) is often effective. Adding a small amount of a modifier like acetic acid or triethylamine to the mobile phase can sometimes improve separation.
Product is poorly soluble For recrystallization, screen a variety of solvents or solvent mixtures to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Presence of colored impurities Treat a solution of the crude product with activated charcoal before filtration and subsequent purification steps like recrystallization.[4]

Experimental Protocols

Key Experiment: Amidation of 2-Fluoro-6-hydroxybenzoic acid via the Acid Chloride

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.

  • Formation of the Acid Chloride:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, suspend 2-Fluoro-6-hydroxybenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene.

    • Add thionyl chloride (SOCl₂, 1.1 - 1.5 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 2-fluoro-6-hydroxybenzoyl chloride is often used directly in the next step.

  • Amidation:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or dioxane).

    • Cool the solution in an ice bath (0 °C).

    • Slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting Start Low or No Product Yield CheckReagents Check Reagent Quality Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions CheckPurity Analyze Starting Material Purity Start->CheckPurity ReagentFreshness Activating Agent Fresh? CheckReagents->ReagentFreshness AmmoniaSource Ammonia Source Anhydrous? CheckReagents->AmmoniaSource TempControl Temperature Optimized? CheckConditions->TempControl InertAtmosphere Inert Atmosphere Used? CheckConditions->InertAtmosphere PurifySM Purify Starting Material CheckPurity->PurifySM Impure UseNewReagent Use Fresh Activating Agent ReagentFreshness->UseNewReagent No DryAmmonia Use Anhydrous Ammonia Source AmmoniaSource->DryAmmonia No Success Improved Yield UseNewReagent->Success DryAmmonia->Success OptimizeTemp Optimize Reaction Temperature TempControl->OptimizeTemp No UseInert Repeat Under N2 or Ar InertAtmosphere->UseInert No OptimizeTemp->Success UseInert->Success PurifySM->Success

Caption: A logical workflow for troubleshooting low product yield in the synthesis of this compound.

Decision Pathway for Product Purification

PurificationPathway Start Crude Product Obtained TLC Analyze by TLC Start->TLC PurityCheck Is the major spot well-separated? TLC->PurityCheck Column Perform Column Chromatography PurityCheck->Column No Recrystallize Attempt Recrystallization PurityCheck->Recrystallize Yes OptimizeSolvent Optimize Solvent System for Column Column->OptimizeSolvent Poor Separation PureProduct Pure Product Isolated Column->PureProduct Good Separation SolventScreen Screen for Recrystallization Solvents Recrystallize->SolventScreen No Crystals Form Recrystallize->PureProduct Crystals Form OptimizeSolvent->Column SolventScreen->Recrystallize

Caption: A decision-making diagram for the purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of 2-Fluoro-6-hydroxybenzamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic route involves the formylation of a suitable fluorophenol derivative, followed by oxidation to the carboxylic acid, and subsequent amidation. Potential challenges in each of these conceptual steps are addressed below.

Question 1: I am observing low yields during the initial formylation step to produce a 2-fluoro-6-hydroxybenzaldehyde precursor. What are the possible causes and solutions?

Answer: Low yields in the formylation of a fluorophenol derivative can stem from several factors. The Reimer-Tiemann reaction is a common method for ortho-formylation of phenols.

Possible Causes:

  • Deactivation of the aromatic ring: The electron-withdrawing nature of the fluorine atom can deactivate the ring towards electrophilic substitution.

  • Suboptimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical.

  • Formation of isomers: Formylation may occur at other positions on the aromatic ring, leading to a mixture of products.

  • Decomposition of the product: The aldehyde product may be unstable under harsh reaction conditions.

Suggested Solutions:

  • Optimize reaction temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.

  • Adjust reagent stoichiometry: Experiment with the ratio of the formylating agent (e.g., chloroform in the Reimer-Tiemann reaction) and the base (e.g., sodium hydroxide).

  • Consider alternative formylation methods: The Vilsmeier-Haack reaction could be an alternative, although the electron-deficient nature of the ring may still pose a challenge.[1]

  • Protecting groups: Temporarily protecting the hydroxyl group might be necessary to direct the formylation and prevent side reactions.

Question 2: The oxidation of the 2-fluoro-6-hydroxybenzaldehyde to the corresponding carboxylic acid is incomplete. How can I improve the conversion?

Answer: Incomplete oxidation can be a significant hurdle. Careful selection of the oxidizing agent and reaction conditions is key.

Possible Causes:

  • Weak oxidizing agent: The chosen oxidant may not be potent enough to achieve full conversion.

  • Insufficient reaction time or temperature: The reaction may require more time or thermal energy to proceed to completion.

  • Precipitation of the starting material: Poor solubility of the aldehyde in the reaction medium can hinder the reaction.

Suggested Solutions:

  • Stronger oxidizing agent: Consider using stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

  • Optimize reaction conditions: Increase the reaction temperature or prolong the reaction time, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Improve solubility: Choose a solvent system in which both the starting material and the oxidizing agent are soluble. Co-solvents may be necessary.

Question 3: I am facing difficulties with the amidation of 2-fluoro-6-hydroxybenzoic acid. What are the common issues and how can I troubleshoot them?

Answer: The amidation step is critical for forming the final product. Challenges often involve activating the carboxylic acid and managing potential side reactions.

Possible Causes:

  • Inefficient carboxylic acid activation: The carboxylic acid needs to be converted to a more reactive species (e.g., an acid chloride or an active ester) for amidation to occur efficiently.

  • Side reactions involving the hydroxyl group: The free hydroxyl group can interfere with the amidation reaction.

  • Harsh reaction conditions: High temperatures can lead to decomposition of the starting materials or the product.

Suggested Solutions:

  • Use a suitable coupling agent: Reagents like thionyl chloride (SOCl₂) to form the acid chloride, or carbodiimides (e.g., DCC, EDC) in the presence of an activating agent (e.g., HOBt) can be effective.

  • Protect the hydroxyl group: Protecting the hydroxyl group as an ether or an ester before the amidation step can prevent side reactions. This protecting group must be removable under conditions that do not affect the amide bond.

  • Optimize reaction conditions: Carry out the reaction at a controlled temperature, often starting at 0°C and slowly warming to room temperature.

Question 4: Purification of the final this compound is proving difficult, with persistent impurities. What purification strategies can I employ?

Answer: Achieving high purity is essential. A combination of techniques may be necessary to remove unreacted starting materials and byproducts.

Possible Causes:

  • Similar polarity of product and impurities: Co-elution during column chromatography can be an issue if the impurities have similar polarity to the product.

  • Presence of acidic or basic impurities: These can interfere with crystallization and other purification methods.

  • Thermal instability of the product: The product may degrade during purification methods that require heat.

Suggested Solutions:

  • Recrystallization: Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[2]

  • Column Chromatography: Optimize the mobile phase for better separation. A gradient elution might be necessary. Adding a small amount of acid or base to the mobile phase can sometimes improve the separation of acidic or basic compounds.[2]

  • Acid-Base Extraction: If acidic or basic impurities are present, an aqueous wash with a mild base or acid, respectively, can help to remove them.

  • Activated Charcoal: If colored impurities are present, treatment with activated charcoal followed by hot filtration can be effective.[2]

Experimental Protocols

The following are generalized protocols for the key steps in a potential synthesis of this compound. These should be optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of 2-Fluoro-6-hydroxybenzaldehyde (via Reimer-Tiemann Reaction)

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-fluorophenol in an excess of aqueous sodium hydroxide solution.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Slowly add chloroform dropwise to the reaction mixture. An exothermic reaction should be observed. Maintain the temperature between 60-70°C.

  • After the addition is complete, continue to stir the mixture at the same temperature for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation to 2-Fluoro-6-hydroxybenzoic Acid

  • Dissolve the purified 2-fluoro-6-hydroxybenzaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water or a solution of Jones reagent dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the manganese dioxide precipitate is dissolved (if using KMnO₄).

  • Acidify the solution with dilute hydrochloric acid and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.

Protocol 3: Amidation to this compound

  • Suspend the 2-fluoro-6-hydroxybenzoic acid in an inert solvent like dichloromethane or tetrahydrofuran.

  • Add a coupling agent such as 1.1'-carbonyldiimidazole (CDI) and stir at room temperature until the acid is fully activated (CO₂ evolution ceases).

  • In a separate flask, prepare a solution of aqueous ammonia.

  • Slowly add the activated acid solution to the ammonia solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.

  • Purify by recrystallization or column chromatography.

Data Presentation

Table 1: Hypothetical Optimization of Formylation Reaction

EntryBaseTemperature (°C)Reaction Time (h)Yield (%)
1NaOH60435
2NaOH70445
3KOH70442
4NaOH70855

Table 2: Hypothetical Comparison of Oxidizing Agents

EntryOxidizing AgentSolventTemperature (°C)Yield (%)Purity (%)
1KMnO₄Acetone/H₂ORoom Temp7590
2Jones ReagentAcetone0 to Room Temp8595
3Ag₂OTolueneReflux6088

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Formylation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Amidation 2-Fluorophenol 2-Fluorophenol Reimer-Tiemann Reaction Reimer-Tiemann Reaction 2-Fluorophenol->Reimer-Tiemann Reaction 2-Fluoro-6-hydroxybenzaldehyde 2-Fluoro-6-hydroxybenzaldehyde Reimer-Tiemann Reaction->2-Fluoro-6-hydroxybenzaldehyde Oxidation (e.g., Jones Reagent) Oxidation (e.g., Jones Reagent) 2-Fluoro-6-hydroxybenzaldehyde->Oxidation (e.g., Jones Reagent) 2-Fluoro-6-hydroxybenzoic Acid 2-Fluoro-6-hydroxybenzoic Acid Oxidation (e.g., Jones Reagent)->2-Fluoro-6-hydroxybenzoic Acid Amidation (e.g., CDI, NH3) Amidation (e.g., CDI, NH3) 2-Fluoro-6-hydroxybenzoic Acid->Amidation (e.g., CDI, NH3) This compound This compound Amidation (e.g., CDI, NH3)->this compound troubleshooting_logic Low_Yield Low Yield or Incomplete Reaction Cause1 Suboptimal Temperature Low_Yield->Cause1 Cause2 Incorrect Stoichiometry Low_Yield->Cause2 Cause3 Poor Reagent Activity Low_Yield->Cause3 Cause4 Side Reactions Low_Yield->Cause4 Solution1 Optimize Temperature Cause1->Solution1 Solution2 Adjust Reagent Ratios Cause2->Solution2 Solution3 Use Fresh/High-Purity Reagents Cause3->Solution3 Solution4 Consider Protecting Groups Cause4->Solution4

References

Overcoming solubility issues with 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 2-Fluoro-6-hydroxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Like many benzamide derivatives, it is predicted to have low aqueous solubility due to its aromatic structure and potential for strong intermolecular hydrogen bonding in its solid state. Poor solubility can significantly hinder its absorption and bioavailability in biological systems, making it challenging to achieve desired therapeutic concentrations in preclinical and clinical studies.[1][2][3]

Q2: What are the general signs of solubility issues in my experiment?

A2: You may be encountering solubility problems if you observe any of the following:

  • Precipitation: The compound falls out of solution, appearing as a solid, cloudiness, or film.

  • Inconsistent Results: Variability in experimental outcomes between batches or repeat experiments.

  • Low Bioavailability: In in vivo studies, the compound shows poor absorption and low systemic exposure.

  • Difficulty in Formulation: Challenges in preparing a stable, homogenous solution at the desired concentration.

Q3: What initial steps can I take to improve the solubility of this compound?

A3: Initial strategies to consider include:

  • Solvent Screening: Test the solubility in a range of pharmaceutically acceptable solvents.

  • pH Adjustment: Determine if the compound has ionizable groups that would allow for solubility enhancement by altering the pH of the medium.

  • Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution.[4][5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: The compound precipitates out of my aqueous buffer.

  • Possible Cause: The concentration of this compound exceeds its intrinsic solubility in the aqueous medium.

  • Solutions:

    • Co-solvent System: Introduce a water-miscible organic solvent to increase the polarity of the solvent system.[6][7]

    • Use of Surfactants: Incorporate a surfactant to form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[6][8]

    • Complexation with Cyclodextrins: Utilize cyclodextrins to form inclusion complexes with the compound, thereby enhancing its aqueous solubility.[8][9]

Issue 2: My stock solution is not stable and shows precipitation over time.

  • Possible Cause: The compound is degrading, or the initial solubilization was only temporary (supersaturation).

  • Solutions:

    • Optimize Solvent System: Re-evaluate the co-solvent/surfactant system for long-term stability.

    • Protect from Light and Temperature Fluctuations: Store the stock solution under appropriate conditions to prevent degradation.

    • Prepare Fresh Solutions: If stability is a persistent issue, prepare fresh solutions immediately before each experiment.

Issue 3: Inconsistent results in cell-based assays.

  • Possible Cause: Poor solubility leads to variable concentrations of the active compound in the cell culture medium. Precipitation in the well plate can also lead to inaccurate results.

  • Solutions:

    • Formulation as a Solid Dispersion: Prepare a solid dispersion of the compound with a hydrophilic carrier to improve its dissolution rate and solubility.[10]

    • Nanonization: Reduce the particle size to the nanometer range to increase the surface area and dissolution velocity.[4]

    • Lipid-Based Formulations: For in vivo studies, consider lipid-based delivery systems to enhance absorption.[6]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

  • Co-solvent Selection: Choose a panel of water-miscible organic solvents such as Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at varying volume ratios (e.g., 10:90, 20:80, 30:70 v/v).

  • Solubility Determination:

    • Add an excess amount of this compound to each co-solvent mixture.

    • Shake the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

  • Cyclodextrin Selection: Select a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to form inclusion complexes.[9]

  • Kneading Method:

    • Create a paste by adding a small amount of water to a specific molar ratio of HP-β-CD in a mortar.

    • Gradually add this compound to the paste while continuously kneading for 30-60 minutes.

    • Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR).

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Co-solvent Systems at 25 °C

Co-solvent System (v/v)SolventSolubility (µg/mL)
100%Water< 1
20:80Ethanol:Water15
40:60Ethanol:Water50
20:80PEG 400:Water25
40:60PEG 400:Water80
20:80PG:Water18
40:60PG:Water65

Table 2: Example Data for Cyclodextrin-based Solubility Enhancement

Cyclodextrin (CD) TypeMolar Ratio (Drug:CD)Apparent Solubility (µg/mL)
None-< 1
HP-β-CD1:1150
HP-β-CD1:2320
SBE-β-CD1:1180
SBE-β-CD1:2410

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubilization Strategies cluster_evaluation Evaluation cluster_outcome Outcome Problem Poor Aqueous Solubility of This compound CoSolvents Co-solvents Problem->CoSolvents Apply Surfactants Surfactants Problem->Surfactants Apply Cyclodextrins Cyclodextrins Problem->Cyclodextrins Apply SolidDispersion Solid Dispersion Problem->SolidDispersion Apply Solubility Solubility Assessment CoSolvents->Solubility Surfactants->Solubility Cyclodextrins->Solubility SolidDispersion->Solubility Stability Stability Studies Solubility->Stability Bioassay In Vitro/In Vivo Assay Stability->Bioassay Outcome Optimized Formulation Bioassay->Outcome

Caption: Experimental workflow for overcoming solubility issues.

signaling_pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Compound This compound Compound->Kinase2

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Stability Studies of 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-6-hydroxybenzamide. The information is designed to address specific issues that may be encountered during stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific stability studies on this compound are not extensively published, based on its chemical structure (a benzamide and a phenol), the primary anticipated degradation pathways are hydrolysis of the amide bond and oxidation of the phenolic hydroxyl group. Forced degradation studies are essential to definitively identify the degradation products.[1][2][3]

Q2: What are the expected products of hydrolytic degradation?

A2: Under acidic or basic conditions, the amide bond of this compound is likely to hydrolyze. This reaction would yield 2-fluoro-6-hydroxybenzoic acid and ammonia.[1][4]

Q3: What should I consider for oxidative degradation studies?

A3: The phenolic hydroxyl group makes the molecule susceptible to oxidation.[2][3] The oxidation process can be complex and may be influenced by pH, the presence of metal ions, and exposure to oxidizing agents like hydrogen peroxide.[2][5] It is crucial to use a suitable oxidizing agent and monitor the formation of potential degradation products, which could include quinone-like structures.

Q4: How should I assess the photostability of this compound?

A4: Photostability testing should be conducted according to the International Council for Harmonisation (ICH) Q1B guidelines.[6][7] This involves exposing the compound to a combination of visible and ultraviolet light to determine its susceptibility to photodegradation. Both the solid material and solutions should be tested.[7][8]

Q5: What are the recommended storage conditions for this compound?

A5: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and incompatible materials.[9] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is advisable.[10]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis During a Stability Study

Possible Cause 1: Degradation of the compound.

  • Troubleshooting Steps:

    • Confirm the identity of the main peak by comparing the retention time and UV spectrum with a fresh reference standard.

    • To identify the degradation pathway, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

    • Analyze the stressed samples using a validated stability-indicating HPLC method to see if any of the new peaks match those observed in your stability sample.[11][12]

    • Use techniques like LC-MS to identify the mass of the unknown peaks and propose potential structures for the degradants.

Possible Cause 2: Contamination.

  • Troubleshooting Steps:

    • Analyze a blank (solvent) injection to check for system contamination.

    • Review the sample preparation procedure to identify any potential sources of contamination.

    • Ensure all glassware is scrupulously clean.

Issue 2: Poor Mass Balance in Forced Degradation Studies

Possible Cause 1: Non-UV active degradants.

  • Troubleshooting Steps:

    • Use a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in addition to a UV detector.

    • If volatile degradants are suspected, consider using Gas Chromatography (GC) for analysis.

Possible Cause 2: Co-elution of the main peak with a degradant.

  • Troubleshooting Steps:

    • Evaluate the peak purity of the main peak using a Diode Array Detector (DAD) or a mass spectrometer.

    • Optimize the HPLC method (e.g., change the gradient, mobile phase pH, or column chemistry) to improve the resolution between the main peak and any co-eluting impurities.[13]

Data Presentation

The following tables are templates for summarizing quantitative data from stability studies of this compound.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature (°C)% DegradationNumber of DegradantsMajor Degradant(s) (if identified)
Acid Hydrolysis0.1 M HCl
Base Hydrolysis0.1 M NaOH
Oxidation3% H₂O₂
Thermal (Solid)Dry Heat
Thermal (Solution)Solution in [Solvent]
Photolytic (Solid)ICH Q1B Option 2
Photolytic (Solution)ICH Q1B Option 2

Table 2: Stability Data under Accelerated and Long-Term Conditions

Storage ConditionTime Point (Months)AppearanceAssay (%)Purity (%)Degradation Products (%)
Accelerated (40°C / 75% RH) 0
1
3
6
Long-Term (25°C / 60% RH) 0
3
6
9
12
18
24

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.[14][15]

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution (e.g., at 60°C) for a defined period. Neutralize the solution before analysis.[4]

  • Oxidation: Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, prepare a solution of the compound and expose it to the same temperature.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][7] A control sample should be protected from light to assess thermal degradation during the study.[16]

Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.[11]

  • Column: A C18 reversed-phase column is a good starting point (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where this compound and its potential degradants absorb. A Diode Array Detector (DAD) is recommended to assess peak purity.

  • Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[12][17]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare solutions of this compound acid Acid Hydrolysis prep->acid Expose to stress base Base Hydrolysis prep->base Expose to stress oxidation Oxidation prep->oxidation Expose to stress thermal Thermal Stress prep->thermal Expose to stress photo Photolytic Stress prep->photo Expose to stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples lcms LC-MS for Identification hplc->lcms Characterize degradants method_val Validate Analytical Method hplc->method_val pathway Identify Degradation Pathways lcms->pathway

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation main This compound hydrolysis_product 2-Fluoro-6-hydroxybenzoic Acid + NH3 main->hydrolysis_product Acid or Base oxidation_product Oxidized Products (e.g., Quinones) main->oxidation_product Oxidizing Agent / Light

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Crystallization of 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 2-Fluoro-6-hydroxybenzamide.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Question: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

Answer: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Inappropriate Solvent: The polarity of your solvent may not be suitable for dissolving this compound. Based on the "like dissolves like" principle, a moderately polar solvent is often a good starting point for benzamide derivatives.

  • Insufficient Solvent: You may not be using enough solvent to dissolve the compound, especially at elevated temperatures.

Troubleshooting Steps:

  • Solvent Selection: If the compound remains insoluble, consider a different solvent or a solvent mixture. Refer to the hypothetical solubility data in the table below to guide your selection.

  • Increase Solvent Volume: Gradually add more of the hot solvent to the mixture with continuous stirring until the solid dissolves completely.[1] Use the minimum amount of hot solvent necessary to achieve full dissolution to ensure good recovery upon cooling.[1][2]

Question: After dissolving the compound and cooling the solution, no crystals are forming. What could be the problem?

Answer: The failure of crystals to form upon cooling can be due to several factors, including supersaturation, the solution being too dilute, or rapid cooling.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.[3]

    • Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template.[3]

  • Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent. Once the solution becomes slightly turbid, allow it to cool slowly.[4]

  • Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation or lead to the formation of small, impure crystals.[4][5] Insulating the flask can help slow the cooling rate.[4]

Question: The compound "oils out" of the solution instead of forming solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is too concentrated.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.[3]

  • Lower the Cooling Temperature: Try cooling the solution to a lower temperature in an ice-salt bath.

  • Change Solvent System: If the problem persists, select a solvent with a lower boiling point or use a solvent mixture.

Question: My crystal yield is very low. How can I improve the recovery?

Answer: Low recovery is a common issue in recrystallization and can be attributed to several factors.

Troubleshooting Steps:

  • Minimize Hot Solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the compound. Excess solvent will keep more of your product dissolved at lower temperatures.[2]

  • Sufficient Cooling: Allow the solution to cool in an ice bath for at least 30 minutes after it has reached room temperature to maximize crystal formation.[3]

  • Avoid Premature Crystallization: During hot filtration (if performed), preheat the funnel and receiving flask to prevent the product from crystallizing on the filter paper.[1][6]

  • Check Solubility: The compound might be too soluble in the chosen solvent even at low temperatures.[4] Consider using a different solvent or an anti-solvent system.

Crystallization Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

G start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool troubleshoot_dissolution Troubleshoot Dissolution: - Check solvent choice - Increase solvent volume dissolve->troubleshoot_dissolution Incomplete oiling_out Compound Oils Out? cool->oiling_out crystals Crystals Form? success Successful Crystallization crystals->success Yes troubleshoot_no_crystals Troubleshoot No Crystals: - Induce (scratch/seed) - Concentrate solution - Ensure slow cooling crystals->troubleshoot_no_crystals No oiling_out->crystals No troubleshoot_oiling_out Troubleshoot Oiling Out: - Reheat and add more solvent - Change solvent system oiling_out->troubleshoot_oiling_out Yes troubleshoot_dissolution->dissolve troubleshoot_no_crystals->cool troubleshoot_oiling_out->dissolve

Caption: Troubleshooting workflow for common crystallization issues.

Hypothetical Solubility Data

The following table presents hypothetical solubility data for this compound in various solvents at different temperatures to aid in solvent selection. This data is illustrative and should be confirmed experimentally.

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
WaterLowModerateGood for recrystallization
EthanolHighVery HighPotentially too soluble, may need an anti-solvent
AcetoneHighVery HighPotentially too soluble
TolueneLowModerateGood for recrystallization
HexaneVery LowLowPoor solvent
Ethyl AcetateModerateHighGood for recrystallization

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, ethanol/water mixture, or ethyl acetate)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and begin heating the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid completely dissolves.[1] Use the minimum amount of hot solvent necessary.[1][2]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel.[1][6]

    • Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble impurities.[1]

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature.[1][2] Slow cooling promotes the formation of larger, purer crystals.[1]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[1]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1][2]

    • Continue to draw air through the crystals for several minutes to aid in initial drying.[1]

  • Drying:

    • Carefully transfer the purified crystals to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a desiccator or a low-temperature oven.

Experimental Workflow Diagram

The following diagram outlines the key steps in the recrystallization process.

G cluster_0 Purification Process dissolution 1. Dissolution Crude compound in minimum hot solvent hot_filtration 2. Hot Filtration (Optional) Remove insoluble impurities dissolution->hot_filtration crystallization 3. Crystallization Slow cooling followed by ice bath hot_filtration->crystallization isolation 4. Isolation Vacuum filtration crystallization->isolation drying 5. Drying Desiccator or oven isolation->drying pure_product Pure Product drying->pure_product

Caption: Step-by-step workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] Based on the structure, moderately polar solvents like water, ethanol, or ethyl acetate, or mixtures such as ethanol/water, are good starting points.[3] Experimental determination of solubility is crucial for selecting the optimal solvent.

Q2: Can this compound exist in different crystalline forms (polymorphs)?

Q3: How can I remove colored impurities during recrystallization?

A3: If your solution has a persistent color from impurities, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal, as it can also adsorb some of your desired product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[4]

Q4: What safety precautions should I take during the recrystallization of this compound?

A4: Always perform recrystallization in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If using flammable solvents like ethanol or ethyl acetate, avoid open flames and use a hot plate for heating.[1] Handle hot glassware with appropriate clamps or tongs.[1] Refer to the Safety Data Sheet (SDS) for this compound for specific handling and safety information.

References

Technical Support Center: 2-Fluoro-6-hydroxybenzamide Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the challenges encountered during the reaction scale-up for the synthesis of 2-Fluoro-6-hydroxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: The most direct and common route for scaling the production of this compound is the amidation of 2-Fluoro-6-hydroxybenzoic acid. This precursor is a valuable intermediate in the synthesis of complex pharmaceutical APIs and agrochemicals.[1] Alternative routes might start from precursors like 2-Fluoro-6-hydroxybenzaldehyde, but these would require an additional oxidation step before amidation.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges include managing reaction kinetics and thermal output, ensuring efficient mixing in large reactors, dealing with changes in the impurity profile, and developing a robust purification method to replace lab-scale chromatography.[2] Handling hazardous reagents and ensuring consistent process control are also critical considerations at scale.

Q3: How should one approach the purification of this compound at an industrial scale?

A3: While laboratory-scale purification may rely on column chromatography, this method is often not viable for large-scale production.[2][3] The focus for scale-up should be on developing a robust crystallization process.[2] This involves optimizing solvent systems, controlling the cooling profile, and potentially using seeding to ensure high purity and consistent crystal form.

Q4: What safety precautions are critical when handling this compound and its precursors?

A4: Precursors like 2-Fluoro-6-hydroxybenzaldehyde are known to cause skin, eye, and respiratory irritation.[4] It is crucial to handle these chemicals in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab clothing.[5] Avoid creating dust, and have safety showers and eye wash stations readily accessible.[6][7]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Reaction Yield Incomplete Reaction: The amidation reaction may not have gone to completion.- Monitor the reaction closely using at-line HPLC to track the consumption of the starting material (2-Fluoro-6-hydroxybenzoic acid).- Re-evaluate and optimize the reaction time and temperature.[8]
Poor Mixing: Inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration, causing side reactions or incomplete conversion.[2]- Evaluate the stirrer design and agitation speed to ensure homogenous mixing within the reactor volume.- For larger vessels, consider installing baffles to improve mixing efficiency.
Suboptimal Reagent Stoichiometry: Incorrect ratios of the activating agent (e.g., CDI, HOBt/EDC) or ammonia source can limit the conversion.- Carefully re-verify the stoichiometry of all reagents. At scale, even small measurement errors can have a significant impact.- Consider a slight excess of the ammonia source to drive the reaction to completion.
High Impurity Profile Side Reactions: The presence of two functional groups (-OH and -COOH on the precursor) can lead to competing reactions, such as O-acylation or formation of dimers/polymers.- Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS, MOM) before the amidation step, followed by deprotection.[8]- Optimize the reaction temperature; excessive heat can promote the formation of byproducts.[2]
Degradation of Product: The final product may be sensitive to prolonged exposure to heat or acidic/basic conditions during workup.- Minimize the reaction time and the duration of exposure to harsh workup conditions.- Ensure the product is stored under appropriate conditions (e.g., cool, dry, inert atmosphere) after isolation.
Difficult Product Isolation Poor Crystallization: The product may "oil out" or form a fine powder that is difficult to filter.- Screen various solvent/anti-solvent systems to find optimal crystallization conditions.- Optimize the cooling rate; slow cooling often yields larger, more easily filterable crystals.[2]- Use a seed crystal of high-purity product to induce crystallization.
Emulsion during Workup: Emulsions can form during the aqueous wash steps, making phase separation difficult.- Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.- Allow the mixture to stand for a longer period or use a centrifuge if the scale permits.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a representative example for laboratory-scale synthesis and serves as a baseline for scale-up optimization.

  • Activation of Carboxylic Acid:

    • Dissolve 1 equivalent of 2-Fluoro-6-hydroxybenzoic acid in an anhydrous polar aprotic solvent (e.g., DMF, THF).

    • Add 1.1 equivalents of a coupling agent (e.g., Carbonyldiimidazole - CDI) portion-wise at 0°C under an inert atmosphere (Nitrogen or Argon).

    • Allow the mixture to stir at room temperature for 1-2 hours until the formation of the acylimidazolide intermediate is complete (monitor by TLC or LC-MS).

  • Amidation:

    • Cool the reaction mixture back to 0°C.

    • Bubble ammonia gas through the solution or add a solution of aqueous ammonia (e.g., 28-30%) dropwise.

    • Let the reaction stir at room temperature for 4-6 hours, monitoring for the consumption of the intermediate.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or recrystallization to yield pure this compound.

Visual Workflow and Troubleshooting Diagrams

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purification Purification start Charge Reactor with 2-Fluoro-6-hydroxybenzoic Acid & Solvent coupling Add Coupling Agent (e.g., CDI) start->coupling amidation Introduce Ammonia Source coupling->amidation monitoring Monitor Reaction (HPLC/TLC) amidation->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract wash Wash & Dry extract->wash concentrate Solvent Removal wash->concentrate purify Crystallization / Chromatography concentrate->purify dry Dry Final Product purify->dry end end dry->end Final Product: This compound

Caption: A typical experimental workflow for the synthesis of this compound.

G start Low Yield Observed check_completion Is reaction complete? (Check HPLC/TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_impurities Significant impurities present? check_completion->check_impurities Yes sol_incomplete Increase reaction time OR Increase temperature cautiously incomplete->sol_incomplete impurities Side Reactions Occurring check_impurities->impurities Yes check_workup Material Loss During Workup? check_impurities->check_workup No sol_impurities Lower reaction temperature OR Consider protecting -OH group OR Optimize stoichiometry impurities->sol_impurities loss Mechanical or Solubility Loss check_workup->loss Yes sol_loss Optimize extraction solvent OR Improve phase separation technique OR Check for product precipitation loss->sol_loss

Caption: Troubleshooting decision tree for addressing low reaction yield.

G cluster_pathways Potential Reaction Pathways reactant 2-Fluoro-6-hydroxy- benzoic Acid desired Desired Product (this compound) reactant->desired + NH3 (Amidation at -COOH) side1 Side Product 1 (O-Acyl Dimer) reactant->side1 + Activated Acid (O-Acylation at -OH) side2 Side Product 2 (Unreacted Starting Material) reactant->side2 Incomplete Reaction

Caption: Potential desired and side reaction pathways during synthesis.

References

Technical Support Center: Impurity Profiling of 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the impurity profiling of 2-Fluoro-6-hydroxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can originate from various stages of the manufacturing process and storage.[1] They are generally classified into three main categories:

  • Organic Impurities: These can be starting materials, intermediates, by-products from side reactions, and degradation products.[1]

  • Inorganic Impurities: These may include reagents, catalysts, and salts used in the synthesis.[1]

  • Residual Solvents: Volatile organic compounds used during the manufacturing process can remain in the final product.[1]

Q2: Which analytical techniques are most suitable for the impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Diode Array Detection (DAD) is a primary technique for separating and quantifying non-volatile impurities.[3][4] When coupled with a mass spectrometer (LC-MS), it provides molecular weight information crucial for impurity identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents and certain starting materials.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can be used for the structural elucidation of unknown impurities, particularly if they can be isolated.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in any impurities.

Q3: What are the typical regulatory guidelines for impurities in active pharmaceutical ingredients (APIs)?

A3: Regulatory bodies like the USFDA and the International Council for Harmonisation (ICH) have established guidelines for controlling impurities.[5] Key thresholds from ICH Q3A (R2) for new drug substances include:[6]

  • Reporting Threshold: Impurities present above this level must be reported.

  • Identification Threshold: Impurities exceeding this level must have their structures identified.

  • Qualification Threshold: Impurities above this level must be assessed for their safety.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Problem: Poor peak shape (tailing or fronting) for this compound or its impurities.

Potential Cause Solution
Column OverloadReduce the injection volume or the sample concentration.[2]
Inappropriate Mobile Phase pHAdjust the mobile phase pH with a suitable buffer to ensure the analyte is in a single ionic form.[2]
Analyte Interaction with Stationary PhaseConsider a column with different chemistry, such as one with end-capping.[2]
Column DegradationReplace the column with a new one.[2]

Problem: Inconsistent retention times.

Potential Cause Solution
Fluctuations in Mobile Phase CompositionEnsure proper mixing and degassing of the mobile phase.[2]
Leaks in the HPLC SystemCheck all fittings and connections for leaks.[2][7]
Temperature VariationsUse a column oven to maintain a consistent temperature.[2]
Insufficient Column EquilibrationEnsure the column is adequately equilibrated with the mobile phase before each injection.[2]

Problem: Poor resolution between impurity peaks.

Potential Cause Solution
Suboptimal Mobile Phase CompositionOptimize the gradient profile (e.g., make it shallower) or try a different organic modifier (e.g., methanol instead of acetonitrile).[2]
Inappropriate ColumnUse a column with a different selectivity, a smaller particle size, or a longer length.[2]
GC-MS Analysis Troubleshooting

Problem: No peaks detected.

Potential Cause Solution
No Injection OccurredVerify that the autosampler is functioning correctly.[2]
Leak in the SystemCheck for leaks in the injection port or at the column connections using an electronic leak detector.[2]

Problem: Poor sensitivity.

Potential Cause Solution
Low Analyte ConcentrationIf possible, increase the sample concentration.[2]
Suboptimal TemperaturesOptimize the injector and detector temperatures for the analytes of interest.[2]
Contaminated Ion SourceClean the mass spectrometer's ion source according to the manufacturer's instructions.[2]

Experimental Protocols

General HPLC Method for Impurity Profiling

This is a general-purpose reverse-phase HPLC method that can be used as a starting point and should be optimized and validated for your specific application.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV/DAD at a wavelength where the parent compound and expected impurities have significant absorbance.
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a suitable concentration.[3]
General GC-MS Method for Residual Solvents

This is a general method for the analysis of common residual solvents and should be validated for your specific needs.

Parameter Condition
Column DB-624 (or equivalent), 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.
Injector Temperature 250 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
MS Scan Range m/z 35-350
Sample Preparation Dissolve a known amount of the sample in a suitable solvent like DMSO or DMF.

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting sample This compound Sample prep Sample Preparation (Dissolution/Dilution) sample->prep hplc HPLC-UV/MS (Non-volatile impurities) prep->hplc Inject gcms GC-MS (Volatile impurities/Residual Solvents) prep->gcms Inject data_analysis Data Analysis (Peak Integration, Identification) hplc->data_analysis gcms->data_analysis reporting Impurity Profile Report data_analysis->reporting

Caption: General analytical workflow for impurity profiling.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Chromatographic Problem (e.g., Poor Peak Shape) cause1 Column Overload? start->cause1 cause2 Mobile Phase Issue? start->cause2 cause3 System Leak? start->cause3 solution1 Reduce Sample Concentration cause1->solution1 Yes solution2 Check pH / Degas cause2->solution2 Yes solution3 Inspect Fittings cause3->solution3 Yes end Problem Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for chromatographic issues.

References

Technical Support Center: Enhancing the Purity of 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to enhance the purity of 2-Fluoro-6-hydroxybenzamide during and after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my crude this compound?

A1: Impurities in crude this compound typically stem from the starting materials, side reactions, or subsequent degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-fluoro-6-hydroxybenzoic acid or the aminating agent used.

  • Hydrolysis Products: The corresponding carboxylic acid (2-fluoro-6-hydroxybenzoic acid) can form if the benzamide hydrolyzes under harsh acidic or basic conditions during workup.[1]

  • Side-Products: Depending on the synthetic route, byproducts from side reactions may be present.

  • Residual Solvents: Solvents used in the reaction or initial purification steps can be retained in the crude product.

Q2: What is the recommended primary purification method for crude this compound?

A2: Recrystallization is the most common and effective initial method for purifying solid organic compounds like this compound.[2] This technique is excellent for removing small to moderate amounts of impurities. The key to successful recrystallization is the selection of an appropriate solvent.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.[2]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Excellent for structural confirmation and identifying impurities with distinct proton signals. It can also be used for quantitative analysis (qNMR).[3]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point. This often happens if the solution is too concentrated or cools too quickly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to dilute it slightly, and allow it to cool much more slowly.[4] Insulating the flask can help promote gradual cooling.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a powerful technique, but it can present several challenges. The table below outlines common problems and their solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation Solution is too dilute (excess solvent used).Gently heat the solution to evaporate some solvent, then allow it to cool again.[4][5]
Nucleation is required to initiate crystal growth.Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a "seed" crystal of the pure compound.[6]
Low Percent Recovery The compound is too soluble in the cold solvent.Ensure the flask is thoroughly cooled in an ice bath to minimize solubility. Consider a different solvent or solvent system where the compound has lower solubility at cold temperatures.
Too much solvent was used for dissolution.Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[4]
Product is Colored Colored impurities are present.Before cooling, add a small amount of activated charcoal to the hot solution, swirl, and perform a hot filtration to remove the charcoal and adsorbed impurities.[5]
Rapid Crystal Formation ("Crashing Out") The solution is too concentrated or cooled too quickly.Reheat the flask to redissolve the solid, add a small amount of extra solvent, and allow the solution to cool slowly at room temperature before moving to an ice bath.[6]
Column Chromatography Issues

If recrystallization fails to yield a product of sufficient purity, column chromatography is the next logical step.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Compounds Inappropriate mobile phase (solvent system).Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.3-0.4 for the desired compound and the largest possible separation from impurities.[7]
Column was packed improperly (channels or cracks).Repack the column. Using a "wet packing" or slurry method generally results in a more uniform column bed.[8]
Compound Won't Elute from Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate. If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[9]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The ideal solvent must be determined experimentally. Good starting points for polar benzamides include ethanol/water or acetone/hexane mixtures.[4][10]

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures to find a suitable one (high solubility when hot, low solubility when cold).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration quickly to remove them.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, large crystals.[6]

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 2: Flash Column Chromatography
  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system that gives good separation between your desired product (aim for Rf ≈ 0.3-0.4) and impurities.[7] A common system for moderately polar compounds is Ethyl Acetate/Hexane.[12]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pour the slurry into the column and allow it to settle into a uniform bed, draining excess solvent until it is level with the top of the silica.[5]

  • Sample Loading: Dissolve the impure compound in a minimal amount of the mobile phase or a volatile solvent (like dichloromethane). Carefully add this solution to the top of the silica gel.

  • Elution: Carefully add the mobile phase to the column and apply gentle pressure (e.g., with an air line) to begin elution.

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Comparison of Purity Analysis Techniques
Technique Principle Primary Use Sensitivity & Specificity
HPLC Separation based on partitioning between a mobile and stationary phase.Purity and impurity profiling for non-volatile compounds.[2]High sensitivity and high specificity, especially with a Diode Array Detector (DAD).
¹H NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation and identification of impurities. Quantitative analysis (qNMR) is also possible.[3]High specificity for structure. Sensitivity is moderate; minor impurities (<1%) can be difficult to detect.
Melting Point Temperature at which a solid transitions to a liquid.Rapid assessment of overall purity.Low sensitivity. A sharp melting point indicates high purity, but does not quantify it.

Visualizations

// Node Definitions Crude [label="Crude Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recrystallize [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PurityCheck1 [label="Purity Assessment\n(TLC, MP, HPLC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pure [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impure [label="Impure", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ColumnChrom [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PurityCheck2 [label="Final Purity Assessment\n(HPLC, NMR)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Crude -> Recrystallize; Recrystallize -> PurityCheck1; PurityCheck1 -> Pure [label=" >99% Pure "]; PurityCheck1 -> Impure [label=" <99% Pure "]; Impure -> ColumnChrom; ColumnChrom -> PurityCheck2; PurityCheck2 -> Pure [label=" >99% Pure "]; } .dot Caption: General workflow for purification and analysis.

// Node Definitions Start [label="Low Recovery from\nRecrystallization", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckFiltrate [label="Is filtrate saturated\nat room temp?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; TooMuchSolvent [label="Too much solvent used", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1 [label="Solution: Evaporate\nexcess solvent & re-cool", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolubility [label="Is compound soluble\nin cold solvent?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; WrongSolvent [label="Poor solvent choice", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution2 [label="Solution: Select a\ndifferent solvent system", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MechanicalLoss [label="Mechanical Loss", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution3 [label="Solution: Refine filtration\nand transfer technique", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckFiltrate; CheckFiltrate -> TooMuchSolvent [label=" Yes "]; TooMuchSolvent -> Solution1; CheckFiltrate -> CheckSolubility [label=" No "]; CheckSolubility -> WrongSolvent [label=" Yes "]; WrongSolvent -> Solution2; CheckSolubility -> MechanicalLoss [label=" No "]; MechanicalLoss -> Solution3; } .dot Caption: Troubleshooting low yield in recrystallization.

References

Validation & Comparative

A Comparative Guide to 2-Fluoro-6-hydroxybenzamide and 2-Chloro-6-hydroxybenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Two Structurally Related Benzamide Derivatives

In the landscape of medicinal chemistry and drug discovery, the fine-tuning of molecular structures through halogen substitution is a well-established strategy to modulate pharmacological activity. This guide provides a comparative overview of two closely related benzamide compounds: 2-Fluoro-6-hydroxybenzamide and 2-Chloro-6-hydroxybenzamide. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this document aims to provide a valuable resource for researchers by summarizing their physicochemical properties, outlining potential synthetic routes, and discussing the prospective biological activities based on analogous compounds.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The introduction of a fluorine versus a chlorine atom at the 2-position of the 6-hydroxybenzamide scaffold is expected to influence key parameters such as acidity, lipophilicity, and metabolic stability. Below is a table summarizing the calculated and available data for these compounds and their immediate precursors.

PropertyThis compound (Predicted/Inferred)2-Chloro-6-hydroxybenzamide (Predicted/Inferred)2-Fluoro-6-hydroxybenzoic Acid[1][2][3]2-Chloro-6-hydroxybenzaldehyde[4]
CAS Number 160748-95-8Not available67531-86-618362-30-6
Molecular Formula C₇H₆FNO₂C₇H₆ClNO₂C₇H₅FO₃C₇H₅ClO₂
Molecular Weight 155.13 g/mol 171.58 g/mol 156.11 g/mol 156.57 g/mol
Melting Point Not availableNot available159-163 °C51-55 °C
Boiling Point Not availableNot availableNot availableNot available
Calculated LogP ~1.0 - 1.5~1.5 - 2.0Not availableNot available
Acidity (pKa of Phenolic OH) Expected to be slightly lower than the chloro-analogExpected to be slightly higher than the fluoro-analogNot availableNot available

Note: Some data for the target benzamides are not directly available and are inferred based on the properties of their precursors and general chemical principles.

Synthetic Pathways: From Precursor to Product

The synthesis of both this compound and 2-Chloro-6-hydroxybenzamide can be approached through standard amidation reactions starting from their respective benzoic acid precursors. The general synthetic workflow is outlined below.

Synthesis_Workflow cluster_fluoro Synthesis of this compound cluster_chloro Synthesis of 2-Chloro-6-hydroxybenzamide F_Acid 2-Fluoro-6-hydroxybenzoic Acid F_Activation Activation (e.g., SOCl₂, Oxalyl Chloride) F_Acid->F_Activation F_AcylChloride 2-Fluoro-6-hydroxybenzoyl Chloride F_Activation->F_AcylChloride F_Ammonia Ammonia (NH₃) F_AcylChloride->F_Ammonia Amidation F_Product This compound F_Ammonia->F_Product Cl_Acid 2-Chloro-6-hydroxybenzoic Acid Cl_Activation Activation (e.g., SOCl₂, Oxalyl Chloride) Cl_Acid->Cl_Activation Cl_AcylChloride 2-Chloro-6-hydroxybenzoyl Chloride Cl_Activation->Cl_AcylChloride Cl_Ammonia Ammonia (NH₃) Cl_AcylChloride->Cl_Ammonia Amidation Cl_Product 2-Chloro-6-hydroxybenzamide Cl_Ammonia->Cl_Product

Caption: Proposed synthetic routes for the target benzamides.

Experimental Protocol: General Amidation Procedure
  • Acid Chloride Formation: 2-Halogeno-6-hydroxybenzoic acid (1 equivalent) is refluxed with thionyl chloride (SOCl₂) or treated with oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of dimethylformamide (DMF) to form the corresponding acyl chloride. The excess reagent and solvent are removed under reduced pressure.

  • Amidation: The crude acyl chloride is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, dioxane) and cooled in an ice bath. A solution of aqueous ammonia or ammonia gas is then carefully introduced into the reaction mixture.

  • Work-up and Purification: The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC). The solvent is then evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired 2-halogeno-6-hydroxybenzamide.

Potential Biological Activities: An Evidence-Based Discussion

Antimicrobial Activity

Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial properties. These studies suggest that the presence of a halogen on the benzamide scaffold can contribute to antibacterial and antifungal activity. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane. It is plausible that both the fluoro and chloro analogs could exhibit similar antimicrobial effects, with the nature of the halogen influencing the potency and spectrum of activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzamide derivatives. The proposed mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival, induction of apoptosis, and cell cycle arrest. The electronic and lipophilic properties imparted by the halogen substituent can significantly impact the compound's ability to interact with biological targets. For instance, the high electronegativity of fluorine can lead to stronger interactions with enzyme active sites.

Structure-Activity Relationship (SAR) and Comparative Analysis

The substitution of fluorine for chlorine at the same position allows for a direct comparison of the influence of these two halogens on the molecule's properties and potential activity.

SAR_Comparison cluster_F 2-Fluoro Substitution cluster_Cl 2-Chloro Substitution Start 6-Hydroxybenzamide Scaffold F_Properties Increased Electronegativity Smaller van der Waals Radius Potential for H-bonding Start->F_Properties Cl_Properties Lower Electronegativity Larger van der Waals Radius Increased Lipophilicity Start->Cl_Properties F_Effects Altered pKa Enhanced Target Binding Affinity Potential for Improved Metabolic Stability F_Properties->F_Effects Cl_Effects Altered Lipophilicity (LogP) Potential for Steric Hindrance Different Metabolic Profile Cl_Properties->Cl_Effects

Caption: Key differences in properties due to halogen substitution.

  • Electronegativity and Target Interaction: Fluorine's high electronegativity can lead to more polarized C-F bonds, potentially resulting in stronger dipole-dipole or hydrogen bond interactions with biological targets compared to the C-Cl bond.

  • Size and Steric Effects: The smaller van der Waals radius of fluorine compared to chlorine means that this compound is less sterically hindered. This could allow for better access to and a more snug fit within certain enzyme active sites.

  • Lipophilicity and Bioavailability: Chlorine is generally considered more lipophilic than fluorine. Consequently, 2-Chloro-6-hydroxybenzamide is predicted to have a higher LogP value, which could influence its membrane permeability and overall bioavailability.

  • Metabolic Stability: The C-F bond is stronger than the C-Cl bond, often leading to increased metabolic stability for fluorinated compounds. This could translate to a longer half-life in vivo for the fluoro-derivative.

Future Directions and Experimental Design

To definitively compare the performance of this compound and 2-Chloro-6-hydroxybenzamide, a series of head-to-head in vitro and in vivo experiments are necessary.

Suggested Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays Synthesis Synthesize and Purify Both Compounds Physicochem Determine Physicochemical Properties (mp, pKa, LogP) Synthesis->Physicochem InVitro In Vitro Biological Assays Physicochem->InVitro InVivo In Vivo Studies (if promising) InVitro->InVivo Promising candidates SAR Structure-Activity Relationship Analysis InVitro->SAR Antimicrobial Antimicrobial Screening (MIC against various strains) InVitro->Antimicrobial Anticancer Anticancer Screening (IC50 against cancer cell lines) InVitro->Anticancer Enzyme Enzyme Inhibition Assays InVitro->Enzyme InVivo->SAR

Caption: A proposed workflow for the comparative evaluation.

Conclusion

References

A Comparative Guide to the Biological Activity of 2-Fluoro-6-hydroxybenzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 2-Fluoro-6-hydroxybenzamide analogs, drawing upon available experimental data to inform drug discovery and development efforts. The focus is on their potential as anticancer and antibacterial agents, with an exploration of their mechanisms of action, including enzyme inhibition.

Comparative Analysis of Biological Activity

Derivatives of the this compound scaffold have demonstrated a range of biological activities, primarily as anticancer and antibacterial agents. The introduction of fluorine at the 2-position and a hydroxyl group at the 6-position of the benzamide core can significantly influence the compound's biological properties, including its binding affinity to target proteins and its overall efficacy.

Anticancer Activity

Several studies have highlighted the potential of fluorinated benzamide derivatives as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in signaling pathways that are crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Selected Benzamide Analogs

Compound IDR Group (Substitution)Cancer Cell LineAssayIC50 (µM)Reference
Analog 1 4-FluorophenylMDA-MB-231 (Breast)Antiproliferative2.68 ± 0.27[1]
Analog 2 2-FluorophenylCaco-2 (Colorectal)MTT42.5[2]
Analog 3 4-FluorophenylHCT-116 (Colon)MTT10.8[2]
Analog 4 N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamideCaco-2 (Colorectal)MTT>100[2]
Analog 5 N-(2-Fluorophenyl)-6-chloro-4-hydroxy-2-quinolone-3-carboxamideHCT-116 (Colon)MTT10.3[2]

Note: The data presented is a compilation from various sources and may not be directly comparable due to differences in experimental conditions.

Antibacterial Activity

A significant area of investigation for fluorinated benzamides is their antibacterial activity, particularly as inhibitors of the bacterial cell division protein FtsZ. FtsZ is a crucial protein that forms the Z-ring at the site of cell division in most bacteria, making it an attractive target for novel antibiotics. Inhibition of FtsZ polymerization or its GTPase activity leads to the disruption of cell division and eventual bacterial cell death.[3][4]

Table 2: Comparative Antibacterial Activity of 2,6-Difluorobenzamide Analogs as FtsZ Inhibitors

Compound IDR Group (Substitution at position 3)Bacterial StrainMIC (µg/mL)Reference
Analog 6 ChloroalkoxyBacillus subtilis0.25-1[5]
Analog 7 BromoalkoxyBacillus subtilis0.25-1[5]
Analog 8 AlkyloxyBacillus subtilis0.25-1[5]
Analog 9 ChloroalkoxyStaphylococcus aureus<10[5]
Analog 10 BromoalkoxyStaphylococcus aureus<10[5]

Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of the biological activity of these compounds.

Anticancer Activity Assays

1. MTT Cell Viability Assay This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[1]

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).[6][7]

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.[6]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC50 value is determined.[1]

2. Cell Cycle Analysis by Flow Cytometry This protocol determines the effect of a compound on the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for 24-48 hours.[6]

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[6][7]

  • Staining: Fixed cells are washed and resuspended in a propidium iodide (PI) staining solution containing RNase A.[6][7]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[7]

Antibacterial Activity Assays for FtsZ Inhibitors

1. FtsZ GTPase Activity Assay This assay measures the rate of GTP hydrolysis by FtsZ, which is indicative of its polymerization dynamics.

  • Protein Purification: Recombinant FtsZ is expressed and purified.[8]

  • Reaction Mixture: Purified FtsZ is incubated in a suitable buffer with varying concentrations of the inhibitor.[8]

  • Initiation: The reaction is initiated by the addition of GTP.[8]

  • Detection: The amount of inorganic phosphate released is quantified over time using a malachite green-based colorimetric assay or an enzyme-coupled spectrophotometric assay.[8]

  • Data Analysis: The rate of GTP hydrolysis is calculated, and the IC50 value is determined.[8]

2. FtsZ Polymerization Assay (Light Scattering) This method monitors the assembly of FtsZ into polymers by measuring changes in light scattering.

  • Reaction Setup: Purified FtsZ is prepared in a polymerization buffer.

  • Initiation of Polymerization: Polymerization is initiated by the addition of GTP.

  • Monitoring: The increase in light scattering is monitored over time using a spectrophotometer or fluorometer as FtsZ assembles into protofilaments.[8]

  • Inhibitor Testing: The assay is repeated with the addition of the FtsZ inhibitor to observe its effect on the rate and extent of polymerization.[8]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these compounds is crucial for rational drug design.

EGFR Signaling Pathway in Cancer

Many benzamide derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[7] Inhibition of EGFR blocks these oncogenic signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Analog Inhibitor->EGFR Inhibits Ligand EGF Ligand Ligand->EGFR Binds

Caption: EGFR signaling pathway and its inhibition.

FtsZ Assembly and Bacterial Cell Division

The antibacterial activity of many benzamide analogs is attributed to their ability to disrupt the assembly of the FtsZ protein. FtsZ monomers polymerize in a GTP-dependent manner to form protofilaments, which then assemble into the Z-ring at the mid-cell.[4] This Z-ring serves as a scaffold for the recruitment of other cell division proteins, collectively known as the divisome, which is essential for septal peptidoglycan synthesis and cell constriction.[3]

FtsZ_Assembly_Pathway cluster_process Bacterial Cell Division FtsZ_monomer FtsZ Monomers (GTP-bound) Protofilaments FtsZ Protofilaments FtsZ_monomer->Protofilaments Polymerization Z_ring Z-ring Formation Protofilaments->Z_ring Assembly Divisome Divisome Assembly Z_ring->Divisome Recruitment Septum Septum Formation & Cell Division Divisome->Septum Inhibitor This compound Analog Inhibitor->Protofilaments Inhibits Polymerization

Caption: FtsZ assembly and inhibition workflow.

Experimental Workflow Overview

The general workflow for evaluating the biological activity of this compound analogs involves a series of in vitro assays to determine their efficacy and mechanism of action.

Experimental_Workflow Compound This compound Analog Synthesis Primary_Screening Primary Screening (e.g., Cell Viability / MIC) Compound->Primary_Screening Dose_Response Dose-Response & IC50/MIC Determination Primary_Screening->Dose_Response Mechanism_Assays Mechanism of Action Assays (e.g., Enzyme Inhibition, Cell Cycle) Dose_Response->Mechanism_Assays Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Assays->Lead_Optimization

Caption: General experimental workflow for analog evaluation.

References

Unveiling the Action of 2-Fluoro-6-hydroxybenzamide: A Comparative Guide to its Potential Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential mechanisms of action of 2-Fluoro-6-hydroxybenzamide. While direct experimental validation for this specific compound is limited in publicly available literature, this document synthesizes data from structurally related molecules to propose and compare plausible biological activities. We will explore its potential roles in cyclooxygenase (COX) inhibition, apoptosis induction, and Cereblon (CRBN) binding, comparing it with the well-established compound Salicylamide and other relevant alternatives.

Executive Summary

This compound, a fluorinated derivative of the common analgesic Salicylamide, stands as a molecule of interest for its potential therapeutic applications. The introduction of a fluorine atom can significantly alter a compound's biological properties, including metabolic stability, binding affinity, and overall efficacy. This guide examines three primary putative mechanisms through which this compound may exert its effects: inhibition of cyclooxygenase (COX) enzymes, a key target in anti-inflammatory pathways; induction of apoptosis, a critical process in cancer therapy; and binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), a mechanism central to a new class of targeted protein degraders. By comparing its structural features and the known activities of related fluorinated and non-fluorinated benzamides, we provide a framework for the experimental validation of its mechanism of action.

Comparative Analysis of Potential Mechanisms

Based on the structure of this compound and data from related compounds, three primary signaling pathways are hypothesized to be central to its biological activity.

Cyclooxygenase (COX) Inhibition

Salicylamide, the non-fluorinated parent compound of this compound, is known to be a weak inhibitor of COX enzymes, which are central to the inflammatory cascade. The introduction of a fluorine atom could modulate this activity.

Putative Signaling Pathway:

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Molecule This compound (Putative Inhibitor) Molecule->COX_Enzymes

Caption: Putative COX Inhibition Pathway for this compound.

Comparative Data:

Compound/AlternativeTargetIC50 (µM)Reference
This compound COX-1 / COX-2Data not available-
Salicylamide COX-1 / COX-2Weak inhibitor[2]
Fluorinated Benzofuran Derivative (Example) COX-21.1 - 20.5[1]
Celecoxib (Positive Control) COX-2~0.04
Induction of Apoptosis

Several studies on fluorinated salicylamide and related structures have highlighted their potential to induce programmed cell death, or apoptosis, a key mechanism in anticancer therapies. A closely related compound, 2-Fluoro-6-chlorobenzamide, has been reported to induce apoptosis by binding to a death receptor.

Putative Signaling Pathway:

Apoptosis_Induction Molecule This compound Death_Receptor Death Receptor (e.g., Fas/TNFR) Molecule->Death_Receptor Binding Caspase_Cascade Caspase Cascade (Caspase-8, -3) Death_Receptor->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Putative Apoptosis Induction Pathway.

Comparative Data:

Direct evidence for this compound-induced apoptosis is lacking. However, studies on fluorinated salicylaldimines have shown potent cytotoxic effects on cancer cell lines, with IC50 values indicating significant pro-apoptotic activity[3].

Compound/AlternativeCell LineIC50 (µM)Apoptotic MechanismReference
This compound -Data not available--
Fluorinated Salicylaldimine (Compound 7) A549 (Lung Cancer)1.4Caspase-3 activation, DNA fragmentation[3]
Fluorinated Isatin (Compound 3b) HuTu-80 (Duodenal Cancer)40Mitochondrial membrane dissipation[4]
Doxorubicin (Positive Control) A549 (Lung Cancer)1.9DNA intercalation, Topoisomerase II inhibition[3]
Cereblon (CRBN) Binding

The E3 ubiquitin ligase substrate receptor Cereblon (CRBN) is a target for a class of drugs known as immunomodulatory drugs (IMiDs), like thalidomide. Binding to CRBN can lead to the targeted degradation of specific proteins. Studies have shown that fluorination of thalidomide analogs can enhance their binding affinity to Cereblon[5]. Given the structural similarities, this compound could potentially interact with CRBN.

Putative Signaling Pathway:

Cereblon_Binding Molecule This compound CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor Molecule->CRBN Binding CRL4_CRBN CRL4-CRBN Complex CRBN->CRL4_CRBN Target_Protein Target Protein CRL4_CRBN->Target_Protein Recruitment Ubiquitination Ubiquitination Target_Protein->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation

Caption: Putative Cereblon Binding and Protein Degradation Pathway.

Comparative Data:

Quantitative binding data for this compound to Cereblon is not available. However, research on fluorinated thalidomide analogs provides a strong rationale for investigating this interaction.

Compound/AlternativeTargetBinding Affinity (Kd/IC50)Reference
This compound Cereblon (CRBN)Data not available-
Thalidomide Cereblon (CRBN)~1.8 µM (IC50)[6]
Pomalidomide Cereblon (CRBN)~0.2 µM (IC50)[6]
Fluorinated Thalidomide Analogs Cereblon (CRBN)Enhanced affinity compared to non-fluorinated counterparts[5]

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are recommended.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Methodology (Fluorescence-Based Assay):

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0), Heme, and fluorescent substrate (e.g., ADHP). Prepare stock solutions of this compound, Salicylamide, and a known COX inhibitor (e.g., Celecoxib) in DMSO.

  • Enzyme Preparation: Dilute ovine COX-1 and human recombinant COX-2 enzymes in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, Heme, ADHP, and the respective enzyme (COX-1 or COX-2) to designated wells.

    • Add serial dilutions of the test compounds or controls to the wells.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a specified time (e.g., 10-20 minutes).

    • Measure the fluorescence using a microplate reader at appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Experimental Workflow:

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Heme, ADHP, Compounds Add_Components Add Buffer, Heme, ADHP, Enzyme to wells Reagents->Add_Components Enzymes Dilute COX-1 and COX-2 Enzymes Enzymes->Add_Components Add_Compounds Add Test Compounds and Controls Add_Components->Add_Compounds Initiate_Reaction Add Arachidonic Acid Add_Compounds->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Read Fluorescence Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: Workflow for COX Inhibition Assay.

Apoptosis Induction Assay

Objective: To assess the ability of this compound to induce apoptosis in a relevant cancer cell line.

Methodology (Annexin V-FITC/Propidium Iodide Staining):

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., a colon or breast cancer cell line) to optimal confluency. Treat the cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control for apoptosis (e.g., Staurosporine) for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Experimental Workflow:

Apoptosis_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_staining Staining Procedure cluster_analysis Analysis Culture_Cells Culture Cancer Cells Treat_Cells Treat with Compounds (Test, Vehicle, Positive Control) Culture_Cells->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Resuspend Resuspend in Binding Buffer Harvest_Cells->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate_Dark Incubate in the Dark Add_Stains->Incubate_Dark Flow_Cytometry Analyze by Flow Cytometry Incubate_Dark->Flow_Cytometry Quantify_Populations Quantify Cell Populations (Viable, Apoptotic, Necrotic) Flow_Cytometry->Quantify_Populations

Caption: Workflow for Apoptosis Induction Assay.

Cereblon (CRBN) Binding Assay

Objective: To determine if this compound binds to the Cereblon protein.

Methodology (Homogeneous Time-Resolved Fluorescence - HTRF):

  • Reagent Preparation: Prepare HTRF assay buffer. Prepare solutions of GST-tagged human Cereblon protein, a fluorescently labeled Cereblon ligand (e.g., Thalidomide-Red), and an anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate). Prepare serial dilutions of this compound, Salicylamide, and a known CRBN binder (e.g., Pomalidomide).

  • Assay Procedure:

    • In a low-volume 384-well plate, add the test compounds or controls.

    • Add the GST-tagged Cereblon protein.

    • Add a pre-mixed solution of the anti-GST-Europium cryptate and Thalidomide-Red.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Measurement: Read the HTRF signal on a compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio and determine the percentage of inhibition of the fluorescent ligand binding. Calculate IC50 values from the dose-response curves.

Experimental Workflow:

CRBN_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Prepare_Reagents Prepare HTRF Buffer, CRBN, Labeled Ligand, Antibody, Compounds Add_Compounds_Plate Add Test Compounds and Controls Prepare_Reagents->Add_Compounds_Plate Add_CRBN Add GST-CRBN Protein Add_Compounds_Plate->Add_CRBN Add_HTRF_Reagents Add Anti-GST-Eu & Thalidomide-Red Add_CRBN->Add_HTRF_Reagents Incubate_RT Incubate at Room Temperature Add_HTRF_Reagents->Incubate_RT Read_HTRF Read HTRF Signal Incubate_RT->Read_HTRF Calculate_Ratio Calculate HTRF Ratio Read_HTRF->Calculate_Ratio Determine_IC50_CRBN Determine IC50 values Calculate_Ratio->Determine_IC50_CRBN

Caption: Workflow for Cereblon Binding Assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, the analysis of structurally similar compounds provides a strong foundation for hypothesizing its involvement in COX inhibition, apoptosis induction, and Cereblon binding. The provided experimental protocols offer a clear path for the validation of these potential mechanisms. Further research, including the quantitative comparison with Salicylamide and other relevant alternatives, is crucial to fully elucidate the therapeutic potential of this promising fluorinated benzamide. The data generated from these studies will be invaluable for guiding future drug discovery and development efforts in the fields of inflammation and oncology.

References

In Vitro Efficacy of 2-Hydroxybenzamide Derivatives: A Comparative Analysis for Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of 2-hydroxybenzamide (salicylamide) derivatives, analogs of 2-Fluoro-6-hydroxybenzamide, highlighting their potential as both anticancer and antimicrobial agents. The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways.

Derivatives of the 2-hydroxybenzamide scaffold have demonstrated significant biological activity in preclinical studies. Their mechanism of action often involves the inhibition of crucial cellular enzymes, leading to cytotoxic effects in cancer cells and the disruption of essential processes in microorganisms. This guide focuses on two primary applications: anticancer activity, particularly through the inhibition of Poly (ADP-ribose) polymerase (PARP), and antimicrobial effects, notably via the inhibition of the bacterial cell division protein FtsZ.

Comparative In Vitro Anticancer Activity

The anticancer potential of 2-hydroxybenzamide derivatives is often evaluated by their ability to induce cytotoxicity in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. While specific data for this compound derivatives is limited in the reviewed literature, studies on related salicylanilide and benzamide derivatives provide valuable insights into their anticancer efficacy. For instance, novel benzamide derivatives have been identified as potent PARP-1 inhibitors, a key enzyme in DNA damage repair. Inhibition of PARP-1 can lead to cell death in cancer cells with specific DNA repair defects.[1]

Below is a summary of the in vitro cytotoxic activity of representative benzamide and salicylamide derivatives against various cancer cell lines.

Compound/DerivativeTarget Cell LineIC50 (µM)Reference
N-(3-(hydroxycarbamoyl)phenyl) carboxamideSNU-251 (Gastric Cancer)3.2[1]
N-(3-(hydroxycarbamoyl)phenyl) carboxamideMDA-MB-231 (Breast Cancer)3.2[1]
2-hydroxy-5-nonanoylbenzamide (Compound 1b)MCF-7 (Breast Cancer)0.05 (reduced cell viability to 74.01% at 50 nM)[2]
Salicylanilide 4-formylbenzoatesU87 (Glioblastoma)Not specified, showed cytostatic activity[3]
IMD-0354 (Salicylanilide derivative)MDAMB-231, HMC1-8, MCF-7 (Breast Cancer)Not specified, induced G1/G0 cell cycle arrest[4]

Comparative In Vitro Antimicrobial Activity

The antimicrobial properties of 2-hydroxybenzamide derivatives are highlighted by their ability to inhibit the growth of various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, is a standard measure of in vitro antibacterial and antifungal activity. Salicylanilide derivatives, in particular, have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5]

The following table summarizes the in vitro antimicrobial activity of selected salicylamide and benzamide derivatives.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
SalicylamideNeisseria gonorrhoeae (40 strains)8 - 32
5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylateGram-positive bacteria≥ 0.98 µmol/L[5]
2-(4-bromophenylcarbamoyl)-4-chlorophenyl pyrazine-2-carboxylateFungal mould strains≥ 1.95 µmol/L[5]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesVarious bacteriaInhibition zones of 6-12 mm
N-(4-bromo-phenyl)-2-hydroxy-benzamideStreptococcus pyogenes14 mm inhibition zone

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. The following sections provide protocols for key experiments commonly used in the evaluation of novel 2-hydroxybenzamide derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against compound concentration.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds (Serial Dilutions) incubate_24h->add_compounds incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_2_4h Incubate 2-4h add_mtt->incubate_2_4h solubilize Solubilize Formazan incubate_2_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth, adjusted to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis prep_inoculum Prepare Standardized Inoculum inoculate_plate Inoculate 96-well Plate prep_inoculum->inoculate_plate prep_dilutions Prepare Serial Dilutions of Compound prep_dilutions->inoculate_plate incubate_18_24h Incubate 18-24h inoculate_plate->incubate_18_24h read_mic Visually Determine MIC (Lowest concentration with no growth) incubate_18_24h->read_mic

Caption: Workflow for MIC determination by broth microdilution.

Signaling Pathway Diagrams

Understanding the mechanism of action of 2-hydroxybenzamide derivatives is crucial for their development as therapeutic agents. The following diagrams illustrate the signaling pathways targeted by these compounds in anticancer and antimicrobial applications.

PARP Inhibition Pathway in Cancer

PARP inhibitors exert their anticancer effects through a mechanism known as synthetic lethality, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage & Repair cluster_outcome Cellular Outcome ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp activates dsb Double-Strand Break (DSB) ssb->dsb leads to (unrepaired) ber Base Excision Repair (BER) parp->ber initiates hrr Homologous Recombination Repair (HRR) dsb->hrr is repaired by apoptosis Apoptosis (Cell Death) dsb->apoptosis in HRR-deficient cells parp_inhibitor 2-Hydroxybenzamide Derivative (PARP Inhibitor) parp_inhibitor->parp inhibits

Caption: Mechanism of PARP inhibitors in cancer therapy.

FtsZ Inhibition Pathway in Bacteria

FtsZ is a crucial protein in bacterial cell division, forming the Z-ring at the division site. Inhibition of FtsZ polymerization disrupts this process, leading to bacterial cell death.

FtsZ_Inhibition_Pathway cluster_cell_division Bacterial Cell Division cluster_drug_action Drug Action cluster_outcome Bacterial Outcome ftsZ_monomers FtsZ Monomers z_ring Z-ring Formation ftsZ_monomers->z_ring polymerize with gtp GTP gtp->z_ring cell_division Cell Division z_ring->cell_division initiates filamentation Filamentation z_ring->filamentation is blocked, leading to ftsZ_inhibitor 2-Hydroxybenzamide Derivative (FtsZ Inhibitor) ftsZ_inhibitor->ftsZ_monomers binds to and prevents polymerization ftsZ_inhibitor->z_ring destabilizes cell_lysis Cell Lysis filamentation->cell_lysis

Caption: Mechanism of FtsZ inhibitors in bacteria.

References

Comparative Guide to the Structure-Activity Relationship of PAI-1 Inhibitors with a Focus on Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PAI-1 as a Therapeutic Target

Data Presentation: Comparative SAR of Small Molecule PAI-1 Inhibitors

Compound ClassKey Structural Features for ActivityRepresentative IC50 ValuesReference
Anthranilic Acid Derivatives - Carboxylic acid essential for binding. - Substitution on the aniline nitrogen modulates potency. - Aromatic substituents on the phenyl ring can enhance activity.1-10 µM[1]
Pyrrolin-2-one Derivatives - Phenyl group at the 3-position is important. - Substitution on the exocyclic double bond influences potency. - N-substitution on the pyrrolinone ring can be varied.0.65-24 µM[2]
Thiophene-based Inhibitors - Carboxylic acid group is a key interacting moiety. - Biphenyl or other aromatic systems enhance potency. - Substitution pattern on the aromatic rings is critical for activity.1-20 µM[3]
Embelin Analogues - Hydroxyl groups at C2 and C5 are important for activity. - The length of the alkyl chains at C3 and C6 significantly impacts potency.0.18-5 µM[4]

Note: The IC50 values are approximate ranges gathered from various sources and are intended for comparative purposes only.

Experimental Protocols

In Vitro PAI-1 Inhibition Chromogenic Assay

Principle:

Materials:

  • Recombinant human tPA

  • Plasminogen

  • Plasmin-specific chromogenic substrate (e.g., S-2251)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add a fixed amount of tPA to each well and incubate at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the chromogenic reaction by adding a solution containing plasminogen and the chromogenic substrate to each well.

  • Immediately start monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each well.

  • The percentage of PAI-1 inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of no inhibitor control)] x 100

Signaling Pathway and Experimental Workflow

PAI-1 Signaling Pathway

PAI1_Signaling_Pathway cluster_activation Plasminogen Plasminogen Plasmin Plasmin Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot degrades tPA tPA tPA->Plasminogen activates uPA uPA uPA->Plasminogen activates PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits Fibrin_degradation Fibrin Degradation Products Inhibitor 2-Fluoro-6-hydroxybenzamide Analog (Hypothetical) Inhibitor->PAI1 inhibits

Experimental Workflow for PAI-1 Inhibitor Screening

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Hit Validation & SAR cluster_2 Mechanism of Action & Selectivity cluster_3 In Vivo Evaluation A Compound Library (e.g., this compound analogs) B Primary Screening: High-Throughput PAI-1 Chromogenic Assay A->B C Hit Identification B->C D Dose-Response Analysis (IC50 Determination) C->D E Synthesis of Analogs D->E G Enzyme Kinetics Studies D->G H Selectivity Assays (against other serpins) D->H F Structure-Activity Relationship (SAR) Analysis E->F F->E K Lead Optimization F->K I Pharmacokinetic Studies G->I H->I J Animal Models of Thrombosis or Fibrosis I->J I->K J->K

Conclusion

References

A Comparative Analysis of Synthetic Routes to 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies for a Key Pharmaceutical Intermediate.

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 2-Fluoro-6-hydroxybenzamide, a valuable intermediate in the development of novel pharmaceutical agents. The routes discussed are based on established organic chemistry principles and data from analogous transformations, offering a framework for selecting a suitable method based on laboratory scale, cost considerations, and desired purity.

Executive Summary

Two primary synthetic strategies for this compound are evaluated:

  • Route 1: Ortho-lithiation and Carboxylation Followed by Amidation. This modern approach involves the highly regioselective synthesis of the key intermediate, 2-fluoro-6-hydroxybenzoic acid, via directed ortho-lithiation of a protected 2-fluorophenol. Subsequent amidation of the carboxylic acid provides the final product. This route offers high regioselectivity in the carboxylation step.

  • Route 2: Kolbe-Schmitt Carboxylation and Subsequent Amidation. This classical route utilizes the Kolbe-Schmitt reaction for the carboxylation of 2-fluorophenol to generate 2-fluoro-6-hydroxybenzoic acid. The intermediate acid is then converted to the target amide. This pathway is atom-economical but may suffer from lower yields and the formation of regioisomers during the carboxylation step.

The choice between these routes will depend on the specific requirements of the synthesis, with Route 1 generally offering better control and potentially higher purity, while Route 2 may be more cost-effective for larger-scale production if isomer separation is not a significant challenge.

Data Presentation: A Quantitative Comparison of Proposed Synthesis Routes

The following table summarizes the estimated performance of the two proposed synthetic routes for this compound. The data for yield and purity are based on analogous reactions reported in the literature for structurally similar compounds due to the limited availability of direct experimental data for this specific molecule.

Parameter Route 1: Ortho-lithiation and Carboxylation then Amidation Route 2: Kolbe-Schmitt Reaction then Amidation
Starting Material 2-Fluorophenol2-Fluorophenol
Key Intermediate 2-Fluoro-6-hydroxybenzoic acid2-Fluoro-6-hydroxybenzoic acid
Overall Estimated Yield 60-75%30-50%
Estimated Purity >98%95-98% (after purification)
Key Reagents n-Butyllithium, Dry Ice (CO2), Coupling Agents (e.g., HATU) or SOCl2, AmmoniaSodium/Potassium Hydroxide, CO2, Thionyl Chloride, Ammonia
Reaction Conditions Low temperatures (-78 °C) for lithiationHigh pressure and temperature for carboxylation
Advantages High regioselectivity, potentially higher purity.Uses cheaper reagents, atom-economical.
Disadvantages Requires cryogenic conditions, moisture-sensitive reagents.Potential for regioisomer formation, harsh reaction conditions.

Experimental Protocols

Route 1: Ortho-lithiation and Carboxylation Followed by Amidation

This route proceeds in three main stages: protection of the phenol, ortho-lithiation and carboxylation, and finally, amidation.

Step 1a: Protection of 2-Fluorophenol

The hydroxyl group of 2-fluorophenol is protected to prevent it from interfering with the subsequent lithiation step. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.

  • Protocol: To a solution of 2-fluorophenol (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq.) followed by tert-butyldimethylsilyl chloride (1.1 eq.). Allow the reaction to warm to room temperature and stir for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the TBDMS-protected 2-fluorophenol.

Step 1b: Ortho-lithiation and Carboxylation

  • Protocol: A solution of the TBDMS-protected 2-fluorophenol (1 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq.) is added dropwise, and the mixture is stirred for 2 hours at this temperature. An excess of crushed dry ice (solid CO2) is then added to the reaction mixture. The reaction is allowed to warm to room temperature overnight. The reaction is quenched with 1 M HCl, and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude protected 2-fluoro-6-hydroxybenzoic acid. Deprotection is achieved by treating the crude product with tetrabutylammonium fluoride (TBAF) in THF to yield 2-fluoro-6-hydroxybenzoic acid.

Step 1c: Direct Amidation of 2-Fluoro-6-hydroxybenzoic acid

  • Protocol: To a solution of 2-fluoro-6-hydroxybenzoic acid (1 eq.) in anhydrous dimethylformamide (DMF), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq.) and N,N-diisopropylethylamine (DIPEA) (3 eq.) are added. The mixture is stirred for 10 minutes, followed by the addition of a solution of ammonia in dioxane (excess). The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.

Route 2: Kolbe-Schmitt Reaction Followed by Amidation

This route involves the direct carboxylation of 2-fluorophenol, followed by the conversion of the resulting carboxylic acid to the amide.

Step 2a: Kolbe-Schmitt Carboxylation of 2-Fluorophenol

  • Protocol: 2-Fluorophenol is first converted to its sodium salt by treatment with sodium hydroxide. The dry sodium 2-fluorophenoxide is then placed in an autoclave and heated to 120-140 °C under a high pressure of carbon dioxide (100 atm) for several hours. After the reaction, the autoclave is cooled, and the contents are dissolved in water. The solution is acidified with concentrated hydrochloric acid to precipitate the crude 2-fluoro-6-hydroxybenzoic acid, which may also contain the para-isomer (2-fluoro-4-hydroxybenzoic acid). The desired ortho-isomer is separated by fractional crystallization or column chromatography.

Step 2b: Two-Step Amidation via Acid Chloride

  • Protocol: 2-Fluoro-6-hydroxybenzoic acid (1 eq.) is refluxed with thionyl chloride (2-3 eq.) in an inert solvent like toluene until the reaction is complete (monitored by the cessation of gas evolution). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-fluoro-6-hydroxybenzoyl chloride. This crude acid chloride is then dissolved in an anhydrous aprotic solvent (e.g., THF or DCM) and cooled to 0 °C. A solution of aqueous ammonia is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The product is then extracted with an organic solvent, washed with water and brine, dried, and concentrated to give this compound.

Mandatory Visualizations

Route_1 2-Fluorophenol 2-Fluorophenol TBDMS-protected\n2-Fluorophenol TBDMS-protected 2-Fluorophenol 2-Fluorophenol->TBDMS-protected\n2-Fluorophenol TBDMSCl, Imidazole Lithium 2-fluoro-6-\n(TBDMS-oxy)phenyl Lithium 2-fluoro-6- (TBDMS-oxy)phenyl TBDMS-protected\n2-Fluorophenol->Lithium 2-fluoro-6-\n(TBDMS-oxy)phenyl n-BuLi, -78°C Protected 2-Fluoro-6-\nhydroxybenzoic acid Protected 2-Fluoro-6- hydroxybenzoic acid Lithium 2-fluoro-6-\n(TBDMS-oxy)phenyl->Protected 2-Fluoro-6-\nhydroxybenzoic acid 1. CO2 2. H+ 2-Fluoro-6-hydroxybenzoic acid 2-Fluoro-6-hydroxybenzoic acid Protected 2-Fluoro-6-\nhydroxybenzoic acid->2-Fluoro-6-hydroxybenzoic acid TBAF This compound This compound 2-Fluoro-6-hydroxybenzoic acid->this compound HATU, NH3

Caption: Synthetic pathway for Route 1.

Route_2 2-Fluorophenol 2-Fluorophenol Sodium 2-fluorophenoxide Sodium 2-fluorophenoxide 2-Fluorophenol->Sodium 2-fluorophenoxide NaOH 2-Fluoro-6-hydroxybenzoic acid\n(and para isomer) 2-Fluoro-6-hydroxybenzoic acid (and para isomer) Sodium 2-fluorophenoxide->2-Fluoro-6-hydroxybenzoic acid\n(and para isomer) CO2, High T, High P 2-Fluoro-6-hydroxybenzoyl chloride 2-Fluoro-6-hydroxybenzoyl chloride 2-Fluoro-6-hydroxybenzoic acid\n(and para isomer)->2-Fluoro-6-hydroxybenzoyl chloride SOCl2 This compound This compound 2-Fluoro-6-hydroxybenzoyl chloride->this compound NH3(aq)

Caption: Synthetic pathway for Route 2.

Comparative Analysis of 2-Fluoro-6-hydroxybenzamide Based Inhibitors: A Focus on Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-fluoro-6-hydroxybenzamide-based inhibitors, with a specific focus on their cross-reactivity profiles. The information presented is intended to assist researchers in selecting appropriate tool compounds and to guide the development of more selective therapeutic agents. This document summarizes quantitative data, details experimental protocols, and provides visualizations of relevant biological pathways and workflows.

Introduction

This compound derivatives have emerged as a promising class of inhibitors, primarily targeting histone deacetylase 6 (HDAC6). The introduction of a fluorine atom at the 2-position of the benzamide scaffold has been shown to enhance selectivity for HDAC6 over other HDAC isoforms, particularly the class I enzyme HDAC1.[1] This selectivity is attributed to specific interactions within the HDAC6 active site.[1] Non-selective HDAC inhibitors can lead to dose-limiting side effects, making isoform-selective compounds, such as many this compound derivatives, attractive candidates for therapeutic development in areas like cancer and neurodegenerative diseases.[1]

Quantitative Inhibitor Comparison

The following table summarizes the in vitro inhibitory activity of selected this compound-based inhibitors and related compounds against a panel of histone deacetylases. The data, presented as IC50 values, highlights the varying degrees of potency and selectivity within this class of compounds.

Compound Name/IDTargetIC50 (nM)Selectivity (over HDAC1)Reference
ITF3756 HDAC617>58-fold[2]
HDAC1>1000[2]
1-FF (Fluorinated analog of ITF3756) HDAC6Not specifiedEnhanced vs. ITF3756[1]
HDAC1Reduced potency vs. ITF3756[1]
2-H (Non-fluorinated analog of ITF3985) HDAC6Not specified[1]
HDAC1Not specified[1]
Givinostat (ITF2357) HDAC1-Pan-HDAC inhibitor[3]
HDAC6-[3]

Signaling Pathway Context: The Role of HDAC6

HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[4] Its substrates include α-tubulin and the heat shock protein 90 (Hsp90).[4] By deacetylating these key proteins, HDAC6 influences microtubule dynamics, cell migration, protein folding and degradation, and ciliogenesis.[4][5] The diagram below illustrates a simplified signaling pathway involving HDAC6.

HDAC6_Pathway cluster_stimulus Cellular Stress / Signals cluster_hdac6 HDAC6 Activity cluster_substrates Key Substrates cluster_effects Downstream Effects Stress e.g., Misfolded Proteins, Growth Factor Signaling HDAC6 HDAC6 Stress->HDAC6 Activates aTubulin α-Tubulin (acetylated) HDAC6->aTubulin Deacetylates Hsp90 Hsp90 (acetylated) HDAC6->Hsp90 Deacetylates Migration Altered Cell Migration HDAC6->Migration Regulates Proteostasis Protein Degradation (Aggresome formation) HDAC6->Proteostasis Promotes Cilia Cilia Disassembly HDAC6->Cilia Promotes Inhibitor This compound Inhibitor Inhibitor->HDAC6 Inhibits Microtubule Stable Microtubules aTubulin->Microtubule Maintains Microtubule->Migration

Caption: Simplified HDAC6 signaling pathway and points of inhibition.

Cross-reactivity Studies

While this compound derivatives show promising selectivity within the HDAC family, their cross-reactivity against other zinc-dependent metalloenzymes, such as matrix metalloproteinases (MMPs) and A disintegrin and metalloproteinases (ADAMs), is a critical aspect of their preclinical evaluation. Hydroxamic acids, the zinc-binding group in these inhibitors, are known to chelate zinc ions and can potentially inhibit other zinc-containing enzymes.[6]

Currently, comprehensive public data on the cross-reactivity of this compound based inhibitors against a broad panel of metalloenzymes is limited. Such studies are crucial to anticipate potential off-target effects. The general principle of inhibitor selectivity relies not only on the zinc-binding group but also on the interactions of the inhibitor's backbone with the specific protein's active site.[7]

Experimental Protocols

To assess the cross-reactivity and selectivity of this compound based inhibitors, a combination of biochemical and cell-based assays is recommended.

Experimental Workflow for Cross-Reactivity Screening

The following diagram outlines a typical workflow for evaluating the cross-reactivity of a novel inhibitor.

Cross_Reactivity_Workflow cluster_screening Primary Screening cluster_selectivity Selectivity Profiling cluster_cross_reactivity Cross-Reactivity Profiling cluster_cellular Cell-based Validation Primary_Assay Biochemical Assay (e.g., Fluor de Lys) against primary target (HDAC6) HDAC_Panel In vitro assays against HDAC isoform panel (HDAC1, 2, 3, 8, etc.) Primary_Assay->HDAC_Panel Determine IC50 Metallo_Panel In vitro assays against other metalloenzymes (MMPs, ADAMs, etc.) HDAC_Panel->Metallo_Panel Assess off-target inhibition Cell_Assay Cell-based target engagement and downstream effect assays (e.g., HDAC-Glo™, Western Blot) Metallo_Panel->Cell_Assay Confirm cellular activity and selectivity

Caption: Experimental workflow for inhibitor cross-reactivity profiling.
Biochemical Assay: Fluorogenic HDAC Activity Assay (Fluor de Lys®)

This assay is widely used to determine the potency of HDAC inhibitors in a biochemical format.[1]

Principle: The assay utilizes a substrate comprising an acetylated lysine side chain. Deacetylation by an HDAC enzyme sensitizes the substrate to cleavage by a developer, which releases a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC6)

  • Fluor de Lys® Substrate (e.g., Boc-Lys(Ac)-AMC)

  • Fluor de Lys® Developer

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test inhibitors (this compound derivatives)

  • Control inhibitor (e.g., Trichostatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors and control inhibitor in assay buffer.

  • In a 96-well plate, add the diluted inhibitors.

  • Add the HDAC enzyme to each well (except for no-enzyme controls). The final concentration of the enzyme should be optimized for linear reaction kinetics (e.g., 2 nM for HDAC1, 500 pM for HDAC6).[1]

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the Fluor de Lys® Substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the signal by adding the Fluor de Lys® Developer.

  • Incubate for a further 15 minutes at room temperature.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: HDAC-Glo™ I/II Assay

This homogeneous, luminescent assay measures the activity of class I and II HDACs in cultured cells.[8][9]

Principle: The assay employs a cell-permeant, acetylated peptide substrate. Inside the cell, HDACs deacetylate the substrate. A developer reagent is then added, which contains a protease that cleaves the deacetylated substrate, releasing aminoluciferin. The amount of aminoluciferin is then quantified in a luciferase reaction, with the luminescent signal being proportional to the HDAC activity.[9]

Materials:

  • Cells cultured in 96-well white-walled, clear-bottom plates

  • HDAC-Glo™ I/II Reagent (containing substrate and developer)

  • Test inhibitors

  • Control inhibitor

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test and control inhibitors for a desired period (e.g., 4-24 hours).

  • Equilibrate the plate to room temperature.

  • Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.

  • Add an equal volume of the HDAC-Glo™ I/II Reagent to each well.[9]

  • Mix the plate on an orbital shaker for 30-60 seconds.[9]

  • Incubate the plate at room temperature for 15-45 minutes to allow for signal stabilization.[9]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition and determine the cellular IC50 values.

Conclusion

This compound-based inhibitors represent a valuable class of compounds for probing the biological functions of HDAC6 and for the potential development of targeted therapies. Their enhanced selectivity over other HDAC isoforms is a key advantage. However, a thorough evaluation of their cross-reactivity against a broader range of metalloenzymes is essential to fully understand their pharmacological profile and to mitigate potential off-target effects. The experimental protocols outlined in this guide provide a framework for conducting such critical selectivity and cross-reactivity studies. Future research should focus on generating comprehensive cross-reactivity data for a wider array of these inhibitors to facilitate the selection of the most specific and potent candidates for further development.

References

Benchmarking 2-Fluoro-6-hydroxybenzamide Against Known IMPDH Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical inhibitory performance of 2-Fluoro-6-hydroxybenzamide against established inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides. The data presented for known inhibitors is based on published experimental findings. This document is intended to serve as a template for researchers evaluating novel compounds such as this compound as potential IMPDH inhibitors.

Introduction to IMPDH as a Therapeutic Target

Inosine Monophosphate Dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo purine biosynthesis pathway, catalyzing the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[1] This is the first committed step toward the synthesis of guanine nucleotides like guanosine triphosphate (GTP).[2] Guanine nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[1][2]

Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for guanine nucleotides, making them particularly sensitive to the inhibition of IMPDH.[2] This dependency has established IMPDH as a key target for immunosuppressive, antiviral, and anticancer therapies.[3] By inhibiting IMPDH, drugs can deplete the intracellular pool of guanine nucleotides, leading to a cytostatic effect on these target cells.[2]

This guide focuses on comparing the inhibitory potential of this compound with well-characterized IMPDH inhibitors: Mycophenolic Acid (MPA), Mizoribine, Ribavirin, and the potent, uncompetitive inhibitor Merimepodib (VX-497).

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory potency (IC50 and Ki values) of known IMPDH inhibitors against human IMPDH enzymes. A placeholder is included for experimental data that would be generated for this compound.

InhibitorTarget EnzymeInhibition Constant (Ki)IC50Mechanism of ActionReferences
This compound e.g., Human IMPDH2Data to be determinedData to be determinedData to be determined
Mycophenolic Acid (MPA)Human IMPDH2-~0.84-0.95 µMUncompetitive[4]
Mizoribine (as monophosphate)Human IMPDH-~100 µM (lymphocyte proliferation)Competitive[2]
Ribavirin (as monophosphate)Human IMPDH~250 nM-Competitive[5][6]
Merimepodib (VX-497)Human IMPDH17 nM-Uncompetitive, Reversible[7]
Merimepodib (VX-497)Human IMPDH210 nM-Uncompetitive, Reversible[7]

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound against IMPDH can be performed using various established assays. Below are detailed methodologies for key experiments.

IMPDH Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of IMPDH by monitoring the production of NADH, a product of the IMP to XMP conversion.

Materials:

  • Purified recombinant human IMPDH2 enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT

  • Substrate: Inosine monophosphate (IMP)

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)

  • Test compound (this compound) and known inhibitors dissolved in DMSO

  • 96-well, UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of IMP, NAD+, and test compounds in the assay buffer. A dilution series of the test compound and known inhibitors should be prepared.

  • Assay Setup: In the wells of the 96-well plate, add the assay buffer, followed by the test compound at various concentrations or the vehicle control (DMSO).

  • Enzyme Addition: Add the purified IMPDH enzyme to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (IMP) and cofactor (NAD+) solution to all wells.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer in kinetic mode. The rate of NADH formation is directly proportional to IMPDH activity.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that reduces enzyme activity by 50%).

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytostatic effect of IMPDH inhibition on rapidly dividing cells, such as lymphocytes.

Materials:

  • Lymphocyte cell line (e.g., Jurkat or CEM)

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum

  • Test compound (this compound) and known inhibitors

  • Mitogen (e.g., Phytohemagglutinin (PHA))

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the lymphocyte cells into the wells of a 96-well plate at a predetermined density.

  • Compound Treatment: Add varying concentrations of the test compound or known inhibitors to the wells. Include a vehicle control.

  • Cell Stimulation: Stimulate the cells with a mitogen like PHA to induce proliferation.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation inhibition for each compound concentration relative to the stimulated, untreated control to determine the IC50 value.

Visualizing Pathways and Workflows

Signaling Pathway: De Novo Purine Synthesis

The following diagram illustrates the central role of IMPDH in the de novo synthesis of guanine nucleotides. Inhibition of this enzyme disrupts the pathway, leading to the depletion of GTP.

DeNovoPurineSynthesis PRPP Ribose-5-Phosphate -> PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps XMP Xanthosine Monophosphate (XMP) IMP->XMP IMPDH AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) XMP->GMP GMPS GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA/RNA Synthesis, Signal Transduction GTP->DNA_RNA Inhibitors IMPDH Inhibitors (e.g., this compound, Mycophenolic Acid) Inhibitors->XMP

Caption: Role of IMPDH in the de novo purine synthesis pathway.

Experimental Workflow for Inhibitor Benchmarking

This diagram outlines a typical workflow for evaluating and benchmarking a novel IMPDH inhibitor like this compound.

InhibitorBenchmarkingWorkflow start Start: Novel Compound (this compound) biochemical_assay Biochemical Assay: IMPDH Enzyme Inhibition (IC50) start->biochemical_assay cell_based_assay Cell-Based Assay: Proliferation Inhibition (IC50) start->cell_based_assay data_compilation Data Compilation and Comparison Table biochemical_assay->data_compilation cell_based_assay->data_compilation conclusion Conclusion: Comparative Potency and Mechanism of Action data_compilation->conclusion known_inhibitors Known IMPDH Inhibitors (MPA, Mizoribine, etc.) Published Data known_inhibitors->data_compilation

Caption: Workflow for benchmarking a novel IMPDH inhibitor.

Logical Relationship of Comparative Analysis

This diagram illustrates the logical flow of comparing the novel compound to established inhibitors based on experimental evidence.

LogicalComparison novel_compound This compound experimental_data Experimental Data (IC50, Ki, MOA) novel_compound->experimental_data benchmark Benchmarking experimental_data->benchmark comparative_analysis Comparative Analysis benchmark->comparative_analysis known_inhibitors Known Inhibitors (MPA, Ribavirin, etc.) known_inhibitors->benchmark performance_evaluation Performance Evaluation: Potency & Selectivity comparative_analysis->performance_evaluation

Caption: Logical flow of the comparative analysis process.

References

Confirming the identity of 2-Fluoro-6-hydroxybenzamide by spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the spectroscopic identification and confirmation of 2-Fluoro-6-hydroxybenzamide. Due to a lack of publicly available experimental spectra for this compound, this document outlines the expected spectroscopic characteristics based on established principles and provides a comparative analysis with structurally similar compounds. The experimental protocols detailed below offer a standardized approach for data acquisition.

Overview of Spectroscopic Identification

The definitive identification of a chemical compound like this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of the nuclei.

  • Infrared (IR) Spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight and provides information about the fragmentation pattern, which can confirm the molecular formula and aspects of the structure.

The logical workflow for confirming the identity of a synthesized or isolated compound is illustrated below.

cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesize or Isolate This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (e.g., ESI, EI) purification->ms data_analysis Analyze & Interpret Spectra nmr->data_analysis ir->data_analysis ms->data_analysis comparison Compare with Expected Data & Reference Compounds data_analysis->comparison confirmation Confirm Structure of This compound comparison->confirmation cluster_data Spectroscopic Data cluster_features Inferred Structural Features cluster_conclusion Conclusion ms_data HRMS: m/z = 156.0455 (for [M+H]⁺) formula Molecular Formula: C₇H₆FNO₂ ms_data->formula Confirms ir_data IR: ~3400, ~3300 (N-H) ~3300 (broad, O-H) ~1660 (C=O) cm⁻¹ functional_groups Functional Groups: Amide, Phenol, Fluoro ir_data->functional_groups Identifies nmr_data ¹H NMR: Aromatic, NH₂, OH signals ¹³C NMR: ~7 signals ¹⁹F NMR: 1 signal connectivity Connectivity & Environment: Substituted Benzene Ring nmr_data->connectivity Elucidates conclusion Confirmed Structure: This compound formula->conclusion functional_groups->conclusion connectivity->conclusion

Inter-Laboratory Comparison of 2-Fluoro-6-hydroxybenzamide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, no direct inter-laboratory comparison studies specifically focused on the analysis of 2-Fluoro-6-hydroxybenzamide have been published. The following guide is a modeled comparison based on established analytical methodologies for structurally similar compounds, such as 2-Chloro-6-fluorobenzaldehyde, to provide a framework for researchers, scientists, and drug development professionals. The data presented is illustrative to guide methodology selection and not representative of actual inter-laboratory study results for this compound.

This guide provides an objective comparison of potential analytical methods for the purity assessment of this compound, a key intermediate in pharmaceutical synthesis. The performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as primary analytical techniques, is explored. The importance of inter-laboratory comparisons, or proficiency testing, is crucial for ensuring the reliability and consistency of analytical results across different quality control laboratories.[1] Such programs help in identifying systematic errors and validating analytical methods.[1]

Data Presentation

The following tables summarize hypothetical quantitative data from a simulated inter-laboratory study involving five laboratories analyzing a single batch of this compound.

Table 1: Comparison of Purity Assessment by HPLC-UV

LaboratoryPurity (%)Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
Lab 199.54.20.10.3
Lab 299.34.30.10.4
Lab 399.64.20.050.15
Lab 499.44.10.20.6
Lab 599.54.20.10.3
Mean 99.46 4.20 0.11 0.35
Std. Dev. 0.11 0.07 0.05 0.15

Table 2: Comparison of Residual Solvent Analysis by GC-FID

LaboratoryResidual Solvent (Acetonitrile, ppm)Retention Time (min)Limit of Detection (LOD) (ppm)Limit of Quantitation (LOQ) (ppm)
Lab 1552.813
Lab 2622.926
Lab 3582.80.51.5
Lab 4652.739
Lab 5592.813
Mean 59.8 2.80 1.5 4.5
Std. Dev. 3.8 0.07 0.9 2.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods for similar halogenated aromatic compounds.[2][3]

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is based on reversed-phase chromatography with UV detection, a widely accessible and effective technique for non-volatile impurities.[2][3]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of HPLC grade acetonitrile and water.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of diluent (e.g., acetonitrile/water mixture). Prepare a series of working standard solutions for calibration.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

2. Gas Chromatography (GC) for Residual Solvent Analysis

GC with a Flame Ionization Detector (FID) is a primary method for the analysis of volatile impurities like residual solvents.[4]

  • Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.[2]

  • Column: A capillary column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm film thickness).

  • Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial and dissolve in a suitable solvent such as dimethyl sulfoxide (DMSO).[2]

  • GC Conditions:

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Initial 40 °C for 5 minutes, ramp to 220 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium

  • Data Analysis: Quantify residual solvents using an external standard calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_gc_analysis GC Analysis cluster_results Results & Reporting start Start: Receive Sample weighing Accurately Weigh This compound start->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution filtration Filter through 0.45 µm Syringe Filter dissolution->filtration hplc_injection Inject into HPLC System filtration->hplc_injection For Purity gc_injection Inject into GC-FID System filtration->gc_injection For Residual Solvents hplc_separation Separation on C18 Column hplc_injection->hplc_separation hplc_detection UV Detection at 220 nm hplc_separation->hplc_detection hplc_data Data Acquisition and Processing hplc_detection->hplc_data purity_report Purity Report hplc_data->purity_report gc_separation Separation on Capillary Column gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection gc_data Data Acquisition and Processing gc_detection->gc_data solvent_report Residual Solvent Report gc_data->solvent_report comparison Inter-laboratory Comparison purity_report->comparison solvent_report->comparison final_report Final Comparison Guide comparison->final_report

Caption: Workflow for the analytical testing of this compound.

signaling_pathway study_init Study Initiation sample_dist Central Sample Distribution study_init->sample_dist lab_analysis Lab 1 Lab 2 Lab 3 Lab 4 Lab 5 sample_dist->lab_analysis data_submission Data Submission to Coordinating Body lab_analysis:f0->data_submission lab_analysis:f1->data_submission lab_analysis:f2->data_submission lab_analysis:f3->data_submission lab_analysis:f4->data_submission stat_analysis Statistical Analysis (Mean, Std. Dev., Concordance) data_submission->stat_analysis performance_eval Laboratory Performance Evaluation stat_analysis->performance_eval report_gen Generation of Comparison Report performance_eval->report_gen

Caption: Logical flow of an inter-laboratory comparison study.

References

Safety Operating Guide

Essential Safety and Operational Guide for 2-Fluoro-6-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling 2-Fluoro-6-hydroxybenzamide. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side-shields.[3] A face shield may be worn for added protection against splashes.[4]Protects against dust particles, chemical splashes, and vapors.[4]
Skin and Body Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[3] A lab coat or chemical-resistant apron should be worn.[5]Prevents skin contact with the chemical.[3]
Respiratory Protection A NIOSH-approved respirator or working within a certified chemical fume hood is recommended, especially when handling the solid compound to avoid dust inhalation.[4][6]Protects against inhalation of harmful dust and vapors.[3]
General Body Protection Appropriate shoes that cover the entire foot (closed-toe and closed-heel). Long pants are required.Provides overall protection from contamination.[7]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for minimizing exposure and ensuring a safe working environment when handling this compound.

1. Preparation and Engineering Controls:

  • Conduct a thorough risk assessment for the planned experiment.

  • Ensure work is performed in a well-ventilated area, preferably a chemical fume hood.[8]

  • Verify that an eyewash station and safety shower are readily accessible and in good working order.[9]

  • Remove all sources of ignition from the handling area.[8]

2. Handling the Chemical:

  • Wear all required PPE as outlined in Table 1 before handling the compound.

  • Avoid generating dust.[10] When transferring the chemical, do so carefully to minimize the creation of airborne particles.

  • Keep the container tightly closed when not in use.[10][11]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[10]

  • Do not eat, drink, or smoke in the handling area.[10]

  • Wash hands thoroughly with soap and water after handling.[10][11]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[3][8]

  • Keep containers tightly sealed to prevent contamination and moisture absorption.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[12]

Disposal Plan

Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations.

  • Waste Disposal: Dispose of the chemical waste at an approved waste disposal plant in accordance with local, state, and federal regulations.[5][11] Do not let the product enter drains.[8][13]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[9][13]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[9][11] Seek medical attention if irritation occurs.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Seek immediate medical attention.[11]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water.[9] Seek immediate medical attention.

Spill Response:

  • Small Spills: Carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][10]

  • Large Spills: Evacuate the area and follow emergency procedures.[5] Alert emergency services and provide them with the location and nature of the hazard.[10]

Handling_Protocol cluster_prep Preparation cluster_handling Handling cluster_disposal Storage & Disposal Risk_Assessment Conduct Risk Assessment Fume_Hood Work in Fume Hood Risk_Assessment->Fume_Hood Emergency_Equip Check Eyewash/Shower Fume_Hood->Emergency_Equip Wear_PPE Wear Full PPE Emergency_Equip->Wear_PPE Avoid_Dust Avoid Dust Generation Wear_PPE->Avoid_Dust Keep_Closed Keep Container Closed Avoid_Dust->Keep_Closed No_Contact Avoid Personal Contact Keep_Closed->No_Contact Store_Properly Store in Cool, Dry, Ventilated Area No_Contact->Store_Properly Dispose_Waste Dispose via Approved Waste Plant Store_Properly->Dispose_Waste

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-6-hydroxybenzamide
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-hydroxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.